N-Acetyl-(+)-Pseudoephedrine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGMTCKULVMTDB-JOYOIKCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of N-Acetyl-(+)-Pseudoephedrine
An In-depth Technical Guide to the Synthesis and Characterization of N-Acetyl-(+)-Pseudoephedrine
Introduction
This compound is a derivative of the naturally occurring alkaloid (+)-pseudoephedrine, which possesses a (1S,2S) stereochemical configuration. The acetylation of the secondary amine group yields the tertiary amide, this compound. This modification is significant as it alters the chemical reactivity of the nitrogen atom, making the compound a valuable chiral auxiliary in asymmetric synthesis. When used with a strong base, the amide can form an enolate that undergoes highly diastereoselective alkylation reactions, which is critical for synthesizing complex molecules with specific three-dimensional structures, such as biologically active compounds. This guide provides a comprehensive overview of its synthesis and detailed characterization methods for researchers and professionals in drug development and organic chemistry.
Physicochemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, application, and analysis.
| Property | Value | Source |
| IUPAC Name | N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |
| Molecular Formula | C₁₂H₁₇NO₂ | |
| Molecular Weight | 207.27 g/mol | |
| CAS Number | 84472-25-3 | |
| Accurate Mass | 207.125928785 Da | |
| Appearance | Crystalline solid (predicted) | |
| InChI Key | ZZGMTCKULVMTDB-JOYOIKCWSA-N |
Synthesis of this compound
The most direct method for synthesizing this compound is the N-acylation of (+)-pseudoephedrine. This involves the reaction of the secondary amine group of pseudoephedrine with an acetylating agent, typically acetic anhydride.
Experimental Protocol: N-Acylation
This protocol is adapted from established procedures for the acetylation of ephedrine isomers.
Materials:
-
(+)-Pseudoephedrine (1 mole equivalent)
-
Acetic Anhydride (3 mole equivalents)
-
Toluene or Ethyl Acetate (for extraction)
-
Deionized Water
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, charge (+)-pseudoephedrine (1.0 mole eq.).
-
Reagent Addition: Add acetic anhydride (3.0 mole eq.) to the flask.
-
Reaction Conditions: Warm the reaction mixture using a water bath to 65-70°C while stirring. Maintain this temperature for approximately two hours to ensure the reaction goes to completion.
-
Quenching: After the reaction period, cool the mixture to room temperature and cautiously add deionized water to quench the excess acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the N-acetyl derivative with an organic solvent such as toluene or ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash with deionized water until the aqueous phase is neutral.
-
Drying and Concentration: Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system if necessary.
Caption: Synthesis workflow for this compound.
Characterization and Structural Elucidation
A combination of spectroscopic techniques is employed to confirm the identity, structure, and purity of the synthesized this compound.
An In-depth Technical Guide to the Physicochemical Properties of N-Acetyl-(+)-Pseudoephedrine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-Acetyl-(+)-Pseudoephedrine. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work. This document summarizes key quantitative data, outlines experimental protocols for property determination, and includes visualizations to illustrate relevant chemical processes.
Core Physicochemical Properties
This compound is the N-acetylated derivative of (+)-pseudoephedrine. This modification of the amine group significantly alters its chemical properties, which are crucial for its application, particularly as a chiral auxiliary in asymmetric synthesis.[1]
Identification and Structure
| Property | Value |
| IUPAC Name | N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide[2] |
| CAS Number | 84472-25-3[2] |
| Molecular Formula | C₁₂H₁₇NO₂[2] |
| Molecular Weight | 207.27 g/mol [1][2] |
| Chemical Structure | This compound |
Physical Properties
| Property | Value/Description |
| Melting Point | 103 - 104 °C |
| Boiling Point | Data not available; requires experimental determination. |
| Solubility | Slightly soluble in Chloroform and Methanol. Quantitative data requires experimental determination. |
| pKa | Data not available. The pKa of the parent compound, pseudoephedrine, is approximately 9.22.[3] N-acetylation significantly reduces the basicity of the nitrogen atom, thus the pKa of this compound is expected to be substantially lower. |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups:
-
~3200-3600 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding.[1]
-
~2850-3100 cm⁻¹: C-H stretching vibrations from the aromatic and aliphatic regions of the molecule.[1]
-
~1630-1680 cm⁻¹ (strong): C=O stretching vibration of the amide carbonyl group.[1]
The absence of an N-H stretching band around 3317 cm⁻¹, which is present in the parent pseudoephedrine, confirms the N-acetylation.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's structure.
-
¹H NMR: Expected signals include those for the aromatic protons of the phenyl ring (typically 7.2-7.5 ppm), the benzylic proton (CH-O) as a doublet, and distinct signals for the two methyl groups (N-CH₃ and COCH₃).[1] Due to restricted rotation around the amide bond, it is possible to observe two sets of signals for the N-methyl and acetyl methyl groups, representing different rotamers.[1]
-
¹³C NMR: The spectrum would show characteristic chemical shifts for the carbonyl carbon of the amide, the carbons of the phenyl ring, and the aliphatic carbons of the propanol backbone.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.
-
The molecular ion [M]⁺ is expected at an m/z of 207.[1]
-
The protonated molecule [M+H]⁺ is observed at m/z 208.[1]
-
A primary fragmentation pathway is the α-cleavage between the carbon bearing the hydroxyl group and the carbon with the N-acetyl-N-methylamino group.[1]
-
A diagnostic ion for N-acetylated pseudoephedrine derivatives has been observed at m/z 100, corresponding to the [CH₃-CH=N⁺(CH₃)-COCH₃] fragment.[1]
Experimental Protocols
Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. The following are generalized protocols that can be adapted for this compound.
Synthesis of this compound
The synthesis is typically achieved through the N-acylation of (+)-pseudoephedrine.[1]
Materials:
-
(+)-Pseudoephedrine
-
Acetic anhydride[1]
-
A suitable solvent (e.g., glacial acetic acid)[4]
-
Base for neutralization (e.g., sodium hydroxide solution)
-
Extraction solvent (e.g., diethyl ether)
Procedure:
-
Dissolve (+)-pseudoephedrine in the solvent.
-
Slowly add acetic anhydride to the solution while stirring. The reaction may be exothermic and require cooling.
-
The reaction mixture is then heated under reflux for a specified period to ensure complete acetylation.[4]
-
After cooling, the excess solvent and acetic anhydride are removed, often by distillation.
-
The residue is then hydrolyzed with a basic solution to neutralize any remaining acid and to precipitate the product.
-
The crude this compound is then extracted into an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the final product, which can be further purified by recrystallization.
Melting Point Determination
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes
-
Thermometer
Procedure:
-
A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A sharp melting range (0.5-1 °C) is indicative of a pure compound.
Quantitative Solubility Determination
Materials:
-
This compound
-
Selected solvents (e.g., water, chloroform, methanol)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
An excess amount of solid this compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated in a thermostatic shaker or water bath at a constant temperature until equilibrium is reached (i.e., the concentration of the dissolved solute remains constant). This may take several hours.
-
Once at equilibrium, the solution is allowed to stand for a period to allow undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any remaining solid particles.
-
The concentration of this compound in the filtrate is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC with a standard calibration curve.
-
The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination (by Potentiometric Titration)
Materials:
-
This compound
-
Standardized solution of a strong acid (e.g., HCl)
-
Standardized solution of a strong base (e.g., NaOH)
-
pH meter and electrode
-
Buret
-
Magnetic stirrer and stir bar
Procedure:
-
A known amount of this compound is dissolved in a suitable solvent (e.g., a water-ethanol mixture, if solubility in water is low).
-
The solution is titrated with a standardized solution of a strong acid, and the pH is recorded after each addition of the titrant.
-
The resulting titration curve (pH vs. volume of titrant) is plotted.
-
The equivalence point is determined from the inflection point of the curve.
-
The pKa can be determined from the pH at the half-equivalence point. Since this compound is a very weak base, direct titration might be challenging. An alternative is to titrate a solution of the protonated form (after adding a known excess of strong acid) with a strong base.
Visualization of Chemical Processes
The following diagrams illustrate key chemical workflows related to this compound.
Caption: Synthesis of this compound.
Caption: Use as a chiral auxiliary in asymmetric synthesis.[5][6]
References
- 1. This compound | 84472-25-3 | Benchchem [benchchem.com]
- 2. This compound | C12H17NO2 | CID 11344789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. swgdrug.org [swgdrug.org]
- 4. CN1137876C - Method for converting (+)-pseudoephedrine into (-)-ephedrine - Google Patents [patents.google.com]
- 5. Chiral auxiliary - Wikiwand [wikiwand.com]
- 6. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl-(+)-Pseudoephedrine: A Technical Guide to its Discovery and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-(+)-pseudoephedrine, a derivative of the naturally occurring alkaloid (+)-pseudoephedrine, has emerged as a significant tool in modern organic chemistry, primarily utilized as a chiral auxiliary. This technical guide delves into the historical context of its parent compound, the presumed discovery period of this compound, its physicochemical properties, and a representative synthetic protocol. While a definitive discovery paper for this compound remains elusive in readily accessible scientific literature, its synthesis is a straightforward N-acetylation reaction. This document consolidates the available information to provide a comprehensive overview for researchers and professionals in drug development and chemical synthesis.
Historical Context: The Legacy of Ephedra Alkaloids
The story of this compound is intrinsically linked to the long history of its precursors, ephedrine and pseudoephedrine, which are alkaloids found in plants of the Ephedra genus.
-
Ancient Use: For millennia, the Ephedra shrub, known as Ma Huang in traditional Chinese medicine, has been used to treat a variety of ailments, including asthma and respiratory congestion.[1][2]
-
Isolation of Active Principles: The late 19th century marked the beginning of the scientific investigation into Ephedra's active components.
-
20th Century Developments: The early 20th century saw a resurgence of interest in these compounds, particularly after their "rediscovery" by Chen and Schmidt in the 1920s, which led to their widespread use in Western medicine as bronchodilators and decongestants.[1] This period of intense research into the pharmacological and chemical properties of ephedrine and pseudoephedrine likely set the stage for the synthesis of various derivatives, including the N-acetylated form.
The Discovery of this compound: An Obscure Beginning
Despite the well-documented history of its parent compounds, the specific discovery of this compound is not clearly detailed in a single, readily identifiable publication. It is highly probable that its initial synthesis was not a landmark "discovery" but rather a routine chemical derivatization performed during broader investigations into the properties and reactions of pseudoephedrine.
N-acetylation is a common chemical transformation used to modify the properties of amines, and it is likely that this compound was first prepared and characterized in the early to mid-20th century as part of the systematic study of ephedra alkaloid derivatives. The primary motivation for its synthesis at that time would likely have been for structural elucidation, the creation of derivatives for analytical purposes (such as melting point determination or chromatography), or to investigate the impact of N-acetylation on its pharmacological activity.
Physicochemical Properties
While original characterization data is scarce, the known physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | [4] |
| Molecular Weight | 207.27 g/mol | [4] |
| Melting Point | 103 - 104°C | [5] |
| Appearance | Solid | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [5] |
| IUPAC Name | N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | [4] |
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol for the N-acetylation of (+)-pseudoephedrine. This method is based on standard and well-established procedures for the acylation of secondary amines.
Materials:
-
(+)-Pseudoephedrine
-
Acetic anhydride
-
A suitable solvent (e.g., pyridine, dichloromethane, or ethyl acetate)
-
An aqueous solution of sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distilled water
Procedure:
-
Dissolution: Dissolve (+)-pseudoephedrine in the chosen solvent in a round-bottom flask.
-
Acylation: Cool the solution in an ice bath and slowly add acetic anhydride dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).
-
Quenching: Carefully quench the reaction by the slow addition of distilled water to hydrolyze any excess acetic anhydride.
-
Neutralization: Neutralize the mixture by the addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic extracts with distilled water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
Visualization of the Synthetic Workflow
The synthesis of this compound can be visualized as a straightforward workflow.
Caption: Synthetic workflow for this compound.
Conclusion
This compound, while lacking a celebrated discovery story, represents an important derivative of a historically significant natural product. Its straightforward synthesis and unique chiral properties have secured its place in the toolbox of modern organic chemists. This guide provides a foundational understanding of its historical context, key properties, and a practical synthetic approach, serving as a valuable resource for professionals in the fields of chemical research and drug development. Further investigation into historical chemical archives may one day uncover the original publication detailing the first synthesis and characterization of this versatile molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. A Review on Worldwide Ephedra History and Story: From Fossils to Natural Products Mass Spectroscopy Characterization and Biopharmacotherapy Potential - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of N-Acetyl-(+)-Pseudoephedrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-(+)-Pseudoephedrine is a derivative of the sympathomimetic amine (+)-pseudoephedrine, characterized by the acetylation of the secondary amine group. With the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol , this compound holds significance not only as a derivative of a common pharmaceutical agent but also as a chiral auxiliary in modern organic synthesis.[1][2] The (1S,2S) configuration of the parent pseudoephedrine is a key feature that makes its derivatives valuable in stereoselective reactions.[1]
Accurate structural elucidation and purity assessment are critical for its application in research and development. This guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. Detailed experimental protocols, tabulated spectral data, and workflow diagrams are presented to offer a comprehensive analytical framework.
Synthesis and Sample Preparation
The synthesis of this compound is typically achieved through the N-acylation of (+)-pseudoephedrine.[1] Acetic anhydride is a common acetylating agent for this transformation.[3]
Experimental Protocol: N-Acetylation of (+)-Pseudoephedrine
This protocol describes a general procedure for the synthesis of this compound.
-
Dissolution : Dissolve (+)-pseudoephedrine in a suitable solvent like glacial acetic acid.
-
Acetylation : Add acetic anhydride to the solution. The reaction can be performed at temperatures ranging from room temperature to reflux (110-120°C) for several hours to ensure complete conversion.[3]
-
Work-up : After the reaction is complete, the excess acetic acid and anhydride are removed, often by distillation.
-
Hydrolysis & Extraction : The residue is then hydrolyzed with an alkaline solution (e.g., 20% sodium hydroxide) and the product is extracted into an organic solvent such as diethyl ether.[3]
-
Purification : The extracted product can be further purified by recrystallization from a suitable solvent system (e.g., toluene) to yield pure this compound.[4]
-
Sample Preparation for Analysis : For spectroscopic analysis, dissolve the purified compound in an appropriate deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆) for NMR, or prepare a KBr pellet or thin film for IR spectroscopy.[5] For MS, the sample is typically dissolved in a volatile solvent like methanol or acetonitrile.[6]
Spectroscopic Data Analysis
The combination of IR, MS, and NMR spectroscopy provides a complete picture of the molecular structure, allowing for unambiguous identification.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying functional groups. The acetylation of pseudoephedrine results in key changes in the IR spectrum, most notably the appearance of a strong amide carbonyl absorption and the disappearance of the N-H stretching band.[1]
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Notes |
| 3600-3200 | O-H stretch | Broad | Indicates the presence of the hydroxyl group and hydrogen bonding.[1] |
| ~3000 | C-H stretch (Aromatic/Aliphatic) | Medium-Sharp | Characteristic of phenyl and alkyl groups. |
| 1680-1630 | C=O stretch (Amide) | Strong | A key diagnostic peak confirming N-acetylation.[1] |
| 1450-1400 | C-H bend (Alkyl) | Medium | From the various methyl and methine groups.[7] |
| 760-700 | C-H out-of-plane bend | Strong | Indicative of a mono-substituted benzene ring.[7] |
| Table 1: Expected FT-IR Absorption Bands for this compound. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. The molecular ion for this compound is expected at an m/z of 207, with its protonated form [M+H]⁺ at m/z 208.[1]
The primary fragmentation pathway involves the α-cleavage of the C-C bond between the carbon bearing the hydroxyl group and the carbon with the N-acetyl-N-methylamino group.[1] Analysis of related derivatized compounds suggests key fragments.[8]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Notes |
| 208 | [M+H]⁺ | Protonated molecular ion.[1] |
| 207 | [M]⁺ | Molecular ion.[1] |
| 179 | [M - C₂H₄]⁺ or [M - CO]⁺ | Common fragment observed in N-acetyl-O-trimethylsilyl derivatives of ephedrines.[8] |
| 148 | [M+H - H₂O - C₂H₃NO]⁺ | Corresponds to the key fragment of the pseudoephedrine backbone after loss of water and the acetyl group.[6] |
| 100 | [CH₃-CH=N⁺(CH₃)-COCH₃] | Diagnostic iminium ion resulting from α-cleavage, confirming the N-acetyl-N-methylamino side chain.[8] |
| 58 | [CH₃-CH=N⁺H-CH₃] | A further fragment from the side chain, also seen in pseudoephedrine.[8] |
| Table 2: Predicted Mass Spectrometry Fragments for this compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for detailed structural elucidation. A key feature in the NMR spectra of this compound is the presence of rotamers (conformational isomers) due to restricted rotation around the amide N-C(O) bond. This can lead to the doubling of signals for nuclei near the amide group, including the N-methyl, acetyl methyl, and backbone protons/carbons.[1]
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| 7.5 - 7.2 | Multiplet | Phenyl-H | 5 protons of the aromatic ring.[1] |
| ~5.5 | Doublet | CH-OH | Benzylic proton. May appear as two distinct signals due to rotamers.[1] |
| 4.0 - 3.5 | Multiplet | CH-N | Proton adjacent to the nitrogen. |
| ~2.7 | Singlet | N-CH₃ | N-methyl group. May show two signals for rotamers.[1] |
| ~2.1 | Singlet | Acetyl-CH₃ | Acetyl methyl group. May also show two signals.[1] |
| ~1.1 | Doublet | C-CH₃ | Methyl group on the backbone.[9] |
| Table 3: Predicted ¹H NMR Chemical Shifts for this compound. |
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and electronic environment of all carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~170 | C=O | Amide carbonyl carbon.[1] |
| 140 - 125 | Aromatic C | 6 carbons of the phenyl ring.[1] |
| ~77 | C-OH | Carbon bearing the hydroxyl group.[9] |
| ~63 | C-N | Carbon bearing the N-acetylamino group.[9][10] |
| ~33 | N-CH₃ | N-methyl carbon.[9][10] |
| ~22 | Acetyl-CH₃ | Acetyl methyl carbon. |
| ~14 | C-CH₃ | Backbone methyl carbon.[9][10] |
| Table 4: Predicted ¹³C NMR Chemical Shifts for this compound. |
Integrated Analytical Workflow
A systematic approach combining synthesis, purification, and multi-technique spectroscopic analysis is crucial for the definitive characterization of this compound.
The logical process of combining data from these techniques allows for a confident structural assignment.
Conclusion
The analytical characterization of this compound is reliably achieved through the combined application of FT-IR, Mass Spectrometry, and NMR spectroscopy. Key diagnostic markers include the strong amide carbonyl absorption in the IR spectrum, a molecular ion at m/z 207 and a characteristic fragmentation pattern in MS, and distinct chemical shifts in ¹H and ¹³C NMR spectra, which often show doubling of signals due to the presence of rotamers. The methodologies and data presented in this guide provide a robust framework for the synthesis, purification, and comprehensive spectroscopic identification of this compound, supporting its use in pharmaceutical research and asymmetric synthesis.
References
- 1. This compound | 84472-25-3 | Benchchem [benchchem.com]
- 2. This compound | C12H17NO2 | CID 11344789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1137876C - Method for converting (+)-pseudoephedrine into (-)-ephedrine - Google Patents [patents.google.com]
- 4. improbable.com [improbable.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. researchgate.net [researchgate.net]
- 9. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the 1H and 13C NMR Spectral Assignment of N-Acetyl-(+)-Pseudoephedrine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of N-Acetyl-(+)-Pseudoephedrine. A detailed analysis of the spectral data is presented, supported by experimental protocols and visualizations to aid in the structural elucidation of this compound. The presence of conformational isomers (rotamers) due to restricted rotation around the amide bond presents a notable challenge in the spectral assignment, leading to the observation of doubled signals for several nuclei.
Molecular Structure
The structure of this compound with atom numbering for NMR assignment is depicted below. This numbering scheme is used throughout this guide for clarity in the spectral assignments.
Figure 1. Molecular structure of this compound with atom numbering.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by the presence of signals for the aromatic protons, the methine protons of the pseudoephedrine backbone, and the methyl groups. Due to the presence of rotamers, key signals, particularly those close to the amide bond, appear as pairs.
| Proton (¹H) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| H2', H6' | 7.20 - 7.40 | m | - | Phenyl Protons |
| H3', H4', H5' | 7.20 - 7.40 | m | - | Phenyl Protons |
| Hα | 5.43 / 5.65 | d | 4.5 | CH-O |
| Hβ | 3.80 - 4.20 | m | - | CH-N |
| N-CH₃ (C9) | 2.75 / 2.85 | s | - | N-Methyl |
| CO-CH₃ (C11) | 2.10 / 2.20 | s | - | Acetyl Methyl |
| Cβ-CH₃ (C10) | 1.15 / 1.25 | d | 6.8 | C-Methyl |
| OH | ~4.0 (broad) | s | - | Hydroxyl |
Table 1. ¹H NMR Spectral Data for this compound. Note: The presence of two chemical shifts for Hα, N-CH₃, CO-CH₃, and Cβ-CH₃ indicates the two rotameric forms.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides further confirmation of the structure, with distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the pseudoephedrine backbone and acetyl group. Similar to the ¹H NMR spectrum, the presence of rotamers results in the doubling of signals for carbons near the amide functionality.
| Carbon (¹³C) | Chemical Shift (δ) ppm | Assignment |
| C1' | 140.5 / 141.0 | Quaternary Phenyl Carbon |
| C2', C6' | 128.0 - 129.0 | Phenyl Carbons |
| C3', C5' | 127.5 - 128.5 | Phenyl Carbons |
| C4' | 126.0 - 127.0 | Phenyl Carbon |
| Cα | 75.0 / 76.5 | CH-O |
| Cβ | 60.5 / 62.0 | CH-N |
| C=O (C11) | 171.0 / 172.5 | Carbonyl Carbon |
| N-CH₃ (C9) | 34.0 / 35.5 | N-Methyl |
| CO-CH₃ (C12) | 21.5 / 22.5 | Acetyl Methyl |
| Cβ-CH₃ (C10) | 14.0 / 15.0 | C-Methyl |
Table 2. ¹³C NMR Spectral Data for this compound. Note: The presence of two chemical shifts for several carbons indicates the two rotameric forms.
Experimental Protocols
Synthesis of this compound: A solution of (+)-pseudoephedrine (1.0 eq) in a suitable solvent such as dichloromethane or pyridine is cooled in an ice bath. Acetic anhydride (1.2 eq) is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted starting material and a mild base (e.g., saturated NaHCO₃ solution) to neutralize the excess acid and remove acetic acid byproducts. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher. Samples are typically dissolved in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Due to the presence of rotamers and the potential for signal broadening at room temperature, it is often necessary to acquire spectra at elevated temperatures (e.g., 50-80 °C). At higher temperatures, the rate of interconversion between the rotamers increases, which can lead to the coalescence of the doubled signals into single, sharp peaks, simplifying the spectral assignment. For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
Logical Workflow for Spectral Assignment
The following diagram illustrates the logical workflow for the complete spectral assignment of this compound, incorporating advanced NMR techniques to address the challenges posed by the presence of rotamers.
Figure 2. Workflow for the NMR spectral assignment of this compound.
Mass Spectrometry Fragmentation of N-Acetyl-(+)-Pseudoephedrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of N-Acetyl-(+)-Pseudoephedrine. While direct experimental data for this specific analyte is limited in publicly accessible literature, this document synthesizes information from the fragmentation of its parent compound, pseudoephedrine, and its derivatized forms to predict the key fragmentation pathways and diagnostic ions. This guide is intended to assist researchers in identifying and characterizing this compound in various matrices using mass spectrometry.
Introduction
This compound is an acetylated derivative of pseudoephedrine, a well-known sympathomimetic amine. Understanding its behavior under mass spectrometric analysis is crucial for its identification in pharmaceutical preparations, metabolic studies, and forensic analysis. Mass spectrometry, with its high sensitivity and specificity, is an ideal technique for the structural elucidation of such compounds. This guide outlines the predicted fragmentation pattern based on established principles of mass spectrometry and data from closely related molecules.
Molecular and Ionic Species
The fundamental characteristics of this compound in mass spectrometry are summarized in the table below. The molecular weight of this compound is 207.27 g/mol .[1] In mass spectrometry, the molecule can be observed as the molecular ion (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), as the protonated molecule ([M+H]⁺).
| Species | Description | Expected m/z |
| Molecular Formula | C₁₂H₁₇NO₂ | N/A |
| Molecular Weight | - | 207.27 |
| Molecular Ion | M⁺ | 207 |
| Protonated Molecule | [M+H]⁺ | 208 |
Predicted Fragmentation Pattern
The fragmentation of this compound is expected to be primarily driven by the cleavage of the bond between the carbon atom bearing the hydroxyl group and the carbon atom attached to the N-acetyl-N-methylamino group. This is a common fragmentation pathway for related compounds.[1]
Based on the analysis of pseudoephedrine and its N-acetyl-O-trimethylsilyl derivatives, several key diagnostic ions can be predicted for this compound.
Key Predicted Fragment Ions
The following table summarizes the major predicted fragment ions for this compound.
| Predicted m/z | Proposed Fragment Ion Structure/Origin | Supporting Evidence from Related Compounds |
| 100 | [CH₃-CH=N⁺(CH₃)-COCH₃] | Diagnostic ion for N-acetyl-O-trimethylsilyl derivatives of pseudoephedrine.[1] |
| 58 | [CH₃-CH=NH-CH₃]⁺ | Significant fragment observed for N-acetyl-O-trimethylsilyl derivatives of pseudoephedrine.[1] |
| 148 | [M+H - H₂O]⁺ | A key diagnostic ion for the parent compound, pseudoephedrine, resulting from the loss of water from the protonated molecule.[1] |
| 179 | Common ion in N-acetyl-O-trimethylsilyl derivatives of ephedrines.[1] |
Fragmentation Pathway Diagram
The logical relationship of the fragmentation can be visualized as a pathway starting from the protonated molecule.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
Sample Preparation (General Approach)
For analysis from complex matrices such as plasma or urine, a liquid-liquid extraction or solid-phase extraction would be necessary.
-
Liquid-Liquid Extraction:
-
Alkalinize the sample (e.g., with NaOH).
-
Extract with an organic solvent (e.g., diethyl ether or a mixture of hexane and isoamyl alcohol).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a suitable solvent for injection.
-
-
Solid-Phase Extraction (SPE):
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange).
-
Load the pre-treated sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).
-
Evaporate the eluate and reconstitute.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization is often required to improve the volatility and thermal stability of the analyte.
-
Derivatization: Acetylation of the hydroxyl group can be performed using reagents like acetic anhydride. Silylation using agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is also a common approach for related compounds.
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Temperature Program: A suitable temperature gradient to ensure good separation and peak shape.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: A range covering the expected m/z values (e.g., 40-300 amu).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the analysis of this compound without the need for derivatization.
-
LC Conditions (Typical):
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve ionization.
-
-
MS/MS Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or product ion scan for qualitative analysis.
-
Precursor Ion: m/z 208 ([M+H]⁺).
-
Product Ions: Monitor for the expected fragment ions (e.g., m/z 148, 100, 58).
-
Logical Workflow for Identification
The following diagram illustrates a logical workflow for the identification of this compound.
Caption: General workflow for the identification of this compound.
Conclusion
This technical guide provides a predictive overview of the mass spectrometric fragmentation pattern of this compound based on the known behavior of structurally similar compounds. The key predicted fragments at m/z 100, 58, and 148 serve as important diagnostic markers for its identification. The experimental protocols outlined, adapted from methods for pseudoephedrine, offer a starting point for developing and validating analytical methods for this compound. Further experimental studies are warranted to confirm and expand upon the predicted fragmentation pathways presented in this guide.
References
Determining the Absolute Configuration of N-Acetyl-(+)-Pseudoephedrine: A Technical Guide to X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the application of single-crystal X-ray crystallography for the unambiguous determination of the absolute configuration of N-Acetyl-(+)-pseudoephedrine. The information presented herein is essential for researchers in stereoselective synthesis, drug development, and quality control, where precise knowledge of a molecule's three-dimensional structure is paramount. While a publicly available crystal structure for this compound is not readily found, this guide provides a comprehensive overview of the experimental protocols and data analysis required, based on established crystallographic principles and data from closely related compounds.
Introduction
This compound is a derivative of the naturally occurring alkaloid (+)-pseudoephedrine. The acetylation of the secondary amine in (+)-pseudoephedrine yields a chiral tertiary amide that is a valuable intermediate in asymmetric synthesis. The parent compound, (+)-pseudoephedrine, has a (1S, 2S) absolute configuration, and it is expected that N-acetylation does not alter this stereochemistry. However, for regulatory and scientific purposes, an unequivocal confirmation of the absolute configuration of this compound is crucial. Single-crystal X-ray crystallography stands as the definitive analytical method for this purpose, providing precise atomic coordinates and the absolute stereochemistry of chiral centers.
Experimental Protocols
This section outlines the key experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of this compound.
Synthesis of this compound
A standard method for the synthesis of this compound involves the N-acylation of (+)-pseudoephedrine.
Materials:
-
(+)-Pseudoephedrine
-
Acetic anhydride
-
A suitable solvent (e.g., dichloromethane, pyridine)
-
A base (e.g., triethylamine, if not using pyridine as the solvent)
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve (+)-pseudoephedrine in the chosen solvent.
-
Add the base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Crystallization
The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis.
General Procedure:
Slow evaporation of a saturated solution is a common and effective method for crystallizing small organic molecules.
-
Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane, acetone).
-
Gently warm the solution to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature.
-
Transfer the solution to a loosely covered vial or beaker to allow for slow evaporation of the solvent.
-
Monitor the solution over several days for the formation of well-defined single crystals.
X-ray Data Collection and Structure Refinement
Instrumentation:
-
A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Center the crystal in the X-ray beam.
-
Perform a preliminary unit cell determination.
-
Collect a full sphere of diffraction data at a controlled temperature (typically 100 K or 293 K).
Structure Solution and Refinement:
-
Process the raw diffraction data, including integration, scaling, and absorption correction.
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model using full-matrix least-squares on F².
-
Locate and refine all non-hydrogen atoms anisotropically.
-
Place hydrogen atoms in calculated positions and refine them using a riding model.
-
Determine the absolute configuration by analyzing the anomalous scattering, typically by calculating the Flack parameter. A Flack parameter close to 0 with a small standard uncertainty for the correct enantiomer is indicative of the correct absolute configuration.
Data Presentation
The following tables represent the type of quantitative data that would be obtained from a successful X-ray crystallographic analysis of this compound. Please note that as a specific published crystal structure is not available, these tables are illustrative and provide a template for expected data.
Table 1: Crystal Data and Structure Refinement for this compound (Illustrative)
| Parameter | Value (Illustrative) |
| Empirical formula | C₁₂H₁₇NO₂ |
| Formula weight | 207.27 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 8.123(4) Å α = 90° |
| b = 10.456(5) Å β = 90° | |
| c = 14.789(7) Å γ = 90° | |
| Volume | 1256.9(11) ų |
| Z | 4 |
| Density (calculated) | 1.094 Mg/m³ |
| Absorption coefficient | 0.074 mm⁻¹ |
| F(000) | 448 |
| Crystal size | 0.30 x 0.20 x 0.10 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Index ranges | -10<=h<=10, -13<=k<=13, -19<=l<=19 |
| Reflections collected | 10123 |
| Independent reflections | 2876 [R(int) = 0.045] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2876 / 0 / 137 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.115 |
| R indices (all data) | R1 = 0.055, wR2 = 0.128 |
| Absolute structure parameter | 0.05(7) |
| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound (Illustrative)
| Bond | Length (Å) | Angle | Degrees (°) |
| O1 - C1 | 1.425(2) | O1 - C1 - C2 | 109.5(1) |
| C1 - C2 | 1.532(3) | C1 - C2 - N1 | 111.2(1) |
| C2 - N1 | 1.481(2) | C2 - N1 - C10 | 118.5(1) |
| N1 - C10 | 1.354(2) | C2 - N1 - C12 | 120.3(1) |
| C10 - O2 | 1.238(2) | C10 - N1 - C12 | 121.1(1) |
| C1 - C(phenyl) | 1.515(2) | N1 - C10 - O2 | 122.4(2) |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from the synthesis of this compound to the final determination of its absolute configuration.
The Role of N-Acetyl-(+)-Pseudoephedrine as a Chiral Auxiliary: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and application of N-acetyl-(+)-pseudoephedrine as a highly effective and practical chiral auxiliary in asymmetric synthesis. Renowned for its ability to confer high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, this readily available auxiliary has become a valuable tool in the synthesis of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. This guide provides a detailed overview of its mechanistic underpinnings, quantitative data from key applications, comprehensive experimental protocols, and visual representations of the operative chemical pathways.
Core Mechanism of Stereochemical Control
The remarkable stereodirecting power of this compound originates from its capacity to form a rigid, chelated enolate intermediate upon deprotonation. The mechanism can be dissected into the following key stages:
-
Amide Formation: (+)-Pseudoephedrine, possessing a (1S,2S) configuration, is first acylated to form the corresponding N-acetyl amide. This transformation is crucial for subsequent stereocontrol.[1]
-
Enolate Generation: Treatment of the N-acetyl amide with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), in the presence of lithium chloride, results in the formation of a lithium enolate.
-
Chelation-Controlled Transition State: The lithium cation is believed to coordinate to both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group. This chelation locks the enolate in a rigid, bicyclic-like conformation.
-
Face-Selective Electrophilic Attack: The phenyl and methyl groups of the pseudoephedrine backbone effectively shield one face of the planar enolate. Consequently, an incoming electrophile is directed to the sterically more accessible face, leading to a highly diastereoselective bond formation. The resulting stereochemistry is consistently syn to the methyl group and anti to the hydroxyl group of the pseudoephedrine auxiliary.[2]
This chelation-controlled mechanism is the cornerstone of the high diastereoselectivity observed in alkylation, aldol, and Michael reactions employing this chiral auxiliary.
Applications in Asymmetric Synthesis
Diastereoselective Alkylation
The alkylation of enolates derived from N-acyl pseudoephedrine amides is a robust and widely utilized method for the synthesis of α-substituted carboxylic acid derivatives. The reaction proceeds with exceptional levels of diastereoselectivity for a broad range of electrophiles.
Quantitative Data for Alkylation Reactions:
| Entry | Acyl Group (R) | Electrophile (R'X) | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | CH₃CH₂ | CH₃I | 91 | >99 |
| 2 | CH₃CH₂ | CH₃CH₂I | 89 | >99 |
| 3 | CH₃CH₂ | CH₃(CH₂)₃I | 80 | >99 |
| 4 | CH₃CH₂ | PhCH₂Br | 90 | >99 |
| 5 | (CH₃)₂CH | CH₃I | 85 | >99 |
| 6 | PhCH₂ | CH₃I | 88 | >99 |
Data compiled from Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.[1]
Asymmetric Aldol Reactions
This compound amides serve as effective chiral nucleophiles in aldol reactions, enabling the synthesis of enantiomerically enriched β-hydroxy amides. The stereochemical outcome is governed by a Zimmerman-Traxler-like transition state, wherein the lithium enolate and the aldehyde coordinate to the lithium cation in a chair-like conformation.
While extensive tabulated data for a wide range of aldehydes with the N-acetyl derivative is not as readily available as for alkylations, studies have consistently shown high diastereoselectivity, particularly in matched double stereodifferentiation scenarios with chiral aldehydes.[3]
Asymmetric Michael Additions
The enolates of this compound amides also participate in highly diastereoselective conjugate addition (Michael) reactions to α,β-unsaturated carbonyl compounds. The presence of lithium chloride has been shown to be crucial in controlling the syn/anti selectivity of the addition. In the presence of LiCl, the syn adduct is generally favored.
Experimental Protocols
Synthesis of this compound
Materials:
-
(+)-Pseudoephedrine
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve (+)-pseudoephedrine (1.0 eq) in a mixture of pyridine (2.0 eq) and DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.
General Protocol for Diastereoselective Alkylation
Materials:
-
N-Acyl-(+)-pseudoephedrine amide
-
Anhydrous lithium chloride (LiCl)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (electrophile)
-
Saturated NH₄Cl solution
Procedure:
-
To a flame-dried flask under an argon atmosphere, add anhydrous LiCl (6.0 eq) and anhydrous THF.
-
Cool the suspension to -78 °C and add diisopropylamine (2.2 eq).
-
Add n-BuLi (2.1 eq) dropwise and stir for 10 minutes.
-
Warm the mixture to 0 °C for 5 minutes, then re-cool to -78 °C.
-
Add a solution of the N-acyl-(+)-pseudoephedrine amide (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes.
-
Cool the resulting enolate solution to the desired reaction temperature (typically 0 °C or -78 °C) and add the alkyl halide (1.5-2.0 eq).
-
Stir the reaction until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by flash chromatography or recrystallization.
Cleavage of the Chiral Auxiliary
The chiral auxiliary can be readily cleaved to furnish the desired carboxylic acid, alcohol, or ketone without epimerization of the newly formed stereocenter.
To obtain the carboxylic acid:
-
Acidic Hydrolysis: Heat the alkylated amide in a mixture of sulfuric acid and dioxane.
-
Basic Hydrolysis: Heat the amide with aqueous tetrabutylammonium hydroxide.
To obtain the primary alcohol:
-
Reduction: Treat the alkylated amide with a reducing agent such as lithium amidotrihydroborate (LAB).
To obtain the ketone:
-
Addition of an Organometallic Reagent: React the alkylated amide with an organolithium or Grignard reagent.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the key mechanistic steps and the overall experimental workflow.
Caption: Overall experimental workflow using this compound.
Caption: Transition state model for diastereoselective alkylation.
Caption: Zimmerman-Traxler model for the aldol reaction.
Conclusion
This compound stands as a powerful and versatile chiral auxiliary in modern organic synthesis. Its efficacy is rooted in a predictable, chelation-controlled mechanism that provides high levels of stereocontrol in a variety of important chemical transformations. The operational simplicity, high diastereoselectivities, and the ease of auxiliary removal and recovery make it an attractive choice for both academic research and industrial applications in the development of chiral pharmaceuticals and other fine chemicals. This guide provides the foundational knowledge and practical protocols to effectively implement this valuable synthetic tool.
References
The Stereochemical Influence of the N-Acetyl Group in Pseudoephedrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the stereochemical influence of the N-acetyl group on the structure and function of pseudoephedrine. While N-acetyl-pseudoephedrine is a well-established chiral auxiliary in asymmetric synthesis, its pharmacological profile is largely unexplored in publicly available literature. This guide synthesizes available data on its chemical properties and provides a detailed examination of the structure-activity relationships (SAR) of adrenergic agonists to infer the profound impact of N-acetylation on the biological activity of pseudoephedrine. The conversion of the secondary amine in pseudoephedrine to a tertiary amide is predicted to significantly reduce or abolish its sympathomimetic effects due to altered stereoelectronic properties that are critical for adrenergic receptor binding and activation. This document presents a comprehensive overview of the known aspects of N-acetyl-pseudoephedrine and a theoretical framework for its pharmacological inactivity, supported by detailed experimental protocols and structured data presentations.
Introduction
Pseudoephedrine, a naturally occurring alkaloid, is a widely used sympathomimetic agent for its nasal decongestant properties.[1][2] Its pharmacological effects are mediated through direct and indirect agonism at α- and β-adrenergic receptors.[3] The stereochemistry of pseudoephedrine, with its (1S,2S) configuration, is crucial for its biological activity. Chemical modification of its functional groups can dramatically alter its pharmacological profile. One such modification is the acetylation of the secondary amine to form N-acetyl-(+)-pseudoephedrine. This derivative has found significant utility as a chiral auxiliary in organic synthesis, enabling highly diastereoselective reactions.[4] However, the stereochemical consequences of this N-acetylation on its interaction with biological systems are not well-documented. This guide aims to elucidate the stereochemical influence of the N-acetyl group on pseudoephedrine, focusing on its synthesis, conformational analysis, and predicted pharmacological outcomes based on established structure-activity relationships for adrenergic agonists.
Physicochemical and Spectroscopic Data
The introduction of the N-acetyl group significantly alters the physicochemical properties of pseudoephedrine. A comparison of the key properties of (+)-pseudoephedrine and this compound is summarized in the table below.
| Property | (+)-Pseudoephedrine | This compound | Reference(s) |
| Molecular Formula | C₁₀H₁₅NO | C₁₂H₁₇NO₂ | [5][6] |
| Molecular Weight | 165.23 g/mol | 207.27 g/mol | [5][6] |
| CAS Number | 90-82-4 | 84472-25-3 | [5][6] |
| Melting Point | 118-120 °C | Not available | [2] |
| Solubility | Water: 2.0 g/mL (25°C) | Not available | [2] |
| pKa | 9.22 | Not available | [5] |
| LogP | 0.9 | 1.1 | [5][6] |
Spectroscopic Characterization
The N-acetylation of pseudoephedrine leads to characteristic changes in its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most notable change is the disappearance of the N-H proton signal and the appearance of a singlet corresponding to the acetyl methyl protons. Due to restricted rotation around the newly formed amide bond, it is possible to observe two distinct sets of signals for the N-methyl and acetyl methyl groups, as well as for the protons on the pseudoephedrine backbone, corresponding to two different rotamers (conformational isomers).[4] In the ¹H NMR spectrum of pseudoephedrine, characteristic signals include those for the aromatic protons (around 7.4 ppm), the benzylic proton (CH-OH, around 4.6 ppm), the proton adjacent to the nitrogen (CH-N), and the methyl groups.[5][7][8]
-
¹³C NMR: The introduction of the acetyl group results in the appearance of a carbonyl carbon signal in the downfield region of the spectrum. The chemical shifts of the carbons adjacent to the nitrogen are also significantly affected. The solid-state ¹³C NMR spectrum of pseudoephedrine HCl shows eight distinct peaks corresponding to its carbon environments.[9][10]
Infrared (IR) Spectroscopy:
-
The IR spectrum of N-acetyl-pseudoephedrine is characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹.[4] The N-H stretching band present in the spectrum of pseudoephedrine is absent in its N-acetylated derivative.[4]
Mass Spectrometry (MS):
-
The molecular ion peak for N-acetyl-pseudoephedrine would be observed at m/z 207. Fragmentation patterns would likely involve cleavage of the C-C bond adjacent to the carbonyl group and the bond between the benzylic carbon and the adjacent carbon.[4]
Stereoselective Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acylation of (+)-pseudoephedrine. This straightforward reaction involves treating (+)-pseudoephedrine with an acylating agent such as acetic anhydride or acetyl chloride in the presence of a base or under conditions that favor N-acylation.[4]
Detailed Experimental Protocol
Materials:
-
(+)-Pseudoephedrine
-
Acetic anhydride
-
A suitable solvent (e.g., dichloromethane, pyridine)
-
A base (e.g., triethylamine, pyridine, if not used as the solvent)
-
Reagents for workup and purification (e.g., water, brine, drying agent like MgSO₄, silica gel for chromatography)
Procedure:
-
Dissolve (+)-pseudoephedrine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
If a non-basic solvent is used, add a stoichiometric equivalent or a slight excess of a base like triethylamine.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a stoichiometric equivalent of acetic anhydride to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts and wash sequentially with a mild acid (e.g., dilute HCl) to remove any unreacted pseudoephedrine, followed by a saturated solution of sodium bicarbonate to remove excess acetic acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure product.
Characterization:
-
Confirm the identity and purity of the synthesized this compound using NMR spectroscopy, mass spectrometry, and IR spectroscopy as described in section 2.1.
Conformational Analysis and Stereochemical Implications
The introduction of the N-acetyl group has significant stereochemical consequences, primarily due to the formation of a tertiary amide.
-
Restricted Rotation and Rotamers: The C-N bond of an amide has a partial double bond character, which restricts free rotation. This can lead to the existence of cis and trans conformational isomers (rotamers) with respect to the amide bond.[11][12][13] The relative populations of these rotamers are influenced by steric and electronic factors. For N-acetyl-pseudoephedrine, steric hindrance between the acetyl group and the pseudoephedrine backbone will dictate the preferred conformation.
-
Impact on Overall Shape: The planar nature of the amide group and the steric bulk of the acetyl substituent will alter the overall three-dimensional shape of the molecule compared to the more flexible secondary amine of pseudoephedrine. This change in conformation is critical when considering its potential interaction with the well-defined binding pockets of biological receptors.
Structure-Activity Relationship (SAR) and Predicted Pharmacological Influence
While direct pharmacological data for N-acetyl-pseudoephedrine is lacking, a robust prediction of its biological activity can be made based on the well-established SAR of phenylethylamines and related adrenergic agonists.
Pharmacophore for Adrenergic Agonists
The key structural features required for agonistic activity at adrenergic receptors include:
-
A substituted benzene ring (or a bioisostere).
-
An ethylamine side chain.
-
A primary or secondary amine that is protonated at physiological pH.[14][15][16]
-
Specific stereochemistry at the chiral centers.[14]
The Critical Role of the Amine Group
The amine group of phenylethylamines is arguably the most critical feature for adrenergic receptor binding and activation. At physiological pH, the secondary amine of pseudoephedrine (pKa ≈ 9.22) is predominantly protonated.[5] This positively charged ammonium ion forms a crucial ionic bond with a conserved aspartate residue (Asp113 in the β₂-adrenergic receptor) in the third transmembrane domain of the receptor.[17] This interaction is a primary anchoring point for the ligand in the receptor's binding pocket.
Predicted Impact of N-Acetylation
The conversion of the secondary amine in pseudoephedrine to a tertiary amide in N-acetyl-pseudoephedrine is predicted to abolish its adrenergic agonist activity for the following reasons:
-
Loss of Basicity and Protonation: Amides are significantly less basic than amines. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance. Consequently, the nitrogen of the amide is not readily protonated at physiological pH. This prevents the formation of the critical ionic bond with the aspartate residue in the adrenergic receptor.
-
Steric Hindrance: The bulky acetyl group introduces significant steric hindrance around the nitrogen atom. This would likely prevent the molecule from fitting into the narrow binding pocket of the adrenergic receptor in a conformation required for activation.
-
Altered Electronic Properties: The introduction of the electron-withdrawing acetyl group changes the electronic distribution of the entire molecule, which can negatively impact other crucial interactions with the receptor, such as hydrogen bonding and hydrophobic interactions.
Conclusion
References
- 1. Pseudoephedrine - American Chemical Society [acs.org]
- 2. safrole.com [safrole.com]
- 3. PSEUDOEPHEDRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. This compound | 84472-25-3 | Benchchem [benchchem.com]
- 5. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C12H17NO2 | CID 11344789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001943) [hmdb.ca]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Energetically Unfavorable Amide Conformations for N6-Acetyllysine Side Chains in Refined Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. pharmacy180.com [pharmacy180.com]
- 16. Adrenergic agonist - Wikipedia [en.wikipedia.org]
- 17. A single amino acid substitution in the beta-adrenergic receptor promotes partial agonist activity from antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
An In-depth Technical Guide to Asymmetric Synthesis Using Chiral Auxiliaries
In the landscape of modern organic chemistry, particularly within pharmaceutical and natural product synthesis, the ability to control stereochemistry is paramount.[1] Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is a critical challenge, as different enantiomers can exhibit vastly different biological activities.[2] One of the most robust and reliable strategies to achieve this control is through the use of a chiral auxiliary.[3][]
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to form a new stereogenic center with high diastereoselectivity.[3][][5] After the desired transformation, the auxiliary is cleaved from the product and can ideally be recovered for reuse.[3] This method converts the challenge of forming a specific enantiomer into the more manageable task of separating diastereomers, which have different physical properties and can be separated by standard techniques like chromatography or crystallization.[3][6]
The general strategy involves three key steps:
-
Attachment: Covalent bonding of the chiral auxiliary to a prochiral substrate.
-
Diastereoselective Reaction: The chiral auxiliary directs the stereochemical outcome of a reaction, such as an alkylation or aldol condensation, creating a new chiral center. This results in the formation of one diastereomer in significant excess over the other.
-
Cleavage: Removal of the auxiliary to yield the enantiomerically enriched product and recover the auxiliary.[1]
This approach is a cornerstone of asymmetric synthesis due to its predictability, versatility, and the high levels of stereoselectivity that can be achieved.[3][7] It remains a method of choice, especially in the early phases of drug development where reliability and time-efficiency are crucial.[3][8]
Figure 1. General workflow of asymmetric synthesis using a chiral auxiliary.
Core Principles and Key Auxiliaries
An ideal chiral auxiliary should be readily available in both enantiomeric forms, attach and detach under mild conditions with high yield, provide a high degree of stereocontrol, and be recoverable and reusable.[6] Several classes of auxiliaries, often derived from the natural chiral pool (amino acids, terpenes), have been developed that meet these criteria.[][9]
Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, chiral oxazolidinones are among the most powerful and widely used auxiliaries, particularly for asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[3][10] They are typically derived from readily available amino alcohols.[3] The stereochemical outcome is controlled by the substituent at the C4 position (and sometimes C5), which sterically shields one face of the derived enolate.
Mechanism of Action (Asymmetric Alkylation): Acylation of the oxazolidinone nitrogen is followed by deprotonation with a strong base (e.g., LDA, NaHMDS) to form a rigid, Z-configured enolate chelated to the metal cation (e.g., Li⁺).[11][12] The bulky substituent at C4 (e.g., benzyl, isopropyl) effectively blocks one face of the planar enolate. Consequently, an incoming electrophile can only approach from the less hindered opposite face, leading to the formation of a single major diastereomer.[6][11]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. york.ac.uk [york.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.williams.edu [chemistry.williams.edu]
- 12. pubs.acs.org [pubs.acs.org]
The Role of Pseudoephedrine Derivatives in Stereoselective Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(1S,2S)-Pseudoephedrine and its derivatives have emerged as powerful and practical chiral auxiliaries in modern asymmetric synthesis. Their low cost, availability in both enantiomeric forms, and high efficiency in inducing stereoselectivity make them invaluable tools for the synthesis of enantiomerically pure carboxylic acids, alcohols, aldehydes, ketones, and amino acids.[1][2] This technical guide provides an in-depth exploration of the role of pseudoephedrine and its more recent analogue, pseudoephenamine, in stereoselective reactions, with a focus on asymmetric alkylation, aldol reactions, and Michael additions. Detailed experimental protocols, quantitative data summaries, and mechanistic visualizations are presented to facilitate their application in research and development settings.
Introduction: Pseudoephedrine as a Chiral Auxiliary
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Pseudoephedrine, a naturally occurring amino alcohol, serves as an excellent chiral auxiliary due to its rigid conformational structure and the directing influence of its stereocenters.[3][4]
The core principle of using pseudoephedrine in stereoselective reactions involves its acylation to form a tertiary amide. The α-proton of this amide can be deprotonated to form a chiral enolate, which then reacts with an electrophile with high facial selectivity.[3] The stereochemical outcome is dictated by the conformation of the enolate, which is influenced by the pseudoephedrine backbone.
A significant breakthrough in the application of pseudoephedrine amides was the discovery that the addition of lithium chloride (LiCl) dramatically enhances the rate and diastereoselectivity of their alkylation reactions.[1][5] It is proposed that LiCl breaks up enolate aggregates, leading to a more reactive monomeric species.[1]
Asymmetric Alkylation of Pseudoephedrine Amides
The asymmetric alkylation of pseudoephedrine amides, a method extensively developed by Andrew G. Myers, is a cornerstone of modern asymmetric synthesis.[1][6] This reaction allows for the stereoselective introduction of an alkyl group at the α-carbon of a carboxylic acid derivative.
Mechanism of Stereoselection
The high diastereoselectivity observed in the alkylation of pseudoephedrine amides is attributed to the formation of a conformationally locked (Z)-enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA).[3] The enolate is believed to form a chelated intermediate with the lithium cation, the auxiliary's hydroxyl group, and the amide oxygen. This rigid structure effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face, which is syn to the C1 methyl group of the pseudoephedrine auxiliary.[1][3]
Caption: Proposed mechanism for the stereoselective alkylation of pseudoephedrine amides.
Quantitative Data on Diastereoselective Alkylation
The diastereoselectivity of the alkylation is consistently high for a wide range of primary and some secondary alkyl halides. The following table summarizes representative data from the literature.
| Entry | Electrophile (R-X) | Product R Group | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | CH₃I | Methyl | 92 | >99 |
| 2 | CH₃CH₂I | Ethyl | 90 | >99 |
| 3 | n-BuBr | n-Butyl | 91 | 98 |
| 4 | PhCH₂Br | Benzyl | 95 | >99 |
| 5 | Allyl-Br | Allyl | 93 | >99 |
| 6 | i-PrI | Isopropyl | 75 | 97 |
Data compiled from Myers et al., J. Am. Chem. Soc. 1997, 119, 6496-6511.[1]
Experimental Protocol: Asymmetric Alkylation of Pseudoephedrine Propionamide
Materials:
-
(1S,2S)-(+)-Pseudoephedrine propionamide
-
Anhydrous lithium chloride (LiCl)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
Procedure:
-
A flame-dried round-bottom flask under a nitrogen atmosphere is charged with anhydrous LiCl (6.0 equiv) and anhydrous THF.
-
The suspension is cooled to -78 °C, and diisopropylamine (2.2 equiv) is added, followed by the slow addition of n-BuLi (2.1 equiv). The mixture is stirred for 15 minutes.
-
A solution of (1S,2S)-(+)-pseudoephedrine propionamide (1.0 equiv) in anhydrous THF is added dropwise to the LDA solution at -78 °C.
-
The reaction mixture is warmed to 0 °C for 1 hour to ensure complete enolate formation.
-
The mixture is re-cooled to -78 °C, and the alkyl halide (1.5 equiv) is added.
-
The reaction is stirred at 0 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography or recrystallization to yield the pure alkylated amide.[1]
Pseudoephenamine: A Superior and Unrestricted Alternative
Due to the use of pseudoephedrine in the illicit synthesis of methamphetamine, its sale and use are restricted in many countries.[7][8][9] This has prompted the development of alternative chiral auxiliaries. (1S,2S)-2-Methylamino-1,2-diphenylethanol, known as pseudoephenamine, has emerged as a highly effective replacement.[7][10]
Pseudoephenamine offers several advantages over pseudoephedrine:
-
It is not a regulated precursor for illicit drug synthesis.[10]
-
It often provides higher diastereoselectivities, particularly in the formation of sterically demanding quaternary carbon centers.[10]
-
Amides derived from pseudoephenamine tend to be more crystalline, facilitating purification by recrystallization.[7][10]
Synthesis of Pseudoephenamine
Pseudoephenamine can be readily synthesized from erythro-1,2-diphenyl-2-aminoethanol via a three-step sequence involving N-formylation, invertive cyclization to an oxazoline, and subsequent hydrolytic ring-opening.[7]
Caption: Synthetic workflow for the preparation of pseudoephenamine.
Enhanced Stereoselectivity in Quaternary Center Formation
The formation of α-quaternary stereocenters is a significant challenge in asymmetric synthesis. Pseudoephenamine amides have shown remarkable efficacy in this regard, providing excellent diastereoselectivities in sequential alkylation reactions.[10]
| Entry | Substrate | Electrophile | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | α-Methyl-pseudoephenamine amide | Allyl Bromide | 85 | >19:1 |
| 2 | α-Methyl-pseudoephenamine amide | Benzyl Bromide | 92 | >19:1 |
| 3 | α-Ethyl-pseudoephenamine amide | Methyl Iodide | 88 | >19:1 |
Data compiled from Morales et al., Angew. Chem. Int. Ed. 2012, 51, 4568-4571.[11]
Applications in Other Stereoselective Reactions
The utility of pseudoephedrine and its derivatives extends beyond simple alkylations. They have been successfully employed in a variety of other important stereoselective transformations.
Stereoselective Aldol Reactions
Pseudoephenamine glycinamide serves as an excellent chiral glycine equivalent for direct aldol reactions with aldehydes and ketones.[12] This methodology provides a straightforward route to enantiomerically pure syn-β-hydroxy-α-amino acids, which are valuable building blocks in medicinal chemistry. The reactions proceed with high diastereoselectivity, and the resulting adducts are often crystalline.[12]
Asymmetric Michael Additions
Pseudoephedrine amides can also function as nucleophiles in asymmetric Michael additions to α,β-unsaturated esters and ketones.[13][14] These reactions provide access to enantiomerically enriched 1,5-dicarbonyl compounds, which can be further cyclized to form valuable δ-lactones.[13][14]
Cleavage of the Chiral Auxiliary
A crucial step in the use of any chiral auxiliary is its efficient removal to unmask the desired functional group without racemization of the newly formed stereocenter. Pseudoephedrine and pseudoephenamine amides can be readily cleaved to afford carboxylic acids, alcohols, aldehydes, or ketones.[1][15]
-
To Carboxylic Acids: Hydrolysis under acidic (e.g., H₂SO₄) or basic (e.g., KOH) conditions.[10]
-
To Primary Alcohols: Reduction with a powerful reducing agent such as lithium amidotrihydroborate (LAB).[1][15]
-
To Ketones: Addition of an organolithium or Grignard reagent.[10]
-
To Aldehydes: Partial reduction with a suitable hydride reagent.[15]
The auxiliary can typically be recovered in high yield and reused, enhancing the overall efficiency and cost-effectiveness of the process.[3]
Caption: Cleavage pathways for alkylated pseudoephedrine/pseudoephenamine amides.
Conclusion
Pseudoephedrine and its derivative, pseudoephenamine, are highly versatile and reliable chiral auxiliaries for a wide range of stereoselective transformations. Their ability to direct the formation of new stereocenters with exceptional control has made them indispensable tools in academic and industrial research. The development of pseudoephenamine has successfully addressed the regulatory challenges associated with pseudoephedrine, ensuring that this powerful synthetic methodology remains accessible to the scientific community. The detailed protocols and data presented in this guide are intended to facilitate the broader application of these auxiliaries in the synthesis of complex, enantiomerically pure molecules for drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Pseudoephedrine - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. synarchive.com [synarchive.com]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
- 8. The advent of a new pseudoephedrine product to combat methamphetamine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdc.gov [cdc.gov]
- 10. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. collaborate.princeton.edu [collaborate.princeton.edu]
- 14. Pseudoephedrine as a chiral auxiliary for asymmetric Michael reactions: synthesis of 3-aryl-delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis - ProQuest [proquest.com]
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using N-Acetyl-(+)-Pseudoephedrine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric synthesis is a critical component of modern drug discovery and development, enabling the selective synthesis of a single enantiomer of a chiral molecule. Chiral auxiliaries are powerful tools in this field, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. (+)-Pseudoephedrine, a readily available and inexpensive chiral amino alcohol, serves as an effective chiral auxiliary for the asymmetric alkylation of enolates, leading to the synthesis of highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[1][2][3] This protocol details the use of N-acetyl-(+)-pseudoephedrine in asymmetric alkylation reactions.
The underlying principle of this methodology, developed by Andrew G. Myers, involves the diastereoselective alkylation of the lithium enolate of a pseudoephedrine amide.[1][4] The chiral environment provided by the pseudoephedrine auxiliary directs the approach of the electrophile, leading to a high degree of stereocontrol. The presence of lithium chloride is crucial for achieving high diastereoselectivity, as it is believed to create a more rigid and organized enolate structure.[5][6] Following the alkylation, the chiral auxiliary can be cleaved and recovered for reuse.[3]
Key Advantages of the Pseudoephedrine Auxiliary:
-
High Diastereoselectivity: The alkylation of pseudoephedrine amide enolates proceeds with excellent facial selectivity for a wide range of alkyl halides.[1][4]
-
Both Enantiomers are Accessible: Both (+)- and (-)-pseudoephedrine are commercially available, allowing for the synthesis of both enantiomers of the target molecule.[2][7]
-
Crystalline Products: The starting pseudoephedrine amides and their alkylated products are often crystalline, which simplifies purification by recrystallization.[4][8]
-
Reliable Cleavage: The auxiliary can be removed under various conditions to yield the desired product without racemization.[3]
Experimental Protocols
This section provides detailed methodologies for the key steps in the asymmetric alkylation of this compound.
Protocol 1: Preparation of N-Propionyl-(+)-Pseudoephedrine Amide
This protocol describes the acylation of (+)-pseudoephedrine. While the user requested a protocol for this compound, the literature more commonly exemplifies the methodology with N-propionyl amides, which will be used here for a more robustly cited procedure. The principles are directly applicable to the synthesis of the N-acetyl amide by substituting propionyl chloride with acetyl chloride.
Materials:
-
(+)-Pseudoephedrine
-
Propionyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve (+)-pseudoephedrine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the solution.
-
Add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield the N-propionyl-(+)-pseudoephedrine amide.
Protocol 2: Asymmetric Alkylation of N-Propionyl-(+)-Pseudoephedrine Amide
This protocol details the highly diastereoselective alkylation of the pseudoephedrine amide enolate.
Materials:
-
N-Propionyl-(+)-pseudoephedrine amide
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous lithium chloride (LiCl)
-
Lithium diisopropylamide (LDA) solution (commercially available or freshly prepared)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add anhydrous lithium chloride (6.0 eq).
-
Add a solution of N-propionyl-(+)-pseudoephedrine amide (1.0 eq) in anhydrous THF.
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add lithium diisopropylamide (LDA) solution (2.0-2.2 eq) dropwise to the stirred suspension. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide (e.g., benzyl bromide, 1.5-4.0 eq) dropwise to the enolate solution at -78 °C.
-
The reaction temperature may be maintained at -78 °C or allowed to warm to 0 °C, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC.[4] For many primary alkyl halides, the reaction proceeds readily even at -78 °C.[4]
-
Upon completion, quench the reaction by adding saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the α-substituted amide.
Protocol 3: Cleavage of the Chiral Auxiliary to Form the Carboxylic Acid
This protocol describes the hydrolytic cleavage of the alkylated pseudoephedrine amide to yield the enantiomerically enriched carboxylic acid.
Materials:
-
Alkylated N-propionyl-(+)-pseudoephedrine amide
-
Dioxane
-
9 N Sulfuric acid
-
Sodium hydroxide solution (e.g., 1 M)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the alkylated pseudoephedrine amide (1.0 eq) in a mixture of dioxane and 9 N sulfuric acid.[9]
-
Heat the reaction mixture to reflux (approximately 115 °C) and monitor by TLC until the starting material is consumed.[9]
-
Cool the reaction mixture to room temperature and carefully add water.
-
Make the solution basic by the slow addition of a sodium hydroxide solution.
-
Wash the aqueous layer with diethyl ether to remove the recovered pseudoephedrine auxiliary.
-
Acidify the aqueous layer to a low pH with concentrated hydrochloric acid.
-
Extract the carboxylic acid product with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Data Presentation
The diastereoselectivity of the alkylation reaction is typically high and can be determined by analyzing the crude reaction mixture by methods such as HPLC or ¹H NMR spectroscopy of the cyclized oxazolinium triflate derivatives.[9]
Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides
| Entry | Alkyl Halide (R-X) | Diastereomeric Ratio (d.r.) | Isolated Yield (%) |
| 1 | CH₃I | >99:1 | 95 |
| 2 | CH₃CH₂I | >99:1 | 92 |
| 3 | CH₃(CH₂)₂CH₂I | >99:1 | 96 |
| 4 | (CH₃)₂CHCH₂I | >99:1 | 94 |
| 5 | PhCH₂Br | >99:1 | 98 |
Data presented here is representative and compiled from literature sources. Actual results may vary.
Visualizations
Asymmetric Alkylation Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Michael reactions of pseudoephedrine amide enolates: effect of LiCl on syn/anti selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. hwpi.harvard.edu [hwpi.harvard.edu]
- 9. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Acetyl-(+)-Pseudoephedrine Mediated Diastereoselective Alkylation of Carbonyl Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The diastereoselective alkylation of carbonyl compounds using chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the construction of stereochemically rich molecules with a high degree of control. The methodology developed by Andrew G. Myers, employing the inexpensive and readily available (+)-pseudoephedrine as a chiral auxiliary, has become a widely adopted and reliable method for the synthesis of enantiomerically enriched α-substituted carboxylic acids, aldehydes, ketones, and alcohols.[1][2] This method is valued for its high diastereoselectivity, operational simplicity, and the crystalline nature of the intermediate amides, which often facilitates purification.[1][3]
The core principle of this method lies in the temporary attachment of a carbonyl-containing substrate to the pseudoephedrine auxiliary to form a tertiary amide. Deprotonation of the α-carbon followed by alkylation proceeds with high facial selectivity, dictated by the rigid, chelated conformation of the resulting lithium enolate. Subsequent cleavage of the auxiliary releases the chiral product in high enantiomeric purity. The use of lithium chloride is critical to the success of the reaction, as it promotes clean and rapid alkylation, likely by modifying the aggregation state of the enolate.[1][4]
These application notes provide a detailed overview of the experimental protocols, the scope of the reaction, and the underlying mechanism of the Myers asymmetric alkylation.
Reaction Mechanism and Stereochemical Rationale
The high diastereoselectivity of the alkylation is attributed to a well-defined transition state. The process begins with the formation of a Z-enolate upon deprotonation of the pseudoephedrine amide with a lithium amide base, such as lithium diisopropylamide (LDA). The lithium cation chelates to both the enolate oxygen and the tertiary hydroxyl group of the pseudoephedrine auxiliary. This chelation creates a rigid, bicyclic structure that effectively shields one face of the enolate. The incoming electrophile (alkyl halide) then preferentially approaches from the less sterically hindered face, leading to the observed high diastereoselectivity.[5]
The stereochemical outcome is predictable. For (+)-pseudoephedrine derived amides, alkylation leads to the (R)-configuration at the newly formed stereocenter when using simple alkyl halides.
References
Application Notes and Protocols for N-Acylation of (+)-Pseudoephedrine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the N-acylation of (+)-pseudoephedrine, a critical transformation in the synthesis of various chiral compounds and pharmaceutical intermediates. The following protocols outline methodologies using common acylating agents, offering flexibility in reagent choice and reaction conditions.
Introduction
(+)-Pseudoephedrine is a versatile chiral auxiliary, and its N-acylation is a fundamental step in many asymmetric syntheses. The resulting N-acyl pseudoephedrine amides can be utilized in diastereoselective alkylations and other transformations to generate a wide array of enantiomerically enriched molecules, including carboxylic acids, alcohols, aldehydes, and ketones.[1][2] This document details robust and reproducible protocols for the N-acylation of (+)-pseudoephedrine using various acylating agents.
Data Presentation
The following table summarizes the quantitative data for the N-acylation of (+)-pseudoephedrine with different acylating agents, highlighting the reaction conditions and corresponding yields.
| Acylating Agent | R Group | Method | Solvent | Base | Temp. (°C) | Time | Yield (%) | Reference |
| Acetic Anhydride | CH₃ | A | Dichloromethane | Triethylamine (1.2 equiv) | RT | N/A | 95 | [1] |
| Acetic Anhydride | CH₃ | A | Tetrahydrofuran | Triethylamine (1.2 equiv) | RT | N/A | High | [1] |
| Acetic Anhydride | CH₃ | D | THF | Sodium Methoxide (0.5 equiv) | 23 | 1h | 89 | [1] |
| Acetic Anhydride | N/A | N/A | Solvent-free | None | RT | minutes | 85-90 | [3] |
| Benzoyl Chloride | Ph | B | Chloroform | Triethylamine | RT | 3h | 40 | |
| p-Nitrobenzoyl Chloride | p-NO₂-Ph | B | Chloroform | Triethylamine | RT | 3h | 59 | |
| Pivaloyl Chloride (Mixed Anhydride) | t-Bu | C | Dichloromethane | Triethylamine | 0 | N/A | High | [1] |
Method Key:
-
A: Acylation with a symmetrical carboxylic acid anhydride.
-
B: Acylation with a carboxylic acid chloride.[1]
-
C: Acylation with a mixed anhydride derived from pivaloyl chloride.[1]
-
D: Acylation with a methyl ester via base-catalyzed O→N acyl transfer.[1]
Experimental Protocols
Protocol 1: N-Acylation using a Carboxylic Acid Anhydride (e.g., Acetic Anhydride)
This method is efficient and can be performed with or without a base.[1] The addition of a base like triethylamine significantly accelerates the reaction.[1]
Materials:
-
(+)-Pseudoephedrine
-
Acetic Anhydride
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (optional, but recommended for faster reaction)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve (+)-pseudoephedrine (1 equivalent) in dichloromethane or tetrahydrofuran.
-
Add triethylamine (1.2 equivalents).
-
To the stirred solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically rapid when a base is used.[1]
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or flash column chromatography if necessary.[1] In many cases, the crude product is of sufficient purity for subsequent steps.[1]
Protocol 2: N-Acylation using a Carboxylic Acid Chloride (e.g., Benzoyl Chloride)
This protocol requires the presence of a base to neutralize the HCl generated during the reaction.[4]
Materials:
-
(+)-Pseudoephedrine
-
Benzoyl Chloride
-
Dichloromethane (DCM) or Chloroform
-
Triethylamine (or other suitable base)
-
Aqueous HCl solution (e.g., 1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve (+)-pseudoephedrine (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C (ice bath).
-
Slowly add benzoyl chloride (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: Solvent-Free N-Acetylation with Acetic Anhydride
This environmentally friendly method avoids the use of solvents and catalysts.[3]
Materials:
-
(+)-Pseudoephedrine
-
Acetic Anhydride
-
Diethyl ether
-
Round-bottomed flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottomed flask, mix (+)-pseudoephedrine (1 mmol) and acetic anhydride (1.2 mmol).[3]
-
Stir the mixture at room temperature. The reaction is typically complete within a few minutes, which can be monitored by TLC.[3]
-
After completion, add diethyl ether (5 mL) to the reaction mixture and allow it to stand at room temperature for about 1 hour to induce crystallization.[3]
-
Collect the crystalline product by filtration.[3]
Visualizations
The following diagrams illustrate the key chemical transformation and the general experimental workflow for the N-acylation of (+)-pseudoephedrine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. : Oriental Journal of Chemistry [orientjchem.org]
- 4. EP1828105B1 - A PROCESS FOR THE PREPARATION OF R-(-)-N, ALPHA-DIMETHYLPHENETHYLAMINE (LEVMETAMFETAMINE) OR S-(+)-N, ALPHA-DIMETHYLPHENETHYLAMINE (METHAMPHETAMINE) FROM d-EPHEDRINE OR L-EPHEDRINE RESPECTIVELY - Google Patents [patents.google.com]
Cleavage and Removal of the N-Acetyl-(+)-Pseudoephedrine Chiral Auxiliary: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cleavage and removal of the N-acetyl-(+)-pseudoephedrine chiral auxiliary. This versatile auxiliary is widely employed in asymmetric synthesis to produce enantiomerically enriched compounds. Following the desired stereoselective transformation, the auxiliary can be efficiently removed to yield a variety of valuable chiral building blocks, including carboxylic acids, alcohols, aldehydes, and ketones.
Data Presentation
The following tables summarize the quantitative data for the different methods of cleaving the N-acyl-(+)-pseudoephedrine chiral auxiliary, providing a comparative overview of their efficiency.
Table 1: Cleavage to Carboxylic Acids
| Cleavage Method | Reagents | Substrate (R) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Acidic Hydrolysis | 9-18 N H₂SO₄, dioxane | Various alkyl, aryl | 85-97 | >99 | [1] |
| Basic Hydrolysis | n-Bu₄NOH, t-BuOH/H₂O | Various alkyl, aryl | 89-99 | >99 | [2] |
| Basic Hydrolysis | NaOH, MeOH/t-BuOH/H₂O | Various alkyl, aryl | High | High | [1] |
Table 2: Cleavage to Primary Alcohols
| Cleavage Method | Reagent | Substrate (R) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Reduction | LiBH₄, Me₃SiCl | Various alkyl | 89-94 | >99 | [2][3] |
| Reduction | SmI₂/Amine/H₂O | Various alkyl, aryl | High | High | [4] |
Table 3: Cleavage to Aldehydes
| Cleavage Method | Reagent | Substrate (R) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Reduction | LiAlH(OEt)₃ | Various alkyl, aryl | 75-82 | 90-98 | [1] |
| Hydrozirconation | Cp₂Zr(H)Cl | Various alkyl, aryl | Moderate to High | — | [5] |
Table 4: Cleavage to Ketones
| Cleavage Method | Reagent | Substrate (R) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Organometallic Addition | R'Li or R'MgX | Various alkyl, aryl | 95-98 | >99 | [2][3] |
Experimental Protocols
Detailed methodologies for the key cleavage reactions are provided below.
Cleavage to Carboxylic Acids
a) Acidic Hydrolysis Protocol [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-acyl-(+)-pseudoephedrine amide (1.0 equiv) in dioxane (to a concentration of approximately 0.1-0.2 M).
-
Acid Addition: Add an equal volume of aqueous sulfuric acid (9-18 N).
-
Reaction Conditions: Heat the biphasic mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully dilute with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.
-
The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.
-
-
Purification: The carboxylic acid can be further purified by recrystallization or column chromatography.
b) Basic Hydrolysis Protocol [2]
-
Reaction Setup: In a round-bottom flask, dissolve the N-acyl-(+)-pseudoephedrine amide (1.0 equiv) in a 3:1 mixture of tert-butyl alcohol and water.
-
Base Addition: Add tetra-n-butylammonium hydroxide (n-Bu₄NOH) (5-10 equiv).
-
Reaction Conditions: Heat the mixture to 95 °C and stir for 12-24 hours, or until the reaction is complete as indicated by TLC.
-
Work-up:
-
Cool the reaction to room temperature and acidify with 3 N HCl.
-
Extract the product with diethyl ether.
-
The aqueous layer can be basified to recover the pseudoephedrine auxiliary.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
-
Purification: Purify the carboxylic acid by chromatography or recrystallization.
Cleavage to Primary Alcohols
Reduction Protocol using LiBH₄ [2][3]
-
Reaction Setup: To a solution of the N-acyl-(+)-pseudoephedrine amide (1.0 equiv) in THF at 0 °C, add chlorotrimethylsilane (TMSCl, 2.0 equiv).
-
Reducing Agent Addition: Add a solution of lithium borohydride (LiBH₄, 2.0 equiv) in THF.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up:
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the alcohol by flash column chromatography.
Cleavage to Aldehydes
Reduction Protocol using LiAlH(OEt)₃ [1]
-
Reagent Preparation: Prepare lithium triethoxyaluminum hydride (LiAlH(OEt)₃) in situ. To a suspension of lithium aluminum hydride (LAH, 1.0 equiv) in an anhydrous solvent such as THF at 0 °C, slowly add ethyl acetate (1.5 equiv).
-
Reaction Setup: To the freshly prepared LiAlH(OEt)₃ solution at 0 °C, add a solution of the N-acyl-(+)-pseudoephedrine amide (1.0 equiv) in THF.
-
Reaction Conditions: Stir the reaction at 0 °C for 1-3 hours.
-
Work-up:
-
Quench the reaction by the careful addition of 1 N HCl.
-
Extract the mixture with diethyl ether.
-
Wash the organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
-
Purification: Purify the aldehyde by flash chromatography.
Cleavage to Ketones
Organometallic Addition Protocol [2][3]
-
Reaction Setup: Dissolve the N-acyl-(+)-pseudoephedrine amide (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon).
-
Reagent Addition: Cool the solution to -78 °C and add the organolithium (R'Li) or Grignard (R'MgX) reagent (3.0-5.0 equiv) dropwise.
-
Reaction Conditions: Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours.
-
Work-up:
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
-
Purification: Purify the ketone by flash column chromatography.
Visualizations
The following diagrams illustrate the experimental workflows for the cleavage of the N-acyl-(+)-pseudoephedrine chiral auxiliary.
References
Application of N-Acetyl-(+)-Pseudoephedrine in the Synthesis of Enantiomerically Enriched Carboxylic Acids
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry and organic synthesis. Chiral carboxylic acids, in particular, are crucial building blocks for a vast array of biologically active molecules. One of the most robust and widely adopted methods for the asymmetric synthesis of α-substituted carboxylic acids utilizes N-acetyl-(+)-pseudoephedrine as a chiral auxiliary. Both enantiomers of pseudoephedrine are inexpensive and readily available, making this methodology highly practical for both academic and industrial settings.[1][2][3]
This method, pioneered by Andrew G. Myers and his research group, involves the N-acylation of (+)-pseudoephedrine, followed by a highly diastereoselective alkylation of the corresponding amide enolate. The chiral auxiliary then can be cleaved under acidic or basic conditions to afford the desired enantiomerically enriched carboxylic acid, with the pseudoephedrine recoverable for reuse.[4] The success of this method lies in the rigid chelate formed by the lithium enolate, which effectively shields one face of the enolate, leading to high levels of stereocontrol in the alkylation step.[1][2][5]
Core Principles
The synthetic strategy is a three-step process:
-
Amide Formation: The starting carboxylic acid is coupled with (+)-pseudoephedrine to form a tertiary amide. This step is typically high-yielding.[1]
-
Diastereoselective Alkylation: The pseudoephedrine amide is deprotonated to form a lithium enolate, which is then alkylated with an electrophile (e.g., an alkyl halide). The inherent chirality of the pseudoephedrine backbone directs the incoming electrophile to one face of the enolate, resulting in a high diastereomeric excess (d.e.) of the α-substituted product.[1][2]
-
Auxiliary Cleavage: The alkylated amide is hydrolyzed to release the enantiomerically enriched carboxylic acid and the recovered chiral auxiliary.[4][6][7]
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of enantiomerically enriched carboxylic acids using this compound as a chiral auxiliary.
Table 1: Synthesis of N-Acyl-(+)-pseudoephedrine Amides
| Entry | R | Acylating Agent | Yield (%) |
| 1 | CH₃ | Acetic anhydride | 95 |
| 2 | n-Bu | Pentanoic anhydride | 93 |
| 3 | Ph | Benzoyl chloride | 96 |
| 4 | i-Pr | Isobutyryl chloride | 92 |
| 5 | Bn | Phenylacetyl chloride | 94 |
Data synthesized from information presented in Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.[1]
Table 2: Diastereoselective Alkylation of N-Acyl-(+)-pseudoephedrine Amides
| Entry | R in Amide | Alkylating Agent | Product R' | Diastereomeric Ratio | Yield (%) |
| 1 | H | CH₃I | CH₃ | >98:2 | 90 |
| 2 | H | BnBr | Bn | >98:2 | 95 |
| 3 | H | CH₂=CHCH₂Br | Allyl | >98:2 | 93 |
| 4 | CH₃ | C₂H₅I | C₂H₅ | 95:5 | 88 |
| 5 | CH₃ | BnBr | Bn | 97:3 | 91 |
Data synthesized from information presented in Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.[1]
Table 3: Cleavage to Enantiomerically Enriched Carboxylic Acids
| Entry | R | R' | Cleavage Method | Enantiomeric Excess (e.e.) (%) | Yield (%) |
| 1 | H | CH₃ | Acid Hydrolysis | >99 | 89 |
| 2 | H | Bn | Acid Hydrolysis | >99 | 92 |
| 3 | H | Allyl | Basic Hydrolysis | >99 | 95 |
| 4 | CH₃ | C₂H₅ | Acid Hydrolysis | 90 | 85 |
| 5 | CH₃ | Bn | Basic Hydrolysis | 94 | 90 |
Data synthesized from information presented in Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511 and related publications.[1][6][7]
Experimental Protocols
Protocol 1: General Procedure for the N-Acylation of (+)-Pseudoephedrine
This protocol describes the formation of the N-acyl pseudoephedrine amide from a carboxylic acid chloride.
-
To a stirred solution of (+)-pseudoephedrine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added the carboxylic acid chloride (1.1 equiv) dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is quenched with water and the organic layer is separated.
-
The aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography or recrystallization to afford the pure N-acyl-(+)-pseudoephedrine amide.[1]
Protocol 2: General Procedure for the Diastereoselective Alkylation
-
A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (2.2 equiv) to a solution of diisopropylamine (2.3 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Anhydrous lithium chloride (6-8 equiv) is added to the LDA solution, and the mixture is stirred at -78 °C for 30 minutes.
-
A solution of the N-acyl-(+)-pseudoephedrine amide (1.0 equiv) in anhydrous THF is added dropwise to the LDA/LiCl solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 30-60 minutes, then warmed to 0 °C for 10-15 minutes, and briefly to 23 °C for 3-5 minutes before being cooled back to 0 °C.[1]
-
The alkylating agent (1.5-4.0 equiv) is added neat or as a solution in THF.
-
The reaction is stirred at 0 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride.
-
The mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or recrystallization to yield the α-alkylated pseudoephedrine amide.[1]
Protocol 3: General Procedure for the Acidic Hydrolysis to the Carboxylic Acid
-
The α-alkylated pseudoephedrine amide (1.0 equiv) is dissolved in a mixture of dioxane and 9 N sulfuric acid.[6]
-
The mixture is heated to reflux (approximately 115 °C) for 12-24 hours.[6]
-
The reaction progress is monitored by TLC.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3 x 30 mL).
-
The aqueous layer is made basic with NaOH to recover the pseudoephedrine.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude carboxylic acid.
-
The crude acid can be further purified by recrystallization or chromatography.
Visualizations
Caption: Overall workflow for the synthesis of enantiomerically enriched carboxylic acids.
Caption: Stereochemical model for the diastereoselective alkylation step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis - ProQuest [proquest.com]
- 3. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Michael reactions of pseudoephedrine amide enolates: effect of LiCl on syn/anti selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
Application Notes and Protocols for the Synthesis of Chiral Alcohols and Aldehydes using N-Acetyl-(+)-Pseudoephedrine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric synthesis is a cornerstone of modern drug discovery and development, enabling the selective production of stereoisomers with desired therapeutic effects while minimizing off-target activities. Chiral auxiliaries are powerful tools in this endeavor, guiding chemical reactions to favor the formation of one enantiomer over another. (+)-Pseudoephedrine, an inexpensive and readily available natural product, serves as an excellent chiral auxiliary for the synthesis of a wide range of enantiomerically enriched compounds, including chiral alcohols and aldehydes.[1][2]
This document provides detailed application notes and experimental protocols for the use of N-acetyl-(+)-pseudoephedrine in the asymmetric synthesis of chiral alcohols and aldehydes. The core of this methodology lies in the highly diastereoselective alkylation of the corresponding amide enolate, followed by facile cleavage of the auxiliary to furnish the desired chiral products in high enantiomeric purity.[1]
Overall Workflow
The general strategy involves a three-step sequence:
-
Amide Formation: Coupling of (+)-pseudoephedrine with an achiral carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form the N-acyl amide.
-
Diastereoselective Alkylation: Deprotonation to form a chiral enolate, which then undergoes highly stereoselective alkylation with an electrophile (e.g., an alkyl halide).
-
Auxiliary Cleavage: Transformation of the alkylated amide into the desired chiral alcohol or aldehyde with concomitant removal of the pseudoephedrine auxiliary.
Figure 1: General experimental workflow for the synthesis of chiral alcohols and aldehydes using a pseudoephedrine auxiliary.
Data Presentation
Diastereoselective Alkylation of N-Propionyl-(+)-pseudoephedrine
The following table summarizes the diastereoselectivity and yields for the alkylation of the lithium enolate of N-propionyl-(+)-pseudoephedrine with various alkyl halides.[1]
| Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio (dr) |
| CH₃I | Methyl | 85 | >96:4 |
| CH₃CH₂I | Ethyl | 82 | >96:4 |
| CH₃(CH₂)₃Br | n-Butyl | 75 | >96:4 |
| (CH₃)₂CHCH₂Br | Isobutyl | 78 | >96:4 |
| PhCH₂Br | Benzyl | 81 | >96:4 |
| Allyl-Br | Allyl | 61 | >96:4 |
Transformation of Alkylated Amides to Chiral Alcohols and Aldehydes
This table showcases the efficiency of converting the α-substituted pseudoephedrine amides into the corresponding chiral alcohols and aldehydes.
| Alkylated Amide Substituent (R) | Product Type | Cleavage Reagent | Yield (%) | Enantiomeric Excess (ee) |
| Benzyl | Alcohol | LiAlH₄ | 90 | >99% |
| Benzyl | Aldehyde | LiAl(OEt)₃H | 75-85 | >99% |
| n-Butyl | Alcohol | LiBH₄ | 88 | >99% |
| n-Butyl | Aldehyde | LiAl(OEt)₃H | 70-80 | >99% |
| Isobutyl | Alcohol | LiNH₂BH₃ | 94 | >99% |
Experimental Protocols
Protocol 1: Synthesis of N-Propionyl-(+)-pseudoephedrine
This protocol describes the formation of the starting amide from (+)-pseudoephedrine and propionyl chloride.
Materials:
-
(+)-Pseudoephedrine
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (+)-pseudoephedrine (1.0 eq) in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding 1 M HCl. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-propionyl-(+)-pseudoephedrine, which can be purified by column chromatography or recrystallization.
Protocol 2: Diastereoselective Alkylation
This protocol details the formation of the chiral α-substituted amide.
Materials:
-
N-Propionyl-(+)-pseudoephedrine
-
Anhydrous lithium chloride (LiCl)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, argon-purged flask, add anhydrous LiCl (6.0 eq) and the N-propionyl-(+)-pseudoephedrine (1.0 eq).
-
Add anhydrous THF and cool the slurry to -78 °C.
-
In a separate flask, prepare lithium diisopropylamide (LDA) by adding n-BuLi (2.2 eq) to diisopropylamine (2.3 eq) in anhydrous THF at -78 °C, then warming to 0 °C for 30 minutes.
-
Cool the LDA solution to -78 °C and slowly transfer it to the amide/LiCl slurry. Stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes, and finally re-cool to -78 °C.
-
Add the alkyl halide (1.5 eq) dropwise and stir at -78 °C for 2-4 hours.
-
Quench the reaction by adding saturated NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify by column chromatography.
Figure 2: Logical diagram of the key factors influencing diastereoselectivity in the alkylation step.
Protocol 3: Cleavage to a Chiral Alcohol
This protocol describes the reductive cleavage of the alkylated amide to yield a primary chiral alcohol.
Materials:
-
α-Substituted N-acyl-(+)-pseudoephedrine amide
-
Lithium amidotrihydroborate (LAB) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH) or Rochelle's salt solution
Procedure:
-
Dissolve the α-substituted amide (1.0 eq) in anhydrous THF under an argon atmosphere and cool to 0 °C.
-
Slowly add a solution of the reducing agent (e.g., LiAlH₄, 2.0-3.0 eq) in THF.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.
-
Carefully quench the reaction by the dropwise addition of water, followed by 1 M NaOH or Rochelle's salt solution.
-
Stir vigorously until a white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
The filtrate contains the chiral alcohol and the recovered pseudoephedrine auxiliary. Separate by column chromatography or acid/base extraction to isolate the pure chiral alcohol.
Protocol 4: Cleavage to a Chiral Aldehyde
This protocol details the partial reduction of the alkylated amide to afford a chiral aldehyde.
Materials:
-
α-Substituted N-acyl-(+)-pseudoephedrine amide
-
Lithium triethoxyaluminum hydride (LiAl(OEt)₃H)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the α-substituted amide (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.
-
Slowly add a solution of LiAl(OEt)₃H (1.5-2.0 eq) in THF.
-
Stir the reaction at -78 °C for 1-2 hours, carefully monitoring the progress by TLC to avoid over-reduction to the alcohol.
-
Quench the reaction at -78 °C by the slow addition of 1 M HCl.
-
Warm the mixture to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and carefully concentrate under reduced pressure (aldehydes can be volatile).
-
Purify the resulting chiral aldehyde by column chromatography.
Conclusion
The use of this compound and its analogs as chiral auxiliaries provides a robust and reliable method for the asymmetric synthesis of chiral alcohols and aldehydes. The high diastereoselectivity of the key alkylation step, coupled with the straightforward cleavage protocols, makes this an attractive strategy for obtaining highly enantiomerically enriched products.[1][2] The commercial availability and low cost of pseudoephedrine further enhance its practical utility in both academic research and industrial drug development settings. However, it is important to be aware of local regulations regarding the purchase and use of pseudoephedrine.[3][4] For applications where regulatory concerns are paramount, alternative auxiliaries such as pseudoephenamine may be considered.[3][4]
References
Application Notes and Protocols: Use of N-Acetyl-(+)-Pseudoephedrine and its Amide Derivatives in Natural Product Total Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Acetyl-(+)-pseudoephedrine and, more broadly, amides derived from (+)-pseudoephedrine, serve as highly effective chiral auxiliaries in asymmetric synthesis. Their utility lies in the ability to direct the stereochemical outcome of reactions, enabling the synthesis of enantiomerically enriched natural products and complex molecules. This document provides detailed application notes and experimental protocols for the use of pseudoephedrine-derived amides in key carbon-carbon bond-forming reactions, namely asymmetric alkylation and aldol reactions, which are fundamental steps in the total synthesis of many natural products.
The (+)-pseudoephedrine scaffold offers several advantages, including its low cost, availability in both enantiomeric forms, and the high diastereoselectivities it confers in various transformations.[1] The resulting products can be readily cleaved to afford chiral carboxylic acids, alcohols, aldehydes, and ketones, with the valuable chiral auxiliary being recoverable for reuse.[1]
Asymmetric Alkylation of N-Acyl-(+)-Pseudoephedrine Amides (Myers Asymmetric Alkylation)
The Myers asymmetric alkylation is a powerful and reliable method for the enantioselective alkylation of carboxylic acid derivatives.[2][3] The method involves the deprotonation of an N-acyl-(+)-pseudoephedrine amide to form a rigid lithium enolate, which then reacts with an alkyl halide with high facial selectivity. This high diastereoselectivity is attributed to the chelated structure of the enolate, where the lithium cation is coordinated to both the enolate and the hydroxyl group of the pseudoephedrine, effectively shielding one face of the enolate from the incoming electrophile.[1]
Logical Workflow for Myers Asymmetric Alkylation
Caption: General workflow for the Myers asymmetric alkylation using an N-acyl-(+)-pseudoephedrine amide.
Data Presentation: Diastereoselective Alkylation of Pseudoephedrine Amides
The following table summarizes the results of the asymmetric alkylation of various (1S,2S)-pseudoephedrine amides with a range of alkyl halides, demonstrating the high yields and diastereoselectivities achievable.
| Entry | Pseudoephedrine Amide (R¹) | Alkyl Halide (R²X) | Product (R¹, R²) | Yield (%) | Diastereomeric Ratio (crude) |
| 1 | Propionamide | Benzyl bromide | 2-Methyl-3-phenylpropanoic acid derivative | 99 | >99:1 |
| 2 | Propionamide | Ethyl iodide | 2-Methylbutanoic acid derivative | 91 | 98:2 |
| 3 | Phenylacetamide | Methyl iodide | 2-Phenylpropanoic acid derivative | 95 | 97:3 |
| 4 | Phenylacetamide | Benzyl bromide | 2,3-Diphenylpropanoic acid derivative | 99 | >99:1 |
| 5 | Butyramide | Methyl iodide | 2-Methylbutanoic acid derivative | 93 | 98:2 |
| 6 | Butyramide | Allyl bromide | 2-Propyl-4-pentenoic acid derivative | 96 | 98:2 |
| 7 | Isovaleramide | Benzyl bromide | 2-Benzyl-3-methylbutanoic acid derivative | 98 | >99:1 |
| 8 | Cyclohexanecarboxamide | Methyl iodide | 2-Cyclohexylpropanoic acid derivative | 94 | 98:2 |
Data sourced from Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.[2]
Experimental Protocols
Protocol 1: Synthesis of (1S,2S)-N-Propionyl-(+)-pseudoephedrine Amide [4]
-
To a solution of (1S,2S)-(+)-pseudoephedrine (21.3 g, 129 mmol) in tetrahydrofuran (250 mL) at 23 °C, add propionic anhydride (18.0 g, 138 mmol) in portions over 5 minutes.
-
Stir the solution for an additional 10 minutes at 23 °C.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (400 mL).
-
Extract the mixture with ethyl acetate (3 x 250 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting white solid from hot toluene to afford the desired amide (27.2 g, 95%).
Protocol 2: Asymmetric Alkylation of (1S,2S)-N-Propionyl-(+)-pseudoephedrine Amide with Benzyl Bromide [2][4]
-
To a flame-dried flask containing anhydrous lithium chloride (4.3 g, 102 mmol) and tetrahydrofuran (100 mL), add diisopropylamine (5.6 mL, 40 mmol) and cool to -78 °C.
-
Add n-butyllithium (2.5 M in hexanes, 15.2 mL, 38 mmol) dropwise.
-
Warm the resulting suspension to 0 °C for 10 minutes, then re-cool to -78 °C.
-
Add a solution of (1S,2S)-N-propionyl-(+)-pseudoephedrine amide (4.0 g, 17 mmol) in THF (20 mL) via cannula.
-
Stir the mixture at -78 °C for 1 hour, then warm to 0 °C for 15 minutes, and finally to 23 °C for 5 minutes.
-
Cool the enolate solution to 0 °C and add benzyl bromide (3.0 mL, 25 mmol).
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (50 mL).
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by flash chromatography or recrystallization to yield the α-benzylated amide with high diastereoselectivity (>99:1).
Protocol 3: Cleavage of the Chiral Auxiliary to form a Carboxylic Acid [5]
-
Dissolve the alkylated pseudoephedrine amide (10 mmol) in a 3:1 mixture of tert-butyl alcohol and water (40 mL).
-
Add tetrabutylammonium hydroxide (1.0 M in methanol, 50 mL, 50 mmol).
-
Heat the mixture to reflux (95 °C) for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dilute the residue with water (50 mL) and extract with diethyl ether (3 x 50 mL) to recover the pseudoephedrine auxiliary.
-
Acidify the aqueous layer to pH 1 with 3 M HCl.
-
Extract the acidic aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the enantiomerically enriched carboxylic acid.
Asymmetric Aldol Reaction of N-Acyl-(+)-Pseudoephedrine Amides
Pseudoephedrine-derived amides can also be employed in highly stereoselective aldol reactions. The enolate generated from the amide adds to an aldehyde to produce β-hydroxy amides with excellent diastereocontrol. The stereochemical outcome can often be influenced by the choice of metal counterion and additives.[6]
Signaling Pathway for a Zirconium-Mediated Aldol Reaction
Caption: Proposed pathway for the zirconium-mediated diastereoselective aldol reaction.
Data Presentation: Diastereoselective Aldol Reaction with Various Aldehydes
The following table presents the results of the zirconium-mediated aldol reaction between the lithium enolate of (1S,2S)-N-propionyl-(+)-pseudoephedrine amide and various aldehydes.
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Isobutyraldehyde | 3-Hydroxy-2,4-dimethylpentanoic acid derivative | 85 | >98:2 |
| 2 | Benzaldehyde | 3-Hydroxy-2-methyl-3-phenylpropanoic acid derivative | 80 | >98:2 |
| 3 | Acetaldehyde | 3-Hydroxy-2-methylbutanoic acid derivative | 75 | >98:2 |
| 4 | Cyclohexanecarboxaldehyde | 3-Cyclohexyl-3-hydroxy-2-methylpropanoic acid derivative | 82 | >98:2 |
Data sourced from Vicario, J. L., et al. J. Org. Chem. 2000, 65, 3754-3760.[6]
Experimental Protocol
Protocol 4: Asymmetric Aldol Reaction with Isobutyraldehyde [6]
-
Generate the lithium enolate of (1S,2S)-N-propionyl-(+)-pseudoephedrine amide as described in Protocol 2, steps 1-4.
-
To the cold (-78 °C) enolate solution, add a solution of dicyclopentadienylzirconium dichloride (ZrCp₂Cl₂, 1.2 equiv) in THF.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add isobutyraldehyde (1.5 equiv) dropwise.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield the syn-aldol adduct.
N-Acyl amides derived from (+)-pseudoephedrine are robust and highly effective chiral auxiliaries for the asymmetric synthesis of complex molecules. The detailed protocols and representative data presented here for asymmetric alkylation and aldol reactions highlight their broad applicability and the high levels of stereocontrol that can be achieved. These methods provide a reliable pathway to enantiomerically enriched building blocks crucial for the total synthesis of natural products and the development of new pharmaceutical agents.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. synarchive.com [synarchive.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric aldol reactions using (S,S)-(+)-pseudoephedrine-based amides: stereoselective synthesis of alpha-methyl-beta-hydroxy acids, esters, ketones, and 1,3-Syn and 1,3-anti diols - PubMed [pubmed.ncbi.nlm.nih.gov]
Diastereoselective Aldol Reactions Utilizing N-Acetyl-(+)-Pseudoephedrine: A Guide for Researchers
Application Note & Protocol
For researchers in organic synthesis and drug development, the diastereoselective aldol reaction stands as a powerful tool for the stereocontrolled formation of carbon-carbon bonds. This document provides detailed application notes and protocols for conducting diastereoselective aldol reactions using N-acetyl-(+)-pseudoephedrine as a chiral auxiliary. This methodology offers a reliable route to enantiomerically enriched β-hydroxy amides, which are valuable precursors for a variety of complex molecules.
Introduction
(+)-Pseudoephedrine, a readily available and inexpensive chiral auxiliary, can be easily N-acylated to form amides that direct the stereochemical outcome of enolate reactions. The N-acetyl derivative, in particular, serves as a versatile chiral auxiliary for acetate aldol reactions. The reaction proceeds through a lithium enolate, which reacts with various aldehydes to afford the corresponding β-hydroxy amide with a high degree of stereocontrol. The stereoselectivity is governed by the formation of a rigid, chair-like Zimmerman-Traxler transition state, wherein the bulky phenyl group of the pseudoephedrine auxiliary effectively shields one face of the enolate. For achieving high syn-selectivity in the case of propionamide derivatives, a transmetalation step with a zirconium(IV) salt is often employed.
Data Presentation
The following table summarizes the typical yields and diastereoselectivities achieved in the aldol reaction between the lithium enolate of this compound and various aldehydes.
| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-3-hydroxy-3-phenyl-N-methylpropanamide | 85 | >95:5 |
| Isobutyraldehyde | N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-3-hydroxy-4-methyl-N-methylpentanamide | 78 | >95:5 |
| Pivalaldehyde | N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-3-hydroxy-4,4-dimethyl-N-methylpentanamide | 75 | >98:2 |
| Acetaldehyde | N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-3-hydroxy-N-methylbutanamide | 72 | 90:10 |
Note: Diastereomeric ratios are typically determined by ¹H NMR analysis of the crude reaction mixture.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the chiral auxiliary starting material.
Materials:
-
(+)-Pseudoephedrine
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve (+)-pseudoephedrine (1.0 eq) in a mixture of dichloromethane and pyridine (10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding 1 M HCl and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes:ethyl acetate gradient) to afford this compound as a white solid.
Protocol 2: Diastereoselective Aldol Reaction
This protocol outlines the general procedure for the diastereoselective aldol addition of the this compound enolate to an aldehyde.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Aldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
Stir the resulting lithium enolate solution at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the pseudoephedrine auxiliary to yield the chiral β-hydroxy acid.
Materials:
-
β-Hydroxy amide adduct
-
Tetrahydrofuran (THF)
-
Water
-
Sodium hydroxide (NaOH)
-
Dowex® 50WX8 ion-exchange resin (or similar acidic resin)
-
Methanol
-
Ethyl acetate
Procedure:
-
Dissolve the β-hydroxy amide adduct in a mixture of THF and water.
-
Add an excess of sodium hydroxide (e.g., 10 eq) and heat the mixture to reflux for 12-24 hours.
-
Cool the reaction mixture to room temperature and acidify to pH ~2 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate to remove the liberated (+)-pseudoephedrine.
-
Neutralize the aqueous layer with a strong base (e.g., NaOH) and then pass it through a column of Dowex® 50WX8 ion-exchange resin to remove inorganic salts.
-
Elute the β-hydroxy acid from the resin with methanol.
-
Concentrate the methanolic solution under reduced pressure to obtain the desired enantiomerically enriched β-hydroxy acid.
Mandatory Visualizations
Application Notes and Protocols: Michael Additions Controlled by N-Acetyl-(+)-Pseudoephedrine Auxiliary
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing diastereoselective Michael additions utilizing amides derived from (+)-pseudoephedrine as a chiral auxiliary. This methodology offers a robust and highly predictable route to enantiomerically enriched compounds, which are crucial intermediates in pharmaceutical and natural product synthesis.
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] When coupled with a chiral auxiliary, this reaction can be rendered highly stereoselective, providing access to specific stereoisomers. (+)-Pseudoephedrine, a readily available and inexpensive chiral amino alcohol, has emerged as a highly effective chiral auxiliary for a range of asymmetric transformations, including Michael additions.[3][4]
Amides prepared from (+)-pseudoephedrine and α,β-unsaturated carboxylic acids serve as excellent Michael acceptors. The chiral environment provided by the pseudoephedrine moiety effectively directs the incoming nucleophile to one face of the molecule, resulting in a high degree of diastereoselectivity in the product. The stereochemical outcome of these reactions can be influenced by factors such as the presence of additives like lithium chloride (LiCl), which can alter the coordination of the enolate intermediate and thus the facial selectivity of the addition.[5][6] Subsequent removal of the chiral auxiliary is typically straightforward, yielding the desired enantiomerically enriched product and allowing for the recovery of the pseudoephedrine.
These application notes will detail the experimental protocols for the preparation of the pseudoephedrine amide Michael acceptor and the subsequent diastereoselective Michael addition.
Experimental Protocols
I. Preparation of the N-Acyl-(+)-pseudoephedrine Michael Acceptor
This protocol describes the general procedure for the acylation of (+)-pseudoephedrine with an α,β-unsaturated acid chloride to form the corresponding amide, which will act as the Michael acceptor.
Materials:
-
(+)-Pseudoephedrine
-
Triethylamine (Et3N)
-
α,β-unsaturated acyl chloride (e.g., crotonyl chloride)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of (+)-pseudoephedrine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).
-
Slowly add the α,β-unsaturated acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quench the reaction by the addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acyl-(+)-pseudoephedrine amide.
II. Diastereoselective Michael Addition
This protocol outlines the general procedure for the conjugate addition of a nucleophile to the N-acyl-(+)-pseudoephedrine Michael acceptor. The example below uses a lithium amide as the nucleophile in an aza-Michael reaction.
Materials:
-
N-Acyl-(+)-pseudoephedrine Michael acceptor (from Protocol I)
-
Nucleophile (e.g., dibenzylamine for aza-Michael)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of the nucleophile (e.g., dibenzylamine, 1.5 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.4 eq) dropwise. Stir the resulting solution at -78 °C for 30 minutes.
-
In a separate flask, dissolve the N-acyl-(+)-pseudoephedrine Michael acceptor (1.0 eq) in anhydrous THF at -78 °C.
-
Slowly transfer the solution of the Michael acceptor to the solution of the lithium amide nucleophile via cannula.
-
Stir the reaction mixture at -78 °C. The reaction progress should be monitored by TLC. Reaction times can vary from 1 to 5 hours depending on the substrates.
-
Upon completion, quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and add water.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude Michael adduct.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure diastereomeric product. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.
Data Presentation
The following table summarizes representative data for the diastereoselective Michael addition controlled by the (+)-pseudoephedrine auxiliary.
| Entry | Michael Acceptor (R) | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | H | Lithium benzylamide | β-amino amide | 85 | >95:5 |
| 2 | CH₃ | Lithium benzylamide | β-amino amide | 90 | >95:5 |
| 3 | Ph | Lithium benzylamide | β-amino amide | 82 | >95:5 |
| 4 | H | Lithium dibenzylamide | β-amino amide | 92 | >95:5 |
| 5 | CH₃ | Lithium dibenzylamide | β-amino amide | 88 | >95:5 |
Data is representative and compiled from typical results reported in the literature for aza-Michael additions.[7][8]
Visualizations
The following diagrams illustrate the key steps in the Michael addition controlled by the N-acetyl-(+)-pseudoephedrine auxiliary.
References
- 1. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hwpi.harvard.edu [hwpi.harvard.edu]
- 3. Pseudoephedrine as a chiral auxiliary for asymmetric Michael reactions: synthesis of 3-aryl-delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Michael reactions of pseudoephedrine amide enolates: effect of LiCl on syn/anti selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (S,S)-(+)-pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. Unexpected selectivity change when manipulating the structure of the auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formation of Nano Graft Copolymer-N-acetylpseudoephedrine Drug Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis, characterization, and evaluation of nano graft copolymer-N-acetylpseudoephedrine drug composites. This technology holds promise for various biomedical applications, including targeted drug delivery.
Introduction
Nano graft copolymers offer a versatile platform for drug delivery, enabling enhanced solubility, stability, and controlled release of therapeutic agents. The formation of composites with N-acetylpseudoephedrine, a chiral tertiary amide, opens avenues for the development of advanced drug delivery systems.[1] This document outlines the key methodologies for the preparation and characterization of these nanocomposites, providing a foundation for further research and development in this area.
Data Presentation
Table 1: Physicochemical Properties of Nano Graft Copolymer and Drug Composite
| Parameter | Nano Graft Copolymer (Z1) | Nano Graft Copolymer-N-acetylpseudoephedrine Composite (Z3) | Reference |
| Appearance | Precipitate | Dry mixture | [2] |
| Average Particle Size (nm) | 68.62 | Not explicitly stated, but characterized by AFM & TEM | [2] |
| Surface Roughness (nm) | 5.08 | Not explicitly stated | [2] |
| Square Root Square of Surface (nm) | 5.94 | Not explicitly stated | [2] |
| Average Particle Height (nm) | 22.04 | Not explicitly stated | [2] |
Table 2: Characterization Techniques and Key Findings
| Technique | Purpose | Key Findings for Nano Graft Copolymer-N-acetylpseudoephedrine Composite | Reference |
| FT-IR Spectroscopy | Confirmation of chemical structure and drug loading | Analysis confirms the loading of N-acetylpseudoephedrine onto the nano co-polymer. | [2] |
| ¹H-NMR & ¹³C-NMR Spectroscopy | Structural elucidation of the copolymer and composite | Spectra confirm the successful synthesis and drug conjugation. | [2] |
| Atomic Force Microscopy (AFM) | Surface morphology and particle size analysis | Provides three-dimensional topographical information and confirms nanoparticle size.[1][2] | [2] |
| Transmission Electron Microscopy (TEM) | Visualization of nanoparticle morphology and size | Characterizes the morphology and structure of the drug-loaded nanoparticles.[1][2] | [2] |
| Differential Scanning Calorimetry (DSC) | Thermal analysis | Used to analyze the thermal properties of the co-polymer. | [2] |
| X-ray Diffraction (XRD) | Crystallinity analysis | Used to analyze the crystalline structure of the co-polymer. | [2] |
Experimental Protocols
Synthesis of Nano Graft Co-polymer (Z1)
This protocol is based on the condensation polymerization of phthalic anhydride and glycerol.[2]
Materials:
-
Phthalic anhydride
-
Glycerol
-
Dimethyl sulfoxide (DMSO)
-
Xylene
-
Deionized water
Procedure:
-
Combine 3.0 moles of phthalic anhydride with DMSO in a beaker.
-
Heat the mixture to 130°C with constant stirring until a transparent liquid is formed.[2]
-
Add 1.0 mole of glycerol to the mixture.[2]
-
Gradually add approximately 12 mL of xylene to remove water produced during the esterification process.[2]
-
After the reaction is complete (indicated by the cessation of bubble formation), add cold deionized water to precipitate the polymer.[2]
-
Filter the precipitate, wash with additional deionized water, and leave it to dry at room temperature.[2]
Synthesis of Acid Chloride of Nano Graft Co-polymer (Z2)
Materials:
-
Nano Graft Co-polymer (Z1)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
Procedure:
-
In a 25 ml beaker, mix 0.6 g of compound Z1 with 6 mL of DCM and five drops of thionyl chloride.[2]
-
Stir the mixture at room temperature for 30 minutes.[2]
-
Increase the temperature to 65°C and maintain for 2 hours with constant stirring.[2]
-
Raise the temperature to 85°C to obtain the acid chloride of the nano graft co-polymer (Z2).[2]
Formation of Nano Graft Copolymer-N-acetylpseudoephedrine Drug Composite (Z3)
Materials:
-
Acid Chloride of Nano Graft Co-polymer (Z2)
-
N-acetylpseudoephedrine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
Mix the previously prepared compound Z2 with N-acetylpseudoephedrine.[2]
-
Add 5 mL of DCM and 500 µL of Et₃N to the mixture at 85°C with continuous stirring.[2]
-
Allow the mixture to remain at the same temperature without stirring until it dries to obtain the desired composite.[2]
Visualization of Workflows and Relationships
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of the nano graft copolymer-drug composite.
Diagram 2: Characterization Workflow
Caption: Workflow for the characterization of the drug composite.
Diagram 3: Logical Relationship of Components
Caption: Relationship between the components of the drug delivery system.
References
Application Notes and Protocols: Asymmetric Alkylation of N-Acetyl-(+)-Pseudoephedrine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the diastereoselective alkylation of N-acetyl-(+)-pseudoephedrine amides. This method, pioneered by Andrew G. Myers, offers a robust and highly stereocontrolled route to enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[1][2][3] The use of (+)-pseudoephedrine as a chiral auxiliary is advantageous due to its low cost and the high crystallinity of the intermediate amides, often facilitating purification by recrystallization.[2][4]
I. Overview of the Reaction
The Myers asymmetric alkylation involves the deprotonation of an N-acyl pseudoephedrine amide using a strong base, typically lithium diisopropylamide (LDA), to form a lithium enolate. This enolate then reacts with an alkyl halide electrophile in a highly diastereoselective manner.[1] The presence of lithium chloride (LiCl) is often crucial for achieving high yields and selectivities.[5][6] The chiral auxiliary can then be cleaved under acidic or basic conditions to yield the desired chiral product.[7][8]
II. Experimental Workflow
The overall experimental workflow for the asymmetric alkylation of this compound is depicted below.
Caption: Experimental workflow for the asymmetric alkylation.
III. Detailed Experimental Protocols
A. Preparation of this compound Amide
This protocol describes the acylation of (+)-pseudoephedrine with an acid chloride.
Materials:
-
(+)-Pseudoephedrine
-
Acid chloride (e.g., propionyl chloride)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of (+)-pseudoephedrine (1.0 eq) in anhydrous CH2Cl2 (0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2 (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography or recrystallization.
B. Diastereoselective Alkylation of the this compound Amide
This protocol details the enolization and subsequent alkylation of the pseudoephedrine amide.[2]
Materials:
-
This compound amide
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Lithium chloride (LiCl), anhydrous
-
Alkyl halide (e.g., benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Syringes
Procedure:
-
In an oven-dried Schlenk flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.1 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF (0.4 M) at -78 °C. Stir for 30 minutes at 0 °C.
-
In a separate oven-dried flask, dissolve the this compound amide (1.0 eq) and anhydrous LiCl (6.0 eq) in anhydrous THF (0.1 M).
-
Cool the amide solution to -78 °C and slowly add the freshly prepared LDA solution via cannula or syringe. Stir the resulting mixture at -78 °C for 30 minutes, then at 0 °C for 30 minutes, and finally at room temperature for 15 minutes to ensure complete enolization.
-
Cool the enolate solution to 0 °C and add the alkyl halide (1.5-4.0 eq) dropwise.[7][9]
-
Stir the reaction at 0 °C and monitor by TLC. Reaction times can vary from 1 to 12 hours depending on the electrophile.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the mixture with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography or recrystallization to yield the alkylated amide. Diastereomeric ratios can be determined by HPLC or 1H NMR analysis.[7]
IV. Quantitative Data Summary
The following tables summarize representative yields and diastereomeric ratios for the alkylation of various pseudoephedrine amides.
Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides [7][9]
| Entry | R in R-CH2-CON(Me)Ps | Alkyl Halide (R'-X) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | H | CH3I | CH3CH2- | 88 | >99:1 |
| 2 | H | C2H5I | CH3(CH2)2- | 83 | >99:1 |
| 3 | H | BnBr | PhCH2CH2- | 80 | >99:1 |
| 4 | H | n-BuI | CH3(CH2)4- | 70 | >99:1 |
| 5 | CH3 | CH3I | (CH3)2CH- | 89 | 98:2 |
| 6 | Ph | CH3I | Ph(CH3)CH- | 88 | 97:3 |
Table 2: Formation of Quaternary Centers via Enolization-Alkylation [8][9]
| Entry | Starting Amide | Alkyl Halide | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | α-Methylbutyramide | Allyl Bromide | 92 | 95:5 |
| 2 | α-Methylbutyramide | Benzyl Bromide | 91 | 96:4 |
| 3 | α-Phenylbutyramide | Methyl Iodide | 85 | >99:1 |
| 4 | α-Phenylbutyramide | Ethyl Iodide | 82 | 98:2 |
V. Cleavage of the Chiral Auxiliary
The alkylated pseudoephedrine amides can be readily converted to the corresponding carboxylic acids, alcohols, aldehydes, or ketones.
A. Hydrolysis to Carboxylic Acids
Acidic Hydrolysis: [7]
-
Conditions: 9 N H2SO4 in dioxane, 115 °C.
-
Outcome: High yields of the enantiomerically enriched carboxylic acid.
-
Conditions: Tetrabutylammonium hydroxide in a 3:1 mixture of tert-butyl alcohol and water, 95 °C.
-
Outcome: Generally high-yielding and avoids racemization.
B. Reduction to Alcohols
-
Conditions: Reduction with a suitable hydride reagent such as LiAlH4 or LiBH4.
-
Outcome: Provides the corresponding primary alcohol.
VI. Logical Relationship of Stereochemical Control
The high diastereoselectivity of the alkylation is attributed to the chelation of the lithium cation by the enolate oxygen and the oxygen of the pseudoephedrine auxiliary. This forms a rigid chair-like transition state that directs the incoming electrophile to one face of the enolate.
Caption: Chelation-controlled stereochemical model.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates.
References
- 1. synarchive.com [synarchive.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Michael reactions of pseudoephedrine amide enolates: effect of LiCl on syn/anti selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereocontrolled Alkylative Construction of Quaternary Carbon Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hwpi.harvard.edu [hwpi.harvard.edu]
Application Notes and Protocols for the Scalable Synthesis of Alpha-Substituted Chiral Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient and scalable synthesis of enantiomerically pure α-substituted chiral compounds is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and fine chemical industries. These chiral building blocks are integral to the structure and function of numerous bioactive molecules. This document provides detailed application notes and experimental protocols for four key scalable methodologies: Asymmetric Phase-Transfer Catalysis, Nickel-Catalyzed Enantioselective Alkylation, Continuous Flow Synthesis, and Biocatalysis.
Asymmetric Phase-Transfer Catalysis (PTC) for α-Alkylation
Asymmetric phase-transfer catalysis has emerged as a powerful and green methodology for the synthesis of chiral molecules on a large scale.[1][2] This technique utilizes chiral catalysts, often derived from Cinchona alkaloids, to facilitate reactions between reactants in immiscible phases, typically a solid or aqueous phase and an organic phase.[2][3] The operational simplicity, mild reaction conditions, and use of environmentally benign reagents make PTC an attractive option for industrial applications.[2]
Application Note:
This protocol details the asymmetric α-alkylation of a glycine Schiff base, a versatile method for the synthesis of unnatural α-amino acids.[4] The use of a Cinchona alkaloid-derived phase-transfer catalyst allows for high enantioselectivity and yield under scalable conditions.[4]
Quantitative Data Summary: Asymmetric PTC α-Alkylation of Glycine Schiff Base
| Entry | Electrophile (R-X) | Catalyst | Solvent | Base | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Benzyl bromide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | CH2Cl2 | 50% aq. KOH | 0 | 95 | 94 | [4] |
| 2 | Allyl bromide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Toluene | 50% aq. KOH | RT | 92 | 91 | [4] |
| 3 | n-Butyl bromide | O-Benzyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Toluene | Cs2CO3 | RT | 85 | 88 | [3] |
| 4 | Ethyl bromoacetate | (S,S)-3,4,5-Trifluorophenyl-N-benzyl-cinchonidinium bromide | Toluene/H2O | K2CO3 | 20 | 98 | 96 | [1] |
Experimental Protocol: Asymmetric α-Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
Benzyl bromide
-
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Catalyst)
-
Toluene
-
50% aqueous potassium hydroxide (KOH) solution
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and the chiral phase-transfer catalyst (0.01 equiv).
-
Add toluene to dissolve the solids.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl bromide (1.2 equiv) to the reaction mixture.
-
With vigorous stirring, add the 50% aqueous KOH solution (5.0 equiv) dropwise over 10 minutes.
-
Continue stirring the reaction mixture at 0 °C and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired α-benzylated amino acid derivative.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
Mechanism and Workflow
The mechanism of the cinchona alkaloid-catalyzed phase-transfer alkylation involves the formation of a chiral ion pair between the quaternary ammonium salt of the catalyst and the enolate of the glycine Schiff base. This ion pair is soluble in the organic phase, where it reacts with the electrophile. The stereochemistry of the product is dictated by the chiral environment provided by the catalyst.
Caption: Phase-Transfer Catalysis Workflow.
Nickel-Catalyzed Enantioselective α-Alkylation of Carbonyl Compounds
Nickel-catalyzed cross-coupling reactions have become a valuable tool for the formation of C-C bonds.[5] Recent advancements have enabled the enantioselective α-alkylation of carbonyl compounds using chiral nickel catalysts, providing access to a wide range of chiral ketones and their derivatives.[5][6] These methods are often tolerant of various functional groups and can be performed under mild conditions.
Application Note:
This protocol describes the nickel-catalyzed enantioselective α-alkylation of a ketone with an unactivated alkyl halide. The use of a specific chiral ligand is crucial for achieving high enantioselectivity. This method is particularly useful for the synthesis of compounds with α-quaternary stereocenters.
Quantitative Data Summary: Nickel-Catalyzed Enantioselective α-Alkylation
| Entry | Ketone | Alkyl Halide | Catalyst/Ligand | Base | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | 2-Phenylcyclohexanone | 1-Iodopropane | NiBr2·glyme / Chiral Pybox | NaHMDS | 23 | 85 | 92 | [5] |
| 2 | 2-Methyl-1-tetralone | Ethyl iodide | Ni(acac)2 / (R)-BINAP | K3PO4 | 60 | 78 | 95 | [6] |
| 3 | Acetophenone | Benzyl bromide | NiCl2(dme) / Chiral NHC | NaOtBu | RT | 90 | 91 | [7] |
| 4 | N-Acylthiazolidinethione | Allyl bromide | Ni(OAc)2 / (S)-BINAP | K2CO3 | 25 | 88 | 99 | [6] |
Experimental Protocol: Nickel-Catalyzed Enantioselective α-Alkylation of 2-Phenylcyclohexanone
Materials:
-
2-Phenylcyclohexanone
-
1-Iodopropane
-
Nickel(II) bromide glyme complex (NiBr2·glyme)
-
Chiral Pybox ligand
-
Sodium hexamethyldisilazide (NaHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line and inert atmosphere techniques
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a glovebox, add NiBr2·glyme (0.05 equiv) and the chiral Pybox ligand (0.06 equiv) to an oven-dried Schlenk tube.
-
Add anhydrous THF and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
In a separate flask, dissolve 2-phenylcyclohexanone (1.0 equiv) in anhydrous THF.
-
Add the ketone solution to the catalyst mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 23 °C).
-
Slowly add a solution of NaHMDS (1.1 equiv) in THF to the reaction mixture to form the nickel enolate.
-
After stirring for 30 minutes, add 1-iodopropane (1.5 equiv) to the reaction mixture.
-
Stir the reaction until completion, monitoring by GC-MS or TLC.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Catalytic Cycle
The proposed catalytic cycle involves the formation of a chiral nickel enolate, which then undergoes oxidative addition with the alkyl halide. Reductive elimination from the resulting Ni(IV) intermediate furnishes the α-alkylated product and regenerates the active Ni(II) catalyst.
Caption: Nickel-Catalyzed Alkylation Cycle.
Continuous Flow Synthesis of α-Chiral Piperidines
Continuous flow chemistry offers significant advantages for scalable synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation.[8][9] This technology is particularly well-suited for reactions with short reaction times and for the synthesis of libraries of compounds.
Application Note:
This protocol describes the rapid and highly diastereoselective synthesis of α-chiral piperidines using a continuous flow setup.[8] The reaction of an N-(tert-butylsulfinyl)-bromoimine with a Grignard reagent is complete within minutes, providing excellent yields and diastereoselectivities.[8][9]
Quantitative Data Summary: Continuous Flow Synthesis of α-Chiral Piperidines
| Entry | Grignard Reagent (R-MgBr) | Residence Time (s) | Temp (°C) | Yield (%) | dr | Reference |
| 1 | Phenylmagnesium bromide | 60 | -20 | 95 | >95:5 | [8] |
| 2 | Ethylmagnesium bromide | 90 | -20 | 88 | 92:8 | [8] |
| 3 | Isopropylmagnesium chloride | 120 | -10 | 82 | 90:10 | [9] |
| 4 | Vinylmagnesium bromide | 60 | -30 | 91 | >95:5 | [8] |
Experimental Protocol: Continuous Flow Synthesis of an α-Aryl Piperidine
Equipment:
-
Two syringe pumps
-
T-mixer
-
PFA tubing reactor coil
-
Back-pressure regulator
-
Collection flask
Reagents:
-
Solution of N-(tert-butylsulfinyl)-bromoimine in anhydrous THF (e.g., 0.1 M)
-
Solution of phenylmagnesium bromide in THF (e.g., 0.2 M)
-
Saturated aqueous NH4Cl solution for quenching
Procedure:
-
Set up the continuous flow system as shown in the diagram below.
-
Immerse the reactor coil in a cooling bath set to the desired temperature (e.g., -20 °C).
-
Set the flow rates of the two syringe pumps to achieve the desired residence time and stoichiometry. For a 1:1.2 molar ratio and a 60-second residence time in a 1 mL reactor, the flow rates would be appropriately calculated.
-
Pump the solutions of the N-(tert-butylsulfinyl)-bromoimine and the Grignard reagent through the T-mixer and into the reactor coil.
-
Collect the reaction mixture exiting the back-pressure regulator in a flask containing a quench solution (e.g., saturated aqueous NH4Cl).
-
Once the system has reached a steady state, collect the product mixture for a set period.
-
Work up the collected mixture by extracting with an organic solvent, drying the organic layer, and removing the solvent under reduced pressure.
-
Purify the product by chromatography.
-
Determine the diastereomeric ratio by NMR spectroscopy or HPLC analysis.
Experimental Workflow
References
- 1. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective Nickel-Electrocatalyzed Cross-Dehydrogenative α- and γ-Nitroalkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Nickel-catalyzed direct stereoselective α-allylation of ketones with non-conjugated dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol [organic-chemistry.org]
- 9. Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: One-Pot Asymmetric Synthesis Utilizing N-Acetyl-(+)-Pseudoephedrine
Introduction
(1S,2S)-N-Acetyl-(+)-pseudoephedrine serves as a highly effective chiral auxiliary in asymmetric synthesis, enabling the preparation of enantiomerically enriched carboxylic acids, alcohols, and ketones. This application note details a one-pot procedure for the asymmetric alkylation of a pro-chiral substrate, leveraging the stereodirecting influence of the N-acetyl-(+)-pseudoephedrine auxiliary. The methodology, adapted from the well-established Myers asymmetric alkylation, involves the in-situ formation of the pseudoephedrine amide, subsequent diastereoselective alkylation of its enolate, and final cleavage to yield the chiral product, with the potential for auxiliary recovery. This streamlined one-pot approach enhances operational efficiency by minimizing intermediate purification steps, thereby reducing solvent waste and saving time.
Core Application: Asymmetric Alkylation
The fundamental application of this compound in this context is to guide the addition of an alkyl group to a carbonyl compound, resulting in a product with a high degree of stereochemical purity. The process relies on the formation of a lithium enolate, where the chiral scaffold of the pseudoephedrine molecule effectively blocks one face, directing the incoming electrophile (alkyl halide) to the opposite face. This results in a highly diastereoselective transformation.
Quantitative Data Summary
The following table summarizes typical yields and diastereoselectivities achieved for the alkylation of various pseudoephedrine amides with different alkyl halides. While this data is derived from procedures involving separate steps, it is representative of the outcomes expected in a well-executed one-pot protocol.
| Entry | Carboxylic Acid Precursor | Alkyl Halide | Product Type | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | Propionic Acid | Benzyl Bromide | Carboxylic Acid | 85-95 | >98 |
| 2 | Phenylacetic Acid | Methyl Iodide | Carboxylic Acid | 80-90 | >97 |
| 3 | Butyric Acid | Ethyl Iodide | Alcohol | 75-85 | >99 |
| 4 | Propionic Acid | Isopropyl Iodide | Ketone | 70-80 | >95 |
Experimental Protocols
Protocol 1: One-Pot Asymmetric Synthesis of (R)-2-Phenylpropanoic Acid
This protocol describes the synthesis of (R)-2-phenylpropanoic acid from propionyl chloride and benzyl bromide in a one-pot procedure using (+)-pseudoephedrine as the chiral auxiliary.
Materials:
-
(+)-Pseudoephedrine
-
Propionyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide
-
Sulfuric acid, 9 N
-
Dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
Amide Formation (In-situ):
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add (+)-pseudoephedrine (1.0 eq).
-
Dissolve the pseudoephedrine in anhydrous DCM and cool the solution to 0 °C.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LC-MS analysis indicates complete formation of N-propionyl-pseudoephedrine.
-
Remove the solvent under reduced pressure. The crude amide is used directly in the next step.
-
-
Enolate Formation and Alkylation:
-
To a separate flame-dried flask under an inert atmosphere, add anhydrous LiCl (6.0 eq) and anhydrous THF.
-
In another flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.2 eq) to a solution of diisopropylamine (2.3 eq) in anhydrous THF at -78 °C.
-
Add the freshly prepared LDA solution to the LiCl/THF suspension at -78 °C.
-
Dissolve the crude N-propionyl-pseudoephedrine from step 1 in anhydrous THF and add it dropwise to the LDA/LiCl suspension at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes, and briefly to room temperature (3-5 minutes) before re-cooling to 0 °C.
-
Add benzyl bromide (1.5 eq) to the enolate solution at 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting amide.
-
-
Cleavage and Product Isolation:
-
Upon completion of the alkylation, quench the reaction by slowly adding water at 0 °C.
-
Remove the THF under reduced pressure.
-
To the residue, add a 3:1 mixture of dioxane and 9 N sulfuric acid.
-
Heat the mixture to reflux (approximately 115 °C) for 12-18 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-2-phenylpropanoic acid.
-
The product can be further purified by column chromatography or crystallization.
-
Visualizations
Logical Workflow for the One-Pot Procedure
Caption: Workflow for the one-pot synthesis of (R)-2-phenylpropanoic acid.
Signaling Pathway: Mechanism of Stereoselection
Caption: Mechanism of stereoselection in the Myers asymmetric alkylation.
Application Notes and Protocols: Derivatization of N-Acetyl-(+)-Pseudoephedrine for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, many pharmaceutical compounds, including N-Acetyl-(+)-pseudoephedrine, possess polar functional groups (hydroxyl and amide groups) that can lead to poor chromatographic performance, such as peak tailing and low sensitivity. Derivatization is a chemical modification process used to convert these polar functional groups into less polar, more volatile, and more thermally stable moieties, thereby improving their GC analysis.
This document provides detailed application notes and protocols for the derivatization of this compound for GC analysis. The primary method described is a two-step process involving N-acetylation followed by O-silylation to form N-acetyl-O-trimethylsilyl-pseudoephedrine. This derivative exhibits excellent chromatographic properties and provides characteristic mass spectra for reliable identification and quantification.
Derivatization Strategy
The derivatization of this compound for GC analysis typically involves the silylation of the hydroxyl group. As the starting material is already N-acetylated, the primary goal is to cap the free hydroxyl group to increase volatility and thermal stability. The most common approach is the formation of a trimethylsilyl (TMS) ether.
A common and effective silylating agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). It is a strong silyl donor that reacts efficiently with hydroxyl groups. The reaction is typically carried out at an elevated temperature to ensure complete derivatization.
Chemical Reaction:
The derivatization reaction involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl group.
Caption: Derivatization of this compound with MSTFA.
Experimental Protocols
Protocol 1: Silylation of this compound with MSTFA
This protocol describes the derivatization of this compound using MSTFA to form the N-acetyl-O-trimethylsilyl derivative.
Materials:
-
This compound standard or sample
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (optional, as a catalyst)
-
Anhydrous solvent (e.g., acetonitrile, ethyl acetate)
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable anhydrous solvent to achieve a desired concentration (e.g., 1 mg/mL).
-
Derivatization Reaction:
-
Transfer 100 µL of the sample solution to a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
Add 50 µL of MSTFA to the dried residue.[1]
-
(Optional) Add 1-2 µL of pyridine to catalyze the reaction.
-
Cap the vial tightly.
-
-
Reaction Incubation:
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Heat the vial at 60°C for 20 minutes in a heating block or oven to facilitate the derivatization.[1]
-
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.
-
Caption: Experimental workflow for the silylation of this compound.
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of derivatized this compound. These may need to be optimized for your specific instrument and column.
Table 1: GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 100°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 40-550 |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the GC-MS analysis of pseudoephedrine and its derivatives. While specific data for N-Acetyl-O-trimethylsilyl-pseudoephedrine is limited, the data for related derivatives provide a good indication of the expected performance.
Table 2: Quantitative Performance Data for Pseudoephedrine Derivatives
| Derivative | Method | Linearity Range (µg/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| N-TFA-O-TMS-Pseudoephedrine | GC-MS | 5 - 20 | 40 | 150 | [2] |
| HFBA-Pseudoephedrine | GC-MS | Not Specified | Not Specified | Not Specified | [3] |
| TFA-Pseudoephedrine | GC-MS | Not Specified | 1 | 2 | [4] |
| N-acetyl-O-trimethylsilyl-ephedrines | GC-MS | Not Specified | Not Specified | Not Specified | [1][5] |
LOD: Limit of Detection; LOQ: Limit of Quantification; N/A: Not Available
Discussion and Troubleshooting
-
Moisture Sensitivity: Silylating reagents like MSTFA are highly sensitive to moisture. All glassware and solvents should be anhydrous to prevent hydrolysis of the reagent and the derivative.
-
Incomplete Derivatization: If incomplete derivatization is suspected (e.g., observing the peak for the underivatized analyte), consider increasing the reaction time, temperature, or the amount of derivatizing reagent. The use of a catalyst like pyridine can also improve reaction efficiency.
-
Derivative Stability: While TMS derivatives are generally stable, they can be susceptible to hydrolysis over time. It is recommended to analyze the derivatized samples as soon as possible after preparation. For longer-term storage, keep the samples in a tightly sealed vial at low temperature.
-
Matrix Effects: When analyzing samples from complex matrices (e.g., biological fluids, pharmaceutical formulations), sample preparation steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary prior to derivatization to remove interfering substances.
-
Interconversion of Diastereomers: It has been reported that the use of highly fluorinated acylating agents (e.g., HFBA, TFAA) can cause the interconversion of ephedrine and pseudoephedrine.[3] While silylation with MSTFA is a milder derivatization method, it is good practice to evaluate for potential isomerization during method development and validation.
Conclusion
The derivatization of this compound by silylation with MSTFA is a robust and effective method to improve its analysis by GC-MS. The resulting N-acetyl-O-trimethylsilyl derivative is more volatile, thermally stable, and exhibits better chromatographic behavior, leading to improved sensitivity and peak shape. The detailed protocol and GC-MS parameters provided in these application notes serve as a comprehensive guide for researchers and scientists in the fields of pharmaceutical analysis and drug development. Proper attention to experimental conditions, particularly the exclusion of moisture, is crucial for successful and reproducible derivatization.
References
Troubleshooting & Optimization
Troubleshooting low diastereoselectivity in N-Acetyl-(+)-Pseudoephedrine reactions
Welcome to the technical support center for N-Acetyl-(+)-Pseudoephedrine mediated reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments to achieve high diastereoselectivity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the diastereoselective alkylation of this compound amides.
Q1: My diastereoselectivity is low. What are the most common causes?
Low diastereoselectivity in the alkylation of this compound amides can stem from several factors. The most critical factor is the incomplete formation of the desired (Z)-enolate or the presence of interfering species. Key areas to investigate include:
-
Inadequate Enolate Formation: Ensure you are using a sufficiently strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to completely deprotonate the α-carbon.[1] Incomplete deprotonation can lead to side reactions and reduced selectivity.
-
Absence or Insufficient Lithium Chloride (LiCl): LiCl is crucial for achieving high diastereoselectivity.[2][3] It is believed to modify the aggregation state of the enolate, enhancing its reactivity and preventing O-alkylation.[2] Typically, 4 to 6 equivalents are used to saturate the THF solution.[1]
-
Reaction Temperature: While reactions can be highly diastereoselective at 0 °C, conducting the alkylation at -78 °C can slightly enhance selectivity.[2] Higher temperatures may lead to a decrease in selectivity.
-
Purity of Reagents and Solvents: Ensure all reagents, especially the amide substrate and the alkylating agent, are pure. Solvents like THF must be anhydrous, as water will quench the enolate.
Q2: I am observing significant amounts of unreacted starting material. What should I do?
Incomplete reaction can be due to insufficient reactivity of the enolate or the electrophile. Consider the following troubleshooting steps:
-
Increase LiCl Concentration: In the absence of LiCl, the reaction of n-butyl iodide with the enolate of pseudoephedrine propionamide only proceeds to 32% completion within 5 hours at 0°C. However, in the presence of 6 equivalents of LiCl, the reaction is complete within 1.5 hours.[2]
-
Elevate the Reaction Temperature: For less reactive electrophiles, such as some primary and secondary alkyl halides, increasing the temperature from -78 °C to 0 °C can improve the reaction rate without significantly compromising diastereoselectivity.[1][2]
-
Use Excess Enolate: For particularly unreactive electrophiles, using a slight excess of the enolate (1.3–1.8 equivalents) can drive the reaction to completion. It is critical, however, not to use excess base (LDA), as it can destroy many electrophiles.[2]
-
Consider Additives for Challenging Alkylations: For the construction of quaternary carbon centers, which can be challenging, the addition of DMPU may be necessary for less reactive electrophiles.[1]
Q3: How critical is the choice of base for enolate formation?
The choice of base is critical. A strong, non-nucleophilic base is required to ensure rapid and complete formation of the enolate. Lithium diisopropylamide (LDA) is the most commonly used and recommended base for this purpose.[1] Using weaker bases can lead to incomplete enolization and side reactions, thereby reducing both yield and diastereoselectivity.
Q4: Can I use a different solvent than THF?
Tetrahydrofuran (THF) is the most extensively studied and recommended solvent for these reactions. It effectively solvates the lithium enolate. While other ethereal solvents might be used, they could affect the aggregation state of the enolate and, consequently, the diastereoselectivity. For certain substrates, such as pseudoephenamine propionamide which has poor solubility in THF alone, a 1:1 mixture of THF-pyridine has been shown to be effective.[4][5]
Q5: I am seeing byproducts from O-alkylation. How can I minimize this?
The presence of lithium chloride is known to suppress O-alkylation of the secondary hydroxyl group of the pseudoephedrine auxiliary.[2] Ensure you are using a sufficient amount of anhydrous LiCl (typically around 6 equivalents) to saturate the reaction mixture.
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the diastereoselectivity and yield of the alkylation reaction.
Table 1: Effect of Lithium Chloride on Reaction Completion
| Electrophile | LiCl (equiv.) | Temperature (°C) | Time (h) | Conversion (%) |
| n-Butyl Iodide | 0 | 0 | 5 | 32 |
| n-Butyl Iodide | 6 | 0 | 1.5 | 100 |
| Benzyl Bromide | 0 | - | - | 60 |
| Benzyl Bromide | 6 | - | - | >95 |
Data sourced from the Journal of the American Chemical Society.[2]
Table 2: Effect of Temperature on Diastereoselectivity
| Alkyl Halide | Temperature (°C) | Crude Diastereomeric Excess (de) (%) |
| Primary Alkyl Halide | 0 | High (e.g., 90-98%) |
| Primary Alkyl Halide | -78 | Slightly Enhanced (e.g., >95%) |
Data indicates that while reactions at 0 °C are highly diastereoselective, performing them at -78 °C can offer a slight improvement.[2]
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Alkylation of this compound Amides
-
Preparation of the Amide: The this compound amide is prepared by reacting (+)-pseudoephedrine with the corresponding acyl chloride or anhydride.[1]
-
Enolate Formation:
-
To a solution of the this compound amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.95–2.2 equiv) dropwise.
-
Stir the resulting mixture at -78 °C for 30-60 minutes.
-
-
Alkylation:
-
Add the alkylating agent (1.0-1.5 equiv) to the enolate solution at -78 °C.
-
The reaction mixture is typically stirred at -78 °C or allowed to warm to 0 °C and stirred until the reaction is complete (monitored by TLC).
-
-
Work-up:
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification:
-
The crude product can be purified by flash column chromatography or recrystallization to yield the highly diastereomerically enriched product.[4]
-
Protocol 2: Cleavage of the Chiral Auxiliary
The chiral auxiliary can be cleaved to yield the corresponding carboxylic acid, alcohol, aldehyde, or ketone.
-
For Carboxylic Acids (Acidic Hydrolysis): Heat the alkylated amide in a mixture of 9 N sulfuric acid and dioxane at 115 °C.[4]
-
For Carboxylic Acids (Basic Hydrolysis): Heat the amide with tetrabutylammonium hydroxide in a 3:1 mixture of tert-butyl alcohol and water at 95 °C.[4]
-
For Alcohols: Reduction of the amide with a powerful reductant like lithium amidotrihydroborate (LAB) can yield the primary alcohol.[3]
-
For Aldehydes and Ketones: Specific conditions have been developed for these transformations and can be found in the primary literature.[2]
Visual Guides
Diagram 1: Experimental Workflow for Diastereoselective Alkylation
Caption: Workflow for the diastereoselective alkylation of this compound amides.
Diagram 2: Troubleshooting Logic for Low Diastereoselectivity
Caption: Troubleshooting flowchart for addressing low diastereoselectivity in pseudoephedrine reactions.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis - ProQuest [proquest.com]
- 4. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hwpi.harvard.edu [hwpi.harvard.edu]
Technical Support Center: Optimizing N-Acetyl-(+)-Pseudoephedrine Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and purity of N-Acetyl-(+)-Pseudoephedrine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the acetylation of pseudoephedrine?
Low yields are often due to incomplete reactions, suboptimal reaction conditions, or the formation of side products. Key factors to control are the choice of acetylating agent, reaction temperature, and the molar ratio of reactants. Using a less reactive acetylating agent or insufficient temperature can lead to an incomplete conversion of the starting material.
Q2: Can side products be formed during the reaction? How can they be minimized?
Yes, side reactions can occur. One common issue is the potential for O-acetylation at the hydroxyl group in addition to the desired N-acetylation at the amine group, especially under harsh conditions or with a large excess of the acetylating agent. To minimize this, carefully controlling the stoichiometry of the reactants and maintaining a moderate reaction temperature is crucial. The use of a milder acetylating agent can also favor N-acetylation.
Q3: What is the recommended purification method for this compound?
The primary purification method is recrystallization. The choice of solvent is critical for obtaining high purity and yield. A solvent system should be selected where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures. Common solvents for recrystallization include toluene and isopropanol. Column chromatography can also be employed for higher purity requirements, although this may result in lower overall yields due to product loss on the column.
Q4: How can I confirm the successful synthesis and purity of my product?
A combination of analytical techniques is recommended. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress. For structural confirmation and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are standard methods. The protonated molecule of this compound would have a mass-to-charge ratio (m/z) of approximately 208 in MS analysis.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive acetylating agent (e.g., hydrolyzed acetic anhydride).2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Use a fresh or newly opened bottle of the acetylating agent.2. Gradually increase the reaction temperature while monitoring the reaction by TLC.3. Extend the reaction time. A typical reaction may run for 1.5 to 4 hours.[2] |
| Presence of Unreacted Pseudoephedrine | 1. Insufficient amount of acetylating agent.2. Incomplete reaction due to short reaction time or low temperature. | 1. Ensure the molar ratio of the acetylating agent to pseudoephedrine is at least 1:1. A slight excess of the acetylating agent may be beneficial.2. Increase reaction time and/or temperature and monitor for the disappearance of the starting material spot on TLC. |
| Formation of Multiple Products (Visible on TLC) | 1. O-acetylation occurring in addition to N-acetylation.2. Degradation of starting material or product due to excessive heat. | 1. Use milder reaction conditions (lower temperature).2. Avoid prolonged heating at high temperatures. Monitor the reaction closely and stop it once the starting material is consumed. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities.2. Incorrect recrystallization solvent or procedure. | 1. Purify the crude product using column chromatography before recrystallization.2. Experiment with different solvent systems for recrystallization. Ensure the crude product is fully dissolved at the solvent's boiling point and allowed to cool slowly. |
| Low Recovery After Recrystallization | 1. Product is too soluble in the chosen recrystallization solvent.2. Insufficient cooling to induce complete precipitation. | 1. Select a solvent in which the product has lower solubility at cold temperatures.2. Cool the solution in an ice bath for an extended period to maximize crystal formation. |
Experimental Protocols
Protocol 1: Acetylation of (+)-Pseudoephedrine using Acetic Anhydride
This protocol outlines a general procedure for the N-acetylation of (+)-pseudoephedrine.
Materials:
-
(+)-Pseudoephedrine
-
Acetic Anhydride
-
Glacial Acetic Acid (as solvent)
-
Sodium Hydroxide solution (for hydrolysis/workup)
-
Diethyl ether or Benzene (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Dissolve (+)-Pseudoephedrine in glacial acetic acid in the reaction flask. A typical concentration is 4-5% (mass/volume).[2]
-
Add an equimolar amount of acetic anhydride to the solution.[2]
-
Heat the reaction mixture to 110-120°C with stirring and maintain under reflux for 1.5-4 hours.[2]
-
Monitor the reaction progress using TLC until the pseudoephedrine spot is no longer visible.
-
After the reaction is complete, cool the mixture and remove the glacial acetic acid under reduced pressure.
-
Add a sodium hydroxide solution to the residue to hydrolyze any remaining acetic anhydride and neutralize the acid.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization.
Data Presentation
Table 1: Effect of Reaction Time and Temperature on Yield
| Entry | Temperature (°C) | Time (hours) | Yield (%) | Notes |
| 1 | 70 | 2 | ~60 | Incomplete conversion observed. |
| 2 | 100 | 2 | ~75 | Improved yield, minor starting material remains. |
| 3 | 115 | 2 | ~85 | Good conversion, minimal side products.[2] |
| 4 | 115 | 4 | >90 | Near-complete conversion. |
| 5 | 130 | 2 | ~80 | Increased side product formation observed. |
Note: Yields are hypothetical and for illustrative purposes to show general trends.
Visualizations
Caption: General workflow for this compound synthesis.
Caption: Troubleshooting logic for addressing low synthesis yield.
References
Overcoming challenges in the removal of the N-Acetyl-(+)-Pseudoephedrine auxiliary
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of the N-Acetyl-(+)-pseudoephedrine chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the this compound auxiliary?
The most common methods for cleaving the amide bond to remove the pseudoephedrine auxiliary are acidic hydrolysis, basic hydrolysis, and reductive cleavage.[1][2] The choice of method depends on the stability of the desired product and the downstream application.
Q2: How can I recover the chiral auxiliary after cleavage?
The pseudoephedrine auxiliary can typically be recovered in high yield after cleavage through a simple extractive isolation procedure.[1] After the reaction, the aqueous layer is usually basified to deprotonate the pseudoephedrine, which can then be extracted with an organic solvent like dichloromethane or ethyl acetate.
Q3: Can the removal of the auxiliary lead to racemization of my product?
Yes, epimerization or racemization at the α-carbon of the product can be a significant side reaction, especially under harsh basic or acidic conditions.[1] It is crucial to carefully select the cleavage method and conditions to minimize this risk. For sensitive substrates, milder hydrolysis conditions or reductive cleavage methods are recommended.
Q4: Are there alternative auxiliaries to pseudoephedrine that might be easier to remove or handle?
Yes, pseudoephenamine has been reported as a practical alternative to pseudoephedrine.[3][4] Amides derived from pseudoephenamine can be cleaved under similar conditions to their pseudoephedrine counterparts and may offer advantages in terms of crystallinity and handling.[3][4]
Troubleshooting Guide
Low or No Product Yield After Cleavage
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | - Extend Reaction Time: Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material. - Increase Temperature: For thermally stable compounds, increasing the reaction temperature can drive the hydrolysis to completion.[5] - Increase Reagent Concentration: Use a higher concentration of acid or base, but be mindful of potential side reactions. |
| Product Degradation | - Use Milder Conditions: For acid- or base-sensitive products, consider using milder hydrolysis conditions. For example, using Lewis acids like Ytterbium triflate (Yb(OTf)₃) or Zirconyl chloride (ZrOCl₂) can promote hydrolysis under less harsh conditions.[1] - Switch to Reductive Cleavage: Reductive cleavage to the corresponding alcohol or aldehyde can be a milder alternative for sensitive substrates. |
| Issues with Reductive Cleavage | - Choice of Reducing Agent: The choice of hydride reagent is critical. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but can sometimes lead to over-reduction or side reactions. Milder reagents like lithium triethoxyaluminum hydride can be used for the partial reduction to aldehydes.[6] - Reaction Temperature: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity and minimize side reactions. |
| Poor Extraction of Product | - Adjust pH: Ensure the aqueous layer is at the optimal pH for extracting your product. For carboxylic acids, acidify the solution to protonate the carboxylate, making it more soluble in organic solvents. - Use a Different Extraction Solvent: If your product has poor solubility in the initial extraction solvent, try a different one with appropriate polarity. |
Epimerization/Racemization of the Product
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | - Milder Hydrolysis: Opt for milder hydrolysis protocols. Basic hydrolysis using tetra-n-butylammonium hydroxide has been shown to minimize epimerization in some cases compared to sodium hydroxide.[1] - Lewis Acid Catalysis: Employ Lewis acids like Yb(OTf)₃ or ZrOCl₂ which can facilitate hydrolysis under neutral or mildly acidic conditions.[1] |
| Prolonged Reaction Times at High Temperatures | - Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions that can promote epimerization. |
| Base-Induced Enolization | - Avoid Strong Bases if Possible: If your product is prone to enolization, strongly basic conditions should be avoided. Reductive cleavage or milder acidic hydrolysis would be preferable. |
Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| O-Acyl Migration | - N → O Acyl Transfer: Under acidic conditions, an intramolecular N → O acyl transfer can occur, forming an ester intermediate which is then hydrolyzed.[1] This is a normal part of the mechanism. However, if this intermediate is isolated, it indicates incomplete hydrolysis. |
| Elimination Reactions | - Substrate Dependent: For substrates with leaving groups in the β-position, elimination can be a competing reaction. Careful selection of non-basic cleavage conditions is important. |
| Over-reduction | - Use a Milder Reducing Agent: In reductive cleavage, if the desired product is an aldehyde, a strong reducing agent like LiAlH₄ may lead to the formation of the corresponding alcohol. Use a less reactive hydride source like lithium triethoxyaluminum hydride.[6] |
Experimental Protocols
Protocol 1: Acidic Hydrolysis to Carboxylic Acids
This protocol is suitable for substrates that are not sensitive to strong acids.[1]
-
Reaction Setup: Dissolve the N-acetyl-pseudoephedrine amide in a 1:1 mixture of dioxane and sulfuric acid (9-18 N).
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding it to ice-water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to remove the pseudoephedrine auxiliary.
-
Acidify the aqueous layer to protonate the carboxylic acid product.
-
Extract the carboxylic acid product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Basic Hydrolysis to Carboxylic Acids
This method is an alternative to acidic hydrolysis and may be preferable for certain substrates.[1]
-
Reaction Setup: Dissolve the N-acetyl-pseudoephedrine amide in a mixture of tert-butyl alcohol, methanol, and aqueous sodium hydroxide (e.g., 3 N). A typical solvent ratio is 1:1:2 (t-BuOH:MeOH:aq. NaOH).
-
Heating: Heat the mixture to reflux.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture.
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Wash the aqueous layer with an organic solvent to remove the pseudoephedrine auxiliary.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the product by filtration or extract with an organic solvent.
-
-
Purification: Purify the product as needed.
Protocol 3: Reductive Cleavage to Alcohols
This protocol is useful for obtaining the corresponding primary alcohol and is generally milder than hydrolysis.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), prepare a solution or suspension of a suitable reducing agent (e.g., Lithium Aluminum Hydride) in a dry ethereal solvent (e.g., THF, diethyl ether) at 0 °C.
-
Addition of Amide: Slowly add a solution of the N-acetyl-pseudoephedrine amide in the same dry solvent to the reducing agent suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup (Fieser Workup):
-
Cool the reaction mixture to 0 °C.
-
Sequentially and carefully add x mL of water, x mL of 15% aqueous NaOH, and then 3x mL of water, where x is the mass in grams of the reducing agent used.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate and wash it thoroughly with an organic solvent.
-
Combine the filtrate and washings, dry over an anhydrous salt, and concentrate to yield the crude alcohol.
-
-
Purification: Purify the alcohol by column chromatography or distillation.
Data Summary
The following tables summarize typical yields for different cleavage methods. Note that yields are highly substrate-dependent.
Table 1: Comparison of Hydrolysis Methods for Pseudoephedrine Amides [1]
| Substrate | Method | Reagents | Time (h) | Temp (°C) | Yield (%) |
| N-propionyl-pseudoephedrine | Acidic | 9 N H₂SO₄, Dioxane | 12 | 100 | 95 |
| N-propionyl-pseudoephedrine | Basic | 5 eq. NaOH, t-BuOH/MeOH/H₂O | 24 | 100 | 92 |
| N-isovaleryl-pseudoephedrine | Acidic | 9 N H₂SO₄, Dioxane | 18 | 100 | 96 |
| N-isovaleryl-pseudoephedrine | Basic | 5 eq. n-Bu₄NOH, t-BuOH/H₂O | 36 | 95 | 89 |
Table 2: Reductive Cleavage of Pseudoephedrine Amides to Alcohols
| Substrate | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| N-propionyl-pseudoephedrine | LiAlH₄ | THF | 4 | 25 | 91 |
| N-benzoyl-pseudoephedrine | LiAlH₄ | THF | 6 | 25 | 88 |
Visualizations
Caption: General workflow for the removal of the this compound auxiliary.
Caption: Troubleshooting decision tree for auxiliary removal issues.
References
Technical Support Center: N-Acetyl-(+)-Pseudoephedrine Mediated Reactions with Lithium Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Acetyl-(+)-Pseudoephedrine mediated reactions, with a specific focus on the crucial role of lithium chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of lithium chloride (LiCl) in this compound mediated alkylation reactions?
A1: Lithium chloride is essential for achieving high yields and rapid reaction rates in the alkylation of this compound amides.[1][2][3] In the absence of LiCl, these reactions are often slow and may not proceed to completion.[1] For instance, the reaction of n-butyl iodide with the enolate of pseudoephedrine propionamide only reaches 32% completion after 5 hours at 0°C without LiCl, whereas it is complete within 1.5 hours in the presence of 6 equivalents of LiCl.[1] While the exact mechanism is complex, it is proposed that LiCl modifies the aggregation state of the lithium enolate, thereby increasing its reactivity.[1] It forms an adduct with the enolate that dramatically accelerates the alkylation.[2][4][5]
Q2: How much lithium chloride is required for an optimal reaction?
A2: A significant excess of lithium chloride is crucial for the success of these reactions.[2] Typically, around 5 to 6 equivalents of anhydrous LiCl are used to ensure the reaction proceeds efficiently.[1][2][6][7] Reactions conducted with fewer than approximately 4 equivalents of LiCl are markedly slower and often do not go to completion.[1]
Q3: Does lithium chloride affect the stereoselectivity of the reaction?
A3: In alkylation reactions, the primary role of LiCl is to accelerate the reaction rate without negatively impacting the high diastereoselectivity inherent to the pseudoephedrine auxiliary.[1][3] However, in other reactions, such as Michael additions, LiCl can dramatically alter the stereochemical outcome. For example, in the Michael reaction of pseudoephedrine amide enolates, the absence of LiCl favors the anti Michael adduct, while the presence of LiCl favors the syn adduct.[8][9]
Q4: What are the consequences of using wet or impure lithium chloride?
A4: It is critical to use rigorously anhydrous lithium chloride.[1] LiCl is highly hygroscopic, and any water of hydration will quench the strong base (like lithium diisopropylamide, LDA) used for enolization, leading to incomplete enolate formation and consequently, a failed or low-yielding reaction.[1] It is recommended to flame-dry the anhydrous reagent immediately before use and cool it under an inert atmosphere.[1]
Q5: Can other lithium salts be used as a substitute for lithium chloride?
A5: The literature predominantly specifies the use of lithium chloride for these reactions. While other lithium salts might influence enolate reactivity, the established and optimized protocols for Myers asymmetric alkylation specifically call for LiCl to achieve the reported high yields and selectivities.
Troubleshooting Guides
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Slow or Incomplete Reaction | 1. Insufficient or no lithium chloride. 2. Non-anhydrous lithium chloride. 3. Insufficient base (LDA) for enolization. 4. Low reaction temperature for less reactive electrophiles. | 1. Ensure at least 4-6 equivalents of LiCl are used.[1] 2. Flame-dry anhydrous LiCl under vacuum and cool under an inert atmosphere before use.[1] 3. Use 1.9-1.95 equivalents of LDA per mole of the amide substrate.[1] 4. While enolization is typically done at low temperatures, the alkylation can be performed at 0°C or even room temperature for unreactive electrophiles due to the good thermal stability of the pseudoephedrine amide enolates.[1] |
| Low Diastereoselectivity | 1. Incorrect reaction conditions for specific reaction types (e.g., Michael addition). 2. The inherent selectivity of the chiral auxiliary with a specific electrophile. | 1. For Michael additions, the presence or absence of LiCl dictates the syn/anti selectivity. Ensure the correct protocol is followed for the desired diastereomer.[8][9] 2. While pseudoephedrine provides high selectivity for a wide range of alkyl halides, some electrophiles may exhibit lower diastereoselectivity. |
| Side Reactions (e.g., O-alkylation) | 1. Absence of lithium chloride. | 1. The presence of lithium chloride is known to suppress the O-alkylation of the secondary hydroxyl group of the pseudoephedrine auxiliary.[1] Ensure a sufficient amount of LiCl is present in the reaction mixture. |
| Low Yield | 1. All of the above. 2. Incomplete enolization. 3. Degradation of the electrophile by excess base. | 1. Address the points for slow/incomplete reactions. 2. Ensure proper enolization times and temperatures as per the protocol (e.g., -78°C for 30-60 min, then warming to 0°C).[1] 3. When using an excess of the enolate, it is important not to have an excess of the base (LDA) as it can destroy many electrophiles.[1] |
Quantitative Data Summary
The following tables summarize the yields and diastereoselectivities for the alkylation of N-propionyl-(+)-pseudoephedrine with various primary alkyl halides in the presence of lithium chloride.
Table 1: Alkylation with Primary Alkyl Halides [1]
| Electrophile | Product Yield (%) | Diastereomeric Excess (de, %) |
| n-Butyl iodide | 80 | ≥99 |
| Ethyl iodide | 99 | 95 |
| Benzyl bromide | 90 | ≥99 |
| Isopropyl iodide | 85 | 98 |
Table 2: Effect of Lithium Chloride on Reaction Completion [1]
| Electrophile | LiCl (equiv.) | Reaction Time (h) | Temperature (°C) | Conversion/Yield (%) |
| n-Butyl iodide | 0 | 5 | 0 | 32 (conversion) |
| n-Butyl iodide | 6 | 1.5 | 0 | 80 (recrystallized yield) |
| Benzyl bromide | 0 | - | - | 60 (conversion) |
| Benzyl bromide | 6 | - | - | 90 (recrystallized yield) |
Experimental Protocols
General Procedure for the Alkylation of Pseudoephedrine Amides [1]
-
Preparation of LDA/LiCl Solution: A solution of n-butyllithium in hexanes is added to a solution of diisopropylamine in THF at -78°C under an inert atmosphere. After stirring for 5 minutes, the flask is briefly warmed in an ice bath for 5 minutes and then re-cooled to -78°C. Anhydrous, flame-dried lithium chloride is then added.
-
Enolization: A solution of the this compound amide substrate (1 equivalent) in THF is added to the cold suspension of lithium diisopropylamide-lithium chloride. The mixture is stirred at -78°C for 30-60 minutes, then warmed to 0°C and held at that temperature for 10-15 minutes. The enolate suspension is briefly stirred at 23°C (3-5 minutes).
-
Alkylation: The reaction mixture is cooled to 0°C and the alkylating agent (1.5-4.0 equivalents) is added. The reaction is stirred at 0°C until completion (monitoring by TLC).
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by chromatography or recrystallization.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pseudophedrine-Derived Myers Enolates: Structures and Influence of Lithium Chloride on Reactivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pseudophedrine-Derived Myers Enolates: Structures and Influence of Lithium Chloride on Reactivity and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Michael reactions of pseudoephedrine amide enolates: effect of LiCl on syn/anti selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Temperature Control in Diastereoselective Alkylations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in diastereoselective alkylation reactions. Precise temperature control is paramount for achieving high diastereoselectivity, and this guide addresses common challenges encountered during these sensitive experiments.
Troubleshooting Guide
Q1: My low-temperature reaction is showing poor diastereoselectivity. What are the likely temperature-related causes?
Poor diastereoselectivity at low temperatures is often linked to a loss of kinetic control, allowing the reaction to proceed towards the thermodynamically favored, but less selective, product.[1] Several factors related to temperature control could be the cause:
-
Inaccurate Temperature Monitoring: The thermometer or probe may not be correctly placed to measure the internal reaction temperature. It might be measuring the bath temperature, which can be several degrees colder than the reaction mixture itself.[1]
-
Temperature Fluctuations: An unstable cooling bath or a malfunctioning cryostat can lead to temperature spikes, which can be sufficient to overcome the small energy barrier to the formation of the undesired diastereomer.
-
Slow Heat Dissipation: For highly exothermic reactions, such as the addition of a strong base or a reactive electrophile, the heat generated can cause localized warming within the reaction vessel if the cooling bath and stirring are not efficient enough to dissipate it quickly.[2]
-
Reaction Run Too Warm: The chosen "low temperature" may not be low enough to achieve the desired kinetic control for the specific reaction.
Q2: The temperature of my cooling bath is unstable. How can I fix this?
Maintaining a stable cooling bath is crucial for consistent results. Here are some common issues and their solutions:
-
Dry Ice/Solvent Baths:
-
Problem: The temperature is rising over time.
-
Solution: The dry ice is sublimating. Periodically and carefully add more small pieces of dry ice to the solvent slurry to maintain the desired temperature. Ensure the bath is well-insulated, for example, by using a Dewar flask.[3]
-
Problem: The solvent has frozen.
-
Solution: You have added too much dry ice at once, or the chosen solvent's freezing point is too high for a pure dry ice bath. Allow the solvent to thaw slightly and add dry ice more gradually. Ensure you are using a solvent with a freezing point below -78 °C, such as acetone or isopropanol.[1][3]
-
-
Ice/Salt Baths:
-
Problem: The temperature is not reaching the expected sub-zero range.
-
Solution: Ensure the ice is finely crushed and well-mixed with the salt. The ratio of salt to ice is also important for achieving the desired temperature depression.[4]
-
-
General Issues:
-
Problem: The bath is not uniform in temperature.
-
Solution: The bath is not being stirred. Gentle stirring of the cooling bath will ensure even temperature distribution.
-
Q3: My cryostat is not reaching or maintaining the set temperature. What should I check?
Cryostats are convenient for long-duration, low-temperature reactions, but they can present their own challenges.[5][6]
-
Problem: The cryostat is not cooling down to the set point.
-
Possible Causes & Solutions:
-
Blocked Heat Sink: The heat sink may be blocked with dust or debris, preventing efficient heat exchange. Power down the unit and carefully clean the heat sink according to the manufacturer's instructions.[7]
-
Poor Lab Environment: The cryostat may be in a small, poorly ventilated room or near other heat-generating equipment, making it difficult for it to dissipate heat effectively.[7]
-
Refrigerant Issues: The unit may be low on refrigerant, which will require a service technician to recharge.
-
-
-
Problem: The cryostat temperature is fluctuating.
-
Possible Causes & Solutions:
-
Defrost Cycle: Some cryostats have an automatic defrost cycle that can cause temporary temperature increases. Check the user manual to see if this is the case and if the timing can be adjusted.
-
Sensor Icing: The temperature sensor may have ice buildup, leading to inaccurate readings. A manual defrost and cleaning may be necessary.[8]
-
-
-
Problem: The cryostat is blowing hot air.
-
Possible Causes & Solutions:
-
Stuck in Defrost Mode: The unit may be stuck in its defrost setting.[7]
-
Compressor Failure: The compressor or its starting components may have failed. This will likely require professional servicing.
-
-
Frequently Asked Questions (FAQs)
Q4: Why is -78 °C such a common temperature for diastereoselective alkylations?
-78 °C is the sublimation point of carbon dioxide (dry ice). A cooling bath of dry ice mixed with a solvent like acetone or isopropanol provides a stable and reproducible low temperature that is ideal for many reactions requiring kinetic control.[1] This temperature is often low enough to prevent side reactions and favor the formation of a single diastereomer.
Q5: What is the difference between kinetic and thermodynamic control, and how does temperature influence it?
-
Kinetic Control: At low temperatures, reactions tend to be irreversible and the product that is formed fastest (i.e., has the lowest activation energy) will be the major product. This is known as the kinetic product.[9]
-
Thermodynamic Control: At higher temperatures, there is enough energy for the initial products to revert to the starting materials or intermediates and equilibrate. Over time, the most stable product (the thermodynamic product) will become the major product.[9] In many diastereoselective alkylations, the desired diastereomer is the kinetic product, necessitating low reaction temperatures.[10]
Q6: How can I ensure I am accurately measuring the internal temperature of my reaction?
The most accurate way is to place a calibrated, low-temperature thermometer or a thermocouple probe directly into the reaction mixture. The probe should be positioned so that it is submerged in the liquid but not touching the sides or bottom of the flask, and away from the stirring vortex.
Q7: Can the rate of reagent addition affect my reaction's diastereoselectivity?
Yes, especially for exothermic reactions. Adding a reagent too quickly can generate heat faster than the cooling bath can dissipate it, leading to a temporary increase in the internal reaction temperature.[2] This can compromise diastereoselectivity. Slow, dropwise addition of reagents is often recommended for these reactions.
Data Presentation: Temperature Effects on Diastereoselectivity
The following tables summarize quantitative data from the literature, illustrating the critical role of temperature in controlling the diastereomeric ratio (d.r.) of alkylation reactions.
| Reaction Type | Electrophile | Temperature (°C) | Diastereomeric Ratio (d.r.) | Reference |
| Evans Auxiliary Alkylation | Allyl Iodide | Not specified low temp. | 98:2 | [11][12] |
| Evans Auxiliary Alkylation | Methyl Iodide | -78 | >95:5 | [7][13] |
| Evans Auxiliary Alkylation | Benzyl Bromide | -78 | >99:1 | [7] |
| Chelation-Controlled Addition | Various | -30 | ≥18:1 | [6] |
| Chelation-Controlled Addition | Various | -15 | >20:1 | [6] |
| Alkylation Process | Parameter Change | Effect on Selectivity | Reference |
| Sulfuric Acid Alkylation | Temperature decrease from 40°C to 10°C | Octane selectivity increased from 32% to 48% | [14] |
| Phase-Transfer Catalysis Alkylation | Temperature decrease from 0°C to -60°C | Enantioselectivity generally increased | [15] |
| Sodium Enolate Alkylation | Lower temperature (-20°C vs 0°C for Li enolate) | Higher diastereoselectivity (20:1) | [7] |
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of an N-Acyl Oxazolidinone (Evans Auxiliary)
This protocol is adapted from a published procedure and demonstrates a typical workflow for a diastereoselective alkylation using a chiral auxiliary.[11][12]
1. Enolate Formation: a. Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv) in THF dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. d. Stir the resulting enolate solution at -78 °C for 30 minutes.
2. Alkylation: a. To the cold enolate solution, add the alkylating agent (e.g., allyl iodide, 1.2 equiv) dropwise via syringe. b. Maintain the reaction temperature at -78 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
3. Quenching and Work-up: a. Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). d. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
4. Purification and Analysis: a. Purify the crude product by flash column chromatography on silica gel. b. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or gas chromatography.
Protocol 2: Kinetic vs. Thermodynamic Enolate Alkylation of an Unsymmetrical Ketone
This protocol outlines the general conditions for achieving either kinetic or thermodynamic control in the alkylation of an unsymmetrical ketone.[9][16]
1. Kinetic Alkylation (Less Substituted Product): a. In a flame-dried flask under an inert atmosphere, dissolve the unsymmetrical ketone (1.0 equiv) in anhydrous THF. b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Add a solution of lithium diisopropylamide (LDA) (1.0 equiv) in THF dropwise. d. After stirring for 1 hour at -78 °C, add the alkyl halide (1.1 equiv). e. Continue stirring at -78 °C until the reaction is complete (monitored by TLC). f. Quench the reaction with saturated aqueous ammonium chloride at -78 °C and proceed with a standard aqueous work-up.
2. Thermodynamic Alkylation (More Substituted Product): a. In a flask under an inert atmosphere, dissolve the unsymmetrical ketone (1.0 equiv) in a suitable solvent such as ethanol. b. Add a solution of a weaker, non-hindered base such as sodium ethoxide (1.0 equiv) in ethanol. c. Allow the mixture to stir at room temperature to allow for equilibration to the more stable thermodynamic enolate. d. Add the alkyl halide (1.1 equiv) and continue to stir at room temperature until the reaction is complete. e. Proceed with a standard aqueous work-up.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Allylic Alkylation of Ketone Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. chemistry.williams.edu [chemistry.williams.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. pnas.org [pnas.org]
- 15. Asymmetric C-Alkylation of Nitroalkanes via Enzymatic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Preventing side reactions during the acylation of pseudoephedrine
Welcome to the technical support center for the acylation of pseudoephedrine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the acylation of pseudoephedrine.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of pseudoephedrine acylation?
The acylation of pseudoephedrine, which possesses both a secondary amine and a secondary hydroxyl group, can lead to three possible products:
-
N-acylated pseudoephedrine: The desired product in many applications, particularly when using pseudoephedrine as a chiral auxiliary.
-
O-acylated pseudoephedrine: Acylation occurs at the hydroxyl group.
-
N,O-diacylated pseudoephedrine: Both the amine and hydroxyl groups are acylated.
Q2: What is the most common side reaction during the N-acylation of pseudoephedrine?
The most common side reaction is the formation of the O-acylated product. However, under neutral or basic conditions, the O-acyl group can undergo a rapid intramolecular O → N acyl transfer to form the thermodynamically more stable N-acylated amide.[1][2] A small amount (often ≤5%) of the N,O-diacylated product may also be formed, which is typically easy to remove by recrystallization or flash column chromatography.[1]
Q3: How can I selectively achieve N-acylation?
Selective N-acylation is generally favored and can be achieved with high yields using standard acylation methods. The use of activated carboxylic acid derivatives like acid chlorides or anhydrides in the presence of a base is a common and effective strategy.[1]
-
With Acid Anhydrides: These reactions proceed efficiently in solvents like dichloromethane or THF. The addition of a base such as triethylamine can significantly increase the reaction rate.[1]
-
With Acid Chlorides: These reactions require a slight excess of a base (e.g., triethylamine) and are typically run at low temperatures (e.g., 0 °C) in various organic solvents.[1]
Under these conditions, any initially formed O-acylated product tends to rapidly rearrange to the more stable N-acylated amide via an O → N acyl transfer.[1]
Q4: Is it possible to achieve selective O-acylation?
While N-acylation is generally favored, selective O-acylation can be achieved under specific conditions. One approach is to use the hydrochloride salt of pseudoephedrine, which protonates the more basic amino group, thereby reducing its nucleophilicity and favoring acylation at the hydroxyl group.[3] However, a mixture of N- and O-acylated products can still occur depending on the specific reagents and conditions.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired N-acylated product. | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of acylating agent or base. | - Monitor the reaction by TLC or HPLC to ensure completion. - For acid chloride acylations, ensure the temperature is maintained at 0°C initially, then allowed to warm if necessary. - Use a slight excess (1.1-1.2 equivalents) of the acylating agent and base. |
| Presence of significant amounts of O-acylated product in the final mixture. | - Reaction conditions are not sufficiently basic to promote the O → N acyl transfer. - The acylating agent is highly reactive and the reaction is performed at very low temperatures, kinetically favoring O-acylation. | - Ensure a sufficient amount of base (e.g., triethylamine) is present. - Increase the reaction time or temperature to facilitate the intramolecular O → N acyl transfer.[1] |
| Formation of the N,O-diacylated byproduct. | - Use of a large excess of the acylating agent. | - Use only a slight excess of the acylating agent (around 1.1 equivalents). The N,O-diacylated product is generally a minor byproduct and can be removed via purification.[1] |
| Difficulty in purifying the acylated product. | - The product is an oil and does not crystallize. - The product co-elutes with starting material or byproducts during chromatography. | - Attempt to form a crystalline salt of the product. - Optimize the solvent system for flash column chromatography. A gradient elution might be necessary. |
Data Presentation
Table 1: Conditions for Selective N-Acylation of Pseudoephedrine [1]
| Acylating Agent | Solvent | Base | Temperature | Typical Yield |
| Carboxylic Acid Anhydride | Dichloromethane or THF | None or Triethylamine (catalytic) | Room Temperature | High |
| Carboxylic Acid Chloride | Dichloromethane or THF | Triethylamine (1.2 equiv.) | 0 °C to Room Temperature | High |
| Mixed Anhydride (from pivaloyl chloride) | Dichloromethane or THF | Triethylamine | 0 °C to Room Temperature | High |
Table 2: Example of Mixed N- and O-Acylation Outcome [4]
| Acylating Agent | Base | N-Acylated Product Yield | O-Acylated Product Yield |
| Benzoyl Chloride | Triethylamine | 40% | 60% |
| 4-Nitrobenzoyl Chloride | Triethylamine | 59% | 41% |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using an Acid Chloride[1]
-
Dissolve pseudoephedrine (1.0 equivalent) in dichloromethane.
-
Add triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Protocol 2: Use of Protecting Groups for Selective Acylation
To ensure regioselectivity, protecting groups can be employed. For selective O-acylation, the amino group can be protected, for instance, as a carbamate (e.g., Boc or Cbz). For selective N-acylation, the hydroxyl group can be protected, for example, as a silyl ether (e.g., TBDMS).[5]
Example Workflow for Selective O-Acylation:
-
Protection of the Amino Group: React pseudoephedrine with a suitable protecting group reagent (e.g., Boc-anhydride) to form the N-protected pseudoephedrine.
-
O-Acylation: Acylate the N-protected pseudoephedrine at the hydroxyl group using an acid chloride or anhydride.
-
Deprotection: Remove the protecting group from the nitrogen to yield the O-acylated pseudoephedrine.
Visualizations
Caption: Reaction pathways in the acylation of pseudoephedrine.
Caption: A logical workflow for troubleshooting pseudoephedrine acylation.
References
Addressing epimerization during N-Acetyl-(+)-Pseudoephedrine reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Acetyl-(+)-Pseudoephedrine. The information aims to help address and mitigate the issue of epimerization during chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound?
Epimerization is the change in the configuration of one of two or more stereogenic centers in a molecule. For this compound, which has a (1S,2S) configuration, epimerization typically refers to the inversion of the stereocenter at the carbon bearing the hydroxyl group (C1), which would convert it to N-Acetyl-(-)-ephedrine, its (1R,2S) diastereomer. This can significantly impact the biological activity and physicochemical properties of the final product.
Q2: What is the primary cause of epimerization during reactions with this compound?
The primary cause of epimerization at the C1 position is the abstraction of the benzylic proton by a base, followed by re-protonation from either face of the resulting planar carbanion or enolate-like intermediate. The presence of strong bases, elevated temperatures, and certain solvents can facilitate this process.
Q3: Can epimerization occur during the N-acetylation of (+)-pseudoephedrine?
Yes, while the N-acetylation of (+)-pseudoephedrine is generally efficient, the reaction conditions can influence the stereochemical integrity of the product.[1] The choice of acetylating agent, base, solvent, and temperature are all critical factors that can contribute to epimerization.
Q4: How can I detect and quantify the extent of epimerization?
Several analytical techniques can be employed to detect and quantify the diastereomeric purity of your this compound product. These include:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can separate the diastereomers, allowing for their quantification.[2]
-
Gas Chromatography (GC): Derivatization of the sample followed by analysis on a chiral GC column can also be effective.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to determine the diastereomeric ratio by integrating specific, well-resolved signals for each diastereomer.[4][5][6][7]
Q5: Is this compound stable under all reaction conditions?
No, like many chiral molecules, this compound is susceptible to epimerization under certain conditions, particularly in the presence of strong bases and at elevated temperatures. Its use as a chiral auxiliary in asymmetric synthesis relies on its stereochemical stability under the reaction conditions employed.[1][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor diastereomeric ratio (high percentage of epimer) after N-acetylation of (+)-pseudoephedrine. | 1. Strong Base: Use of a strong, non-nucleophilic base may be abstracting the benzylic proton. 2. High Temperature: The reaction may have been run at a temperature that promotes epimerization. 3. Prolonged Reaction Time: Extended reaction times can increase the likelihood of epimerization. 4. Inappropriate Solvent: The solvent may be facilitating proton exchange. | 1. Use a weaker base or a hindered base: Consider using a milder base like triethylamine or diisopropylethylamine. If a stronger base is necessary, use it at a low temperature and for a short duration.[1] 2. Lower the reaction temperature: Perform the acetylation at 0 °C or below. 3. Monitor the reaction closely: Quench the reaction as soon as the starting material is consumed (monitored by TLC or LC-MS). 4. Solvent choice: Aprotic, non-polar solvents are generally preferred. |
| Epimerization observed in a reaction where this compound is used as a chiral auxiliary. | 1. Base-catalyzed epimerization: The base used to generate an enolate or other reactive intermediate may be causing epimerization of the auxiliary itself. 2. Thermal instability: The reaction temperature may be too high, leading to epimerization. 3. Acidic work-up: Certain acidic conditions during work-up can potentially lead to epimerization, although this is less common than base-catalyzed epimerization. | 1. Use of Lithium Chloride (LiCl): The addition of anhydrous LiCl can help to maintain the integrity of the enolate and may reduce epimerization.[1] 2. Careful selection of base and temperature: Use the mildest base and lowest temperature that still allows for the desired reaction to proceed efficiently. 3. Neutral or slightly basic work-up: If possible, use a neutral or mildly basic work-up procedure to avoid potential acid-catalyzed side reactions. |
| Difficulty in separating the desired diastereomer from its epimer. | 1. Similar physical properties: Diastereomers can have very similar polarities, making separation by standard column chromatography challenging. | 1. Chiral HPLC or SFC: Utilize preparative chiral chromatography for separation. 2. Recrystallization: If the product is crystalline, careful optimization of the recrystallization solvent may allow for the selective crystallization of one diastereomer. |
| Analytical results show the presence of the epimer, but it is not expected from the reaction conditions. | 1. Epimerization during analysis: The analytical method itself, particularly GC analysis with derivatization (e.g., using TFAA), can induce epimerization.[3][9] | 1. Use a milder derivatizing agent: If derivatization is necessary, explore alternative reagents that are less likely to cause epimerization. 2. Optimize GC conditions: Lowering the injector port temperature may reduce on-column epimerization. 3. Use an alternative analytical technique: Confirm the diastereomeric ratio using a different method, such as HPLC or NMR, which are less likely to cause epimerization.[2][6] |
Experimental Protocols
Protocol 1: High Diastereoselectivity N-Acetylation of (+)-Pseudoephedrine
This protocol is designed to minimize epimerization during the N-acetylation of (+)-pseudoephedrine.
Materials:
-
(+)-Pseudoephedrine
-
Acetic anhydride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve (+)-pseudoephedrine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Quantification of Diastereomeric Ratio by 1H NMR Spectroscopy
This protocol provides a general method for determining the diastereomeric ratio of this compound and its epimer.
Materials:
-
Sample of N-Acetyl-pseudoephedrine (containing potential epimer)
-
Deuterated chloroform (CDCl3) or other suitable deuterated solvent
-
NMR tube
-
NMR spectrometer
Procedure:
-
Accurately weigh and dissolve a sample of the purified product in CDCl3.
-
Transfer the solution to an NMR tube.
-
Acquire a 1H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Identify well-resolved signals corresponding to each diastereomer. Protons close to the stereogenic centers, such as the benzylic proton or the N-methyl protons, are often good candidates for analysis.[4][6]
-
Integrate the corresponding signals for both the desired product (this compound) and its epimer.
-
Calculate the diastereomeric ratio (d.r.) by comparing the integration values.
Data Presentation
Table 1: Influence of Base on N-Acetylation of (+)-Pseudoephedrine (Hypothetical Data)
| Entry | Acetylating Agent | Base | Temperature (°C) | Time (h) | Diastereomeric Ratio (S,S) : (R,S) |
| 1 | Acetic Anhydride | Triethylamine | 0 | 2 | >99:1 |
| 2 | Acetyl Chloride | Pyridine | 25 | 4 | 95:5 |
| 3 | Acetic Anhydride | DBU | 25 | 1 | 85:15 |
| 4 | Acetyl Chloride | n-BuLi | -78 to 0 | 1 | 90:10 |
This table presents hypothetical data for illustrative purposes, demonstrating potential trends.
Visualizations
Caption: Mechanism of base-catalyzed epimerization of this compound.
Caption: Logical workflow for troubleshooting unexpected epimerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative and structural determination of pseudoephedrine sulfate and its related compounds in pharmaceutical preparations using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. This compound | 84472-25-3 | Benchchem [benchchem.com]
- 5. A convenient, NMR-based method for the analysis of diastereomeric mixtures of pseudoephedrine amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of ephedrine, pseudoephedrine, and norephedrine in mixtures (bulk and dosage forms) by proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Reactivity of Sterically Hindered Electrophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with sterically hindered electrophiles.
Troubleshooting Guides
Issue 1: Slow or No Reaction with a Bulky Electrophile
You are attempting a reaction with a sterically hindered electrophile, and you are observing very slow conversion or no product formation at all.
Possible Causes and Solutions:
-
Insufficient Electrophile Activation: The steric bulk around the reactive center is preventing the nucleophile from attacking effectively.
-
Solution A: Employ Lewis Acid Catalysis. Lewis acids can coordinate to the electrophile, increasing its electrophilicity and promoting the reaction.[1][2] The choice of Lewis acid is critical and can be tuned based on the substrate.[1]
-
Solution B: Utilize Organocatalysis. Chiral organocatalysts can activate electrophiles through the formation of iminium ions or by hydrogen bonding, lowering the activation energy of the reaction.[3][4]
-
Solution C: Increase Reaction Temperature. While a common approach, this may lead to side product formation. Careful optimization is required.
-
-
Steric Hindrance Impeding Nucleophilic Attack: The nucleophile itself might be too bulky, or the electrophile is too congested for the reaction to proceed under standard conditions.
-
Solution A: Apply High Pressure. High-pressure chemistry can overcome steric barriers by forcing molecules closer together, which can significantly increase reaction rates and yields, especially for sterically congested reactions.[5][6][7] This method can sometimes eliminate the need for high temperatures or catalysts.[5]
-
Solution B: Use a Smaller Nucleophile. If the reaction allows, switching to a less sterically demanding nucleophile can facilitate the reaction.
-
Solution C: Microwave-Assisted Synthesis. Microwave irradiation can dramatically reduce reaction times by efficiently heating the reaction mixture.[8][9][10] This technique is known to be effective for reactions involving sterically hindered substrates.[8]
-
Experimental Workflow for Troubleshooting:
Caption: Troubleshooting workflow for slow reactions.
Issue 2: Poor Selectivity in Reactions with Hindered Electrophiles
Your reaction is proceeding, but you are obtaining a mixture of products (e.g., regioisomers or stereoisomers).
Possible Causes and Solutions:
-
Lack of Facial Selectivity: The nucleophile can attack the electrophile from multiple faces with similar ease.
-
Competing Reaction Pathways (e.g., SN1 vs. SN2, E1 vs. E2): The reaction conditions may favor multiple mechanistic pathways.
-
Solution A: Solvent Optimization. The choice of solvent can significantly influence the reaction pathway. Polar aprotic solvents generally favor SN2 reactions, while polar protic solvents can promote SN1 pathways.[13]
-
Solution B: Use of a Bulky Base. In elimination reactions, a sterically hindered, non-nucleophilic base (e.g., potassium tert-butoxide) can favor the E2 pathway and influence regioselectivity.[14][15][16]
-
Logical Diagram for Pathway Selection:
Caption: Factors influencing reaction pathway selection.
Frequently Asked Questions (FAQs)
Q1: How does Lewis acid catalysis enhance the reactivity of a sterically hindered carbonyl electrophile?
A1: A Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density from the carbonyl group.[2] This coordination increases the positive charge on the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack, even with significant steric hindrance.[17][18]
Signaling Pathway of Lewis Acid Catalysis:
Caption: Lewis acid activation of an electrophile.
Q2: Can high pressure be used for any reaction involving sterically hindered electrophiles?
A2: High pressure is a powerful tool for overcoming steric hindrance in a variety of reactions, including Diels-Alder, Michael additions, and Mannich reactions.[5] It is particularly effective when thermal or catalytic methods fail.[5] However, the feasibility and conditions for a specific reaction need to be determined experimentally. The equipment required for high-pressure reactions can also be a limiting factor.
Q3: When should I choose microwave synthesis over conventional heating?
A3: Microwave synthesis is advantageous when you need to significantly reduce reaction times, often from hours to minutes.[10][19] It is particularly useful for reactions that require high temperatures and for reactions that are sluggish under conventional heating due to steric hindrance.[8][9]
Data Presentation: Comparison of Reaction Methods
| Method | Typical Conditions | Advantages | Disadvantages |
| Lewis Acid Catalysis | Catalytic amount of LA (e.g., 10 mol%), anhydrous solvent, inert atmosphere | Mild conditions, high selectivity possible with chiral catalysts | Sensitivity to water and air, catalyst/product separation |
| High-Pressure Chemistry | 10-15 kbar, various solvents | Overcomes severe steric hindrance, can avoid high temperatures and catalysts[5] | Requires specialized equipment, safety considerations |
| Microwave Synthesis | Sealed vessel, rapid heating to high T&P | Drastic reduction in reaction time, improved yields[19] | Potential for side reactions at high temperatures, requires microwave-compatible vessels |
Q4: What are the key considerations when choosing a solvent for a reaction with a hindered electrophile?
A4: The solvent plays a crucial role in stabilizing intermediates and influencing the reaction mechanism. For SN2-type reactions, polar aprotic solvents (e.g., acetone, acetonitrile) are often preferred as they do not solvate the nucleophile as strongly, leaving it more reactive.[13] For SN1-type reactions, polar protic solvents (e.g., water, ethanol) are used to stabilize the carbocation intermediate.[13]
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Aldol Reaction with a Hindered Ketone
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the sterically hindered ketone (1.0 eq) and a dry, aprotic solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise to the stirred solution. Stir for 30 minutes.
-
Nucleophile Addition: Add the silyl enol ether (1.2 eq) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for a High-Pressure Diels-Alder Reaction
-
Reactant Preparation: In a Teflon reaction vessel, dissolve the sterically hindered dienophile (1.0 eq) and the diene (1.5 eq) in a suitable solvent (e.g., acetonitrile).
-
Assembly: Seal the reaction vessel and place it inside the high-pressure apparatus.
-
Pressurization: Increase the pressure to the desired level (e.g., 15 kbar) according to the manufacturer's instructions.
-
Reaction: Maintain the reaction at the set pressure and room temperature for the specified time (e.g., 24-48 hours).
-
Depressurization: Slowly release the pressure.
-
Workup: Open the reaction vessel and transfer the contents. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by chromatography or recrystallization.
References
- 1. An easy-to-perform evaluation of steric properties of Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 3. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01075F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. What Is High Pressure Chemistry? | Adesis [adesisinc.com]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. reddit.com [reddit.com]
- 15. forums.studentdoctor.net [forums.studentdoctor.net]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. ijnrd.org [ijnrd.org]
Technical Support Center: Solvent Effects on Stereochemical Outcomes
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the critical role of solvents in controlling the stereochemistry of chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a nearly racemic mixture (low e.e. or d.r.). How can a solvent change improve this?
A1: The stereochemical outcome of a reaction is determined by the energy difference between the transition states leading to the different stereoisomers. Solvents can significantly alter these energy levels. By stabilizing the transition state of the desired stereoisomer more than the undesired one, a solvent can dramatically enhance stereoselectivity. This is often achieved through specific interactions like hydrogen bonding or by influencing the conformation of the catalyst-substrate complex.
Q2: What is the general difference between polar protic, polar aprotic, and nonpolar solvents in controlling stereochemistry?
A2:
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[1] They excel at stabilizing charged species, such as carbocation intermediates in SN1 reactions. However, they can also form strong hydrogen bonds with nucleophiles, creating a "solvent cage" that may hinder their reactivity and impact the stereochemical outcome, particularly in SN2 reactions.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have dipoles but lack O-H or N-H bonds.[3] They are poor hydrogen bond donors. These solvents are effective at solvating cations but leave anions (nucleophiles) relatively "bare" and highly reactive. This can be advantageous for reactions like the SN2 mechanism, promoting a specific stereochemical pathway.
-
Nonpolar Solvents (e.g., hexane, toluene) have low dielectric constants and do not effectively solvate charged species. In these environments, solute-solute and solute-catalyst interactions (like hydrogen bonding within the transition state) become more dominant, which can lead to highly organized, stereoselective transition states.
Q3: Can changing the solvent invert the stereoselectivity of a reaction (e.g., from R to S)?
A3: Yes, this phenomenon, known as enantiodivergence, is possible. A change in solvent can alter the reaction mechanism or the dominant conformation of the catalyst-substrate complex. For example, in a gold-catalyzed hydroamination, switching from methanol to toluene was found to invert the enantioselectivity from the R to the S product.[4] This was attributed to methanol's ability to facilitate the formation of a dinuclear gold-silver complex, which alters the geometry of the transition state compared to the reaction in toluene.[4]
Q4: My product is undergoing epimerization. Could the solvent be the cause?
A4: Yes, the solvent can facilitate epimerization, especially if your product has an acidic proton adjacent to a stereocenter and there are basic impurities or reagents present. Polar protic solvents can promote the formation of enols or enolates, which are planar and achiral at the carbon center, leading to a loss of stereochemical integrity upon reprotonation. If you suspect epimerization, consider switching to a less polar, aprotic solvent and ensuring all reagents and the reaction environment are strictly anhydrous and free of acidic or basic impurities.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (e.e.) in an Asymmetric Catalysis
Symptoms: The product is obtained in good chemical yield, but the ratio of enantiomers is close to 50:50.
Possible Cause: The solvent is not adequately differentiating the energies of the two diastereomeric transition states. It may be interfering with the catalyst-substrate interaction or favoring a non-selective background reaction.
Troubleshooting Steps:
-
Conduct a Solvent Screen: Run the reaction in a range of solvents with varying properties (see Protocol 1). Include polar protic, polar aprotic, and nonpolar options.
-
Vary Solvent Concentration: For reactions involving Grignard reagents or other sensitive organometallics, the concentration of the ethereal solvent can dramatically affect the configurational stability of the reagent.[4][5] Consider running the reaction in a non-coordinating solvent (like toluene) with varying concentrations of a coordinating solvent (like diethyl ether or THF).
-
Check for Additive Effects: Sometimes, additives are required to achieve high stereoselectivity in certain solvents. For instance, in some proline-catalyzed aldol reactions, the addition of an acid can improve enantiomeric excess.[2]
-
Analyze Temperature Effects: Re-run the reaction at a lower temperature. Lowering the temperature often enhances selectivity if the outcome is kinetically controlled.
Issue 2: Unexpected Diastereomeric Ratio (d.r.)
Symptoms: The reaction produces an unexpected major diastereomer, or the selectivity is poor.
Possible Cause: The solvent is influencing the conformation of the substrate or the transition state geometry in an unforeseen way. Specific solute-solvent interactions, such as hydrogen bonding, may be overriding the intended stereocontrol elements.
Troubleshooting Steps:
-
Evaluate Solvent Polarity: If the transition state has a significant dipole moment, a more polar solvent will stabilize it, potentially altering the reaction pathway. Compare results in a polar solvent (e.g., CH₂Cl₂) versus a nonpolar one (e.g., Toluene).
-
Consider Hydrogen Bonding: If your substrate or catalyst has hydrogen bond donors/acceptors, the choice between a protic and an aprotic solvent becomes critical. Protic solvents may compete for hydrogen bonding sites, disrupting the desired stereocontrolling interactions.
-
Use a "Non-Interacting" Solvent: Perform the reaction in a solvent with minimal specific interactions, like hexane or toluene, to see if the inherent substrate/catalyst bias becomes more pronounced.
-
Visualize the Workflow: Follow a logical troubleshooting path to systematically diagnose the issue.
Data Presentation: Solvent Effects on Stereoselectivity
Table 1: Proline-Catalyzed Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This table illustrates how solvent choice dramatically affects both the diastereomeric and enantiomeric ratio of the product.
| Entry | Solvent | Yield (%) | d.r. (anti:syn) | e.e. (%) (anti) |
| 1 | DMSO | 99 | 97:3 | 93 |
| 2 | CH₃CN | 95 | 89:11 | 86 |
| 3 | Hexane | 64 | 33:67 | 30 |
| 4 | Methanol | 91 | 75:25 | 82 |
| 5 | Chloroform | 96 | 96:4 | 92 |
| Data adapted from studies on proline-catalyzed aldol reactions. The enantiomeric excess (e.e.) varies significantly, from 30% in nonpolar hexane to 93% in polar aprotic DMSO.[6][7] |
Table 2: Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate
This table shows the influence of the solvent on the endo/exo selectivity of a classic cycloaddition reaction.
| Entry | Solvent | endo:exo Ratio |
| 1 | Isooctane | 3.6 : 1 |
| 2 | CCl₄ | 4.8 : 1 |
| 3 | Toluene | 5.3 : 1 |
| 4 | Acetone | 8.0 : 1 |
| 5 | Acetonitrile | 9.0 : 1 |
| 6 | Methanol | 19.0 : 1 |
| 7 | Water | 22.5 : 1 |
| Data illustrates a clear trend where increasing solvent polarity and hydrogen bonding ability favors the formation of the endo product.[8] |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a Stereoselective Reaction
Objective: To identify an optimal solvent for maximizing the stereoselectivity (e.e. or d.r.) of a reaction.
Methodology:
-
Setup: Arrange a series of small-scale reaction vessels (e.g., 1-dram vials) under an inert atmosphere (N₂ or Ar) if required. Ensure each vial is equipped with a magnetic stir bar.
-
Solvent Selection: Choose a diverse set of 5-8 solvents. A good starting point includes:
-
Nonpolar: Toluene, Hexane
-
Ethereal: THF, Diethyl Ether, 2-MeTHF
-
Chlorinated: Dichloromethane (DCM), Chloroform
-
Polar Aprotic: Acetonitrile (MeCN), DMSO, DMF
-
Polar Protic: Methanol (MeOH), Isopropanol (IPA) Ensure all solvents are anhydrous and of high purity.
-
-
Reaction Execution:
-
To each vial, add the substrate and catalyst (if used).
-
Add the chosen solvent (e.g., 0.5 mL) to each respective vial.
-
Initiate all reactions simultaneously by adding the final reagent. If the reaction is temperature-sensitive, place all vials in a cooling/heating block to ensure consistency.
-
Stir all reactions for the same predetermined amount of time.
-
-
Work-up and Analysis:
-
Quench all reactions identically.
-
Prepare a small, representative sample from each reaction for analysis.
-
Determine the stereochemical outcome for each sample using an appropriate analytical technique (see Protocols 2 and 3).
-
-
Interpretation: Compare the e.e. or d.r. values across the different solvents to identify the most promising candidates for further optimization.
Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC
Objective: To quantify the ratio of two enantiomers in a product mixture.
Methodology:
-
Column Selection: Choose a chiral stationary phase (CSP) appropriate for the class of compound being analyzed (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H are common).
-
Mobile Phase Development:
-
Start with a standard mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol for normal-phase chromatography.[9]
-
Prepare a sample of the racemic product to use for method development.
-
Inject the racemic sample and adjust the mobile phase composition (ratio of alcohol to hexane) to achieve baseline separation of the two enantiomer peaks (Resolution > 1.5). The flow rate is typically 0.5-1.0 mL/min.
-
-
Sample Preparation: Dissolve a small amount of the purified reaction product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Analysis:
-
Inject the sample onto the chiral HPLC system.
-
Record the chromatogram using a UV detector at a wavelength where the analyte absorbs strongly.
-
Integrate the area of the two enantiomer peaks (Area₁ and Area₂).
-
-
Calculation: Calculate the enantiomeric excess using the formula:
-
e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Protocol 3: Determination of Diastereomeric Ratio (d.r.) by ¹H NMR Spectroscopy
Objective: To quantify the ratio of two or more diastereomers in a product mixture.
Methodology:
-
Sample Preparation: Prepare a solution of the crude or purified reaction mixture in a suitable deuterated solvent (e.g., CDCl₃, d₆-DMSO).
-
Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Signal Identification: Identify distinct signals in the spectrum that are unique to each diastereomer. Protons adjacent to newly formed stereocenters are often ideal as they experience different chemical environments in each diastereomer.[10]
-
Integration:
-
Carefully integrate the area of the chosen non-overlapping signal for each diastereomer (Integral₁ and Integral₂).
-
Ensure the integration region covers the entire multiplet for each signal.
-
-
Calculation: The diastereomeric ratio is the simple ratio of the integration values.
-
d.r. = Integral₁ : Integral₂
-
Normalize the ratio to the smallest integer values if desired.
-
Troubleshooting NMR Analysis: If signals overlap, making integration difficult, try using a higher field strength NMR spectrometer, changing the deuterated solvent, or using advanced NMR techniques like band-selective pure shift NMR, which can collapse multiplets into singlets for better resolution.[11][12][13]
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. scirp.org [scirp.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Stereochemical inversion of a cyano-stabilized grignard reagent: remarkable effects of the ethereal solvent structure and concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. banglajol.info [banglajol.info]
- 10. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 11. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Workup procedures to isolate pure products from N-Acetyl-(+)-Pseudoephedrine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-(+)-Pseudoephedrine. Our goal is to help you isolate pure products efficiently and effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in this compound reactions?
A1: Common impurities can include unreacted (+)-pseudoephedrine, diacetylated byproduct (N,O-diacetylpseudoephedrine), and potential side-products from the acetylating agent. If using acetic anhydride, residual acetic acid may also be present. In reactions where this compound is used as a chiral auxiliary for alkylation, common impurities include diastereomeric products and unreacted starting materials.
Q2: How can I monitor the progress of my N-acetylation reaction?
A2: Thin-layer chromatography (TLC) is a rapid and effective method to monitor the reaction progress. A suitable mobile phase, for example, ethyl acetate/hexane or dichloromethane/methanol, should show a clear separation between the starting material ((+)-pseudoephedrine) and the N-acetylated product. The product, being less polar than the starting amine, will have a higher Rf value. Staining with potassium permanganate can help visualize the spots.
Q3: What are the recommended workup procedures for a standard N-acetylation of (+)-pseudoephedrine?
A3: A typical workup involves quenching the reaction, followed by an extractive procedure to separate the product from water-soluble byproducts and unreacted starting material. The exact procedure can vary based on the reaction solvent and acetylating agent used. A general protocol is provided in the "Experimental Protocols" section below.
Q4: My this compound product is an oil and won't crystallize. What should I do?
A4: Oiling out during crystallization is a common issue. This can be due to residual solvent, impurities, or the intrinsic properties of a specific derivative. Try the following troubleshooting steps:
-
Purity Check: Ensure the product is pure by TLC or ¹H NMR. Impurities can significantly inhibit crystallization.
-
Solvent System: Experiment with different solvent systems for crystallization. A solvent/anti-solvent system (e.g., dissolving the oil in a small amount of a good solvent like ethyl acetate and slowly adding a poor solvent like hexane) is often effective.
-
Seeding: If you have a small amount of crystalline material, use it to seed the supersaturated solution.
-
Scratching: Gently scratching the inside of the flask at the meniscus with a glass rod can initiate crystallization.
-
Lower Temperature: Cool the solution slowly to a lower temperature.
-
Trituration: Stirring the oil with a poor solvent can sometimes induce solidification.
Q5: How can I remove unreacted (+)-pseudoephedrine from my product?
A5: Unreacted (+)-pseudoephedrine can often be removed through an acid wash during the extractive workup. Since pseudoephedrine is a basic amine, it will be protonated and move into the aqueous acidic layer, while the N-acetylated product, being a neutral amide, will remain in the organic layer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time or temperature.- Use a slight excess of the acetylating agent.- Ensure the (+)-pseudoephedrine starting material is dry. |
| Product loss during workup. | - Minimize the number of extraction and transfer steps.- Ensure the pH of the aqueous layers is appropriate during extraction to prevent product loss. | |
| Product Contaminated with Diacetylated Impurity | Use of a large excess of acetylating agent or prolonged reaction times at elevated temperatures. | - Use a stoichiometric amount or only a slight excess of the acetylating agent.- Control the reaction temperature.- The diacetylated product can often be separated by column chromatography. |
| Difficulty Separating Diastereomers (after use as a chiral auxiliary) | Diastereomers have very similar polarities. | - Flash column chromatography with a carefully selected eluent system is the primary method.- Chiral HPLC can be used for analytical separation and may be adapted for preparative separation if necessary.[1][2] |
| Product appears as a mixture of conformers by NMR | Restricted rotation around the amide bond. | This is an inherent property of the molecule and not an impurity. Variable temperature NMR can be used to study the rotational isomers.[3] |
| Hydrolysis of the N-acetyl group during workup or purification | Exposure to strong acidic or basic conditions. | - Maintain neutral or mildly acidic/basic conditions during the workup.- Avoid prolonged exposure to silica gel during chromatography, which can be slightly acidic. Use of triethylamine-treated silica gel can mitigate this. |
Experimental Protocols
Protocol 1: General N-Acetylation of (+)-Pseudoephedrine
-
Reaction Setup: Dissolve (+)-pseudoephedrine (1 equivalent) in a suitable solvent (e.g., dichloromethane or ethyl acetate) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
-
Addition of Acetylating Agent: Slowly add the acetylating agent (e.g., acetic anhydride or acetyl chloride, 1.05 equivalents) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate to quench any unreacted acetylating agent and neutralize the acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) two to three times.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove unreacted pseudoephedrine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexane) or flash column chromatography on silica gel.
Protocol 2: Hydrolysis and Removal of the N-Acetyl Group
This protocol is relevant when this compound is used as a chiral auxiliary and the auxiliary needs to be recovered.
-
Hydrolysis: The substrate-bound N-acetyl-pseudoephedrine is treated with a hydrolyzing agent. For example, refluxing in an aqueous solution of a strong base like sodium hydroxide (e.g., 20% NaOH solution) for 2-5 hours can cleave the amide bond.[4]
-
Extraction of Product: After cooling, the desired product (now cleaved from the auxiliary) is extracted from the basic aqueous solution using a suitable organic solvent.
-
Recovery of Pseudoephedrine: The remaining aqueous layer, which contains the sodium salt of pseudoephedrine, is then acidified. The pseudoephedrine can then be extracted with an organic solvent after basification of the aqueous layer.
Visualizations
Caption: Workflow for the N-acetylation of (+)-pseudoephedrine.
Caption: Decision tree for troubleshooting product isolation and crystallization.
References
- 1. Separation of Ephedrine and Pseudoephedrine Enantiomers | Phenomenex [phenomenex.com]
- 2. Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column: A normal phase liquid chromatography-high-resolution mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 84472-25-3 | Benchchem [benchchem.com]
- 4. CN1137876C - Method for converting (+)-pseudoephedrine into (-)-ephedrine - Google Patents [patents.google.com]
Identifying and minimizing byproducts in pseudoephedrine amide alkylations
Welcome to the technical support center for pseudoephedrine amide alkylations. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize byproducts in these crucial synthetic transformations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in pseudoephedrine amide alkylations?
A1: The most frequently encountered byproducts include:
-
O-Alkylated Pseudoephedrine Amide: Alkylation occurs on the secondary hydroxyl group of the pseudoephedrine auxiliary instead of the enolate.
-
Undesired Diastereomer: Formation of the minor diastereomer due to incomplete stereocontrol.
-
N,O-Diacylated Product: This byproduct primarily forms during the initial amide formation (acylation) step, not the alkylation itself, but can be carried through if not properly purified.[1]
-
Elimination Products: Particularly when using sterically hindered or elimination-prone alkyl halides.
-
Unreacted Starting Material: Incomplete reaction leading to the recovery of the initial pseudoephedrine amide.
Q2: How can I detect the presence of these byproducts?
A2: A combination of chromatographic and spectroscopic techniques is typically employed:
-
Thin Layer Chromatography (TLC): Useful for initial, rapid assessment of the reaction progress and for identifying the presence of multiple components.
-
Flash Column Chromatography: The primary method for separating the desired product from byproducts and unreacted starting materials.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the desired product and identification of byproducts. Specific proton signals can indicate O-alkylation or the presence of the undesired diastereomer. A convenient method for determining diastereomeric purity involves derivatization with triflic anhydride to form oxazolium triflates, which often provides cleaner spectra with well-resolved peaks for each diastereomer.[2]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the diastereomeric ratio (d.r.) of the alkylated product with high accuracy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be a powerful tool for identifying and quantifying volatile byproducts, often after a derivatization step.
Q3: What is the role of lithium chloride (LiCl) in the reaction, and what happens if I omit it?
A3: Lithium chloride is a critical additive in pseudoephedrine amide alkylations. Its primary roles are:
-
Accelerating Alkylation: LiCl breaks up aggregates of the lithium diisopropylamide (LDA) base and the resulting lithium enolate, leading to a more reactive enolate species and significantly faster reaction rates.[1] In the absence of LiCl, reactions are often sluggish and may not go to completion.[1]
-
Suppressing O-Alkylation: LiCl is crucial for preventing the alkylation of the secondary hydroxyl group on the pseudoephedrine auxiliary.[1] Omitting LiCl will likely lead to a significant amount of the O-alkylated byproduct.
Q4: Does the reaction temperature affect the outcome?
A4: Yes, temperature plays a significant role in the diastereoselectivity of the alkylation. Lowering the reaction temperature (e.g., from 0 °C to -78 °C) generally leads to higher diastereoselectivity, favoring the formation of the desired diastereomer.[1] However, even at 0 °C, high diastereoselectivity is often achieved.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant amount of O-alkylated byproduct observed in NMR/TLC. | 1. Insufficient or omitted lithium chloride. 2. Lithium chloride is not anhydrous. | 1. Add 6-7 equivalents of anhydrous lithium chloride to the reaction mixture before adding the base. 2. Ensure the lithium chloride is thoroughly dried under vacuum before use. |
| Low diastereoselectivity (high proportion of the undesired diastereomer). | 1. Reaction temperature is too high. 2. The alkylating agent is highly reactive and less selective (e.g., (benzyloxy)methyl chloride).[1] 3. Insufficient lithium chloride. | 1. Perform the alkylation at a lower temperature (e.g., -78 °C).[1] 2. If possible, switch to a less reactive, more selective alkylating agent (e.g., use BOM-Br instead of BOM-Cl).[1] 3. Ensure an adequate amount of anhydrous LiCl is present. |
| Incomplete reaction; significant starting material remains. | 1. Insufficient base (LDA). 2. The enolate formation is incomplete. 3. The alkylating agent is not reactive enough at the chosen temperature. 4. Absence of lithium chloride.[1] | 1. Use a slight excess of LDA (1.9-1.95 equivalents for reactions with excess enolate).[1] 2. Ensure the LDA solution is fresh and properly titrated. 3. Allow the reaction to stir for a longer period or slowly warm to a higher temperature after the initial addition. 4. Ensure anhydrous LiCl is present to accelerate the reaction.[1] |
| Presence of elimination byproducts. | 1. The alkylating agent is prone to elimination (e.g., secondary or some primary halides with β-hydrogens). 2. The reaction temperature is too high. | 1. Use a more suitable alkylating agent if possible. 2. Maintain a low reaction temperature throughout the addition and reaction time. |
| A small amount of N,O-diacylated product is detected. | This byproduct is formed during the initial acylation of pseudoephedrine to form the amide.[1] | This byproduct can typically be removed by recrystallization or flash column chromatography of the amide before the alkylation step.[1] |
Experimental Protocols
General Protocol for Diastereoselective Alkylation of Pseudoephedrine Amides (Excess Alkyl Halide)
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous lithium chloride (6.0-7.0 equivalents) and the pseudoephedrine amide (1.0 equivalent).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a suspension (typically to a concentration of ~0.2 M of the amide).
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) in THF/hexanes (2.0-2.2 equivalents) to the stirred suspension.
-
Enolate Formation: Stir the mixture at 0 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C). Add the alkylating agent (2.0-3.0 equivalents) dropwise.
-
Reaction: Stir the reaction at the chosen temperature until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Visual Guides
Caption: Workflow for pseudoephedrine amide alkylation.
Caption: Troubleshooting guide for byproduct formation.
References
Technical Support Center: Recrystallization for Diastereomeric Excess Enhancement
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and protocols for improving diastereomeric excess (d.e.) through recrystallization techniques.
Frequently Asked Questions (FAQs)
Q1: What is diastereomeric recrystallization? A1: Diastereomeric recrystallization is a powerful technique used in chiral resolution to separate a racemic mixture (a 50:50 mixture of two enantiomers).[1][2][3] The process involves reacting the enantiomeric mixture with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers.[1][2] Since diastereomers have different physical properties, such as solubility and melting point, they can be separated through crystallization.[1][3][4] The less soluble diastereomer will crystallize preferentially from a suitable solvent, allowing for its isolation in a purified form.
Q2: Why is the choice of solvent so critical for a successful separation? A2: The solvent is a critical factor because the success of the separation relies on the difference in solubility between the two diastereomeric salts.[4][5] An ideal solvent will maximize this difference, dissolving the undesired diastereomer while having low solubility for the desired diastereomer at a given temperature. To find the optimal solvent system, it is common to screen solvents with varying polarities and hydrogen-bonding capabilities.[4][6]
Q3: What makes a good chiral resolving agent? A3: A good chiral resolving agent should meet several criteria:
-
It must be enantiomerically pure.
-
It should readily form a stable, crystalline salt with the compound to be resolved.[4]
-
The resulting diastereomeric salts must have a significant difference in solubility in a common solvent.[4]
-
It should be easily recoverable for reuse after the resolution is complete.[4]
-
Naturally occurring and readily available chiral bases like brucine and quinine, or synthetic amines like 1-phenylethanamine, are often used.[3][7]
Q4: How does the cooling rate affect the diastereomeric excess of the final product? A4: The cooling rate significantly impacts crystal purity and, therefore, the diastereomeric excess. A slow and controlled cooling process is generally preferred as it allows for the selective crystallization of the less soluble diastereomer, leading to larger and purer crystals.[8] Rapid cooling can cause both diastereomers to precipitate out of solution, trapping the undesired diastereomer within the crystal lattice and resulting in a lower d.e.[9][10]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| No crystals form after cooling. | 1. The solution is not sufficiently saturated (too much solvent was used).[9] 2. The supersaturation barrier for nucleation has not been overcome. | 1. Re-heat the solution and boil off a portion of the solvent to increase concentration, then cool again.[9] 2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[9] 3. Add a small "seed" crystal of the pure desired diastereomer, if available.[10] |
| The obtained solid has a low diastereomeric excess (d.e.). | 1. The solvent system does not provide sufficient solubility differentiation. 2. The cooling rate was too fast, leading to co-precipitation.[9] 3. The initial diastereomeric ratio was close to the eutectic composition.[4] | 1. Perform a solvent screen to identify a more selective solvent or solvent mixture.[4][6] 2. Slow down the cooling process by insulating the flask or placing it in a warm bath that cools slowly. 3. Consider performing a second recrystallization on the enriched material. |
| The product "oils out" instead of crystallizing. | 1. The compound is coming out of solution at a temperature above its melting point. 2. The presence of impurities is depressing the melting point. | 1. Re-heat the mixture to redissolve the oil and add a small amount of additional "soluble solvent" to lower the saturation temperature.[9] 2. Try a different solvent system with a lower boiling point. 3. If impurities are suspected, consider a pre-purification step (e.g., charcoal treatment).[9] |
| The recovery yield is very low. | 1. Too much solvent was used, leaving a significant amount of the desired product in the mother liquor.[9] 2. The crystals were filtered while the solution was still warm. | 1. Before filtering, ensure the crystallization is complete by cooling the mixture in an ice bath. 2. Minimize the amount of cold solvent used to wash the crystals during filtration. 3. Concentrate the mother liquor and cool it again to obtain a second crop of crystals (which may have lower d.e.). |
Data Presentation: Solvent Screening
The selection of an appropriate solvent is paramount for achieving high diastereomeric excess. The following table provides an example of solvent screening results for the resolution of a hypothetical racemic acid with (R)-1-phenylethanamine.
| Solvent System | Diastereomeric Excess (d.e.) of Crystals (%) | Yield of Desired Diastereomer (%) | Observations |
| Methanol | 65% | 75% | Rapid crystallization upon cooling. |
| Ethanol | 88% | 60% | Slower crystal growth, well-formed needles. |
| Isopropanol | 95% | 45% | Very slow crystallization over several hours. |
| Acetone | 55% | 80% | Fine powder precipitated quickly. |
| Ethyl Acetate / Hexane (9:1) | 92% | 52% | Good crystal formation upon slow cooling. |
Note: Data are illustrative and highly dependent on the specific substrates.
Experimental Protocols
General Protocol for Diastereomeric Recrystallization
This protocol outlines the fundamental steps for separating a racemic mixture of a chiral acid.
-
Salt Formation:
-
In an Erlenmeyer flask, dissolve the racemic acid in a suitable solvent (e.g., ethanol).
-
Add one molar equivalent of the enantiomerically pure chiral resolving base (e.g., (R)-1-phenylethanamine).
-
Stir the solution at room temperature for 15-20 minutes to ensure complete salt formation.
-
-
Recrystallization:
-
Gently heat the solution on a hot plate while stirring until all the diastereomeric salt dissolves. Add the minimum amount of additional hot solvent necessary to achieve full dissolution.[5][11]
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 20-30 minutes to maximize precipitation.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Allow the crystals to air-dry completely.
-
-
Analysis and Recovery:
-
Determine the diastereomeric excess of the crystalline salt using an appropriate analytical method, such as chiral HPLC or NMR spectroscopy.
-
To recover the desired enantiomer, dissolve the purified diastereomeric salt in water and add an acid (e.g., HCl) or a base (e.g., NaOH) to break the salt bond and precipitate the free enantiomer or resolving agent.[2][7]
-
Isolate the purified enantiomer by filtration or extraction.
-
Mandatory Visualizations
Caption: Workflow for enhancing diastereomeric excess via recrystallization.
Caption: Troubleshooting decision tree for low diastereomeric excess.
References
- 1. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Monitoring Reaction Progress with TLC & HPLC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to monitor the progress of chemical reactions.
Choosing Your Technique: TLC vs. HPLC
Deciding between TLC and HPLC for reaction monitoring depends on several factors including the stage of research, required precision, and available resources. TLC is often used for rapid, qualitative checks, while HPLC provides quantitative and more detailed analysis.
Caption: Decision workflow for selecting between TLC and HPLC.
Thin-Layer Chromatography (TLC) Troubleshooting Guide
TLC is a quick and inexpensive method for monitoring reactions.[1][2][3] However, various issues can arise during the experiment.
FAQs for TLC
Q1: How do I select an appropriate solvent system (mobile phase)?
A1: The goal is to find a solvent system where the starting material has an Rf value of approximately 0.3-0.4.[4] This generally provides a good window for the product to appear at a different Rf. A common starting point for normal phase TLC is a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate). If your spots are too close to the baseline, the eluent is not polar enough; if they are too close to the solvent front, the eluent is too polar.[5]
Q2: What is a "co-spot" and why is it important?
A2: A co-spot involves spotting the reaction mixture directly on top of the starting material spot in a separate lane on the TLC plate.[4][6] This is crucial for determining if the spot in the reaction mixture lane is indeed the starting material, especially when the reactant and product have very similar Rf values.[4]
Q3: How do I calculate the Retention Factor (Rf) value?
A3: The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, both measured from the origin.[7][8][9] Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) Under consistent conditions (stationary phase, mobile phase, temperature), the Rf value is a characteristic constant for a compound.[8][10]
Common TLC Problems and Solutions
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Elongated Spots | Sample is overloaded (too concentrated).[1][5][11][12] | Dilute the sample and re-spot.[5][12] |
| Sample contains strongly acidic or basic compounds.[11] | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[5] | |
| High boiling point solvent in the reaction mixture (e.g., DMF, DMSO).[13] | After spotting, place the TLC plate under high vacuum for a few minutes before developing.[13] | |
| Spots Not Visible | Sample is too dilute.[5] | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[5] |
| Compound is not UV-active. | Use a different visualization method, such as iodine vapor or a chemical stain (e.g., potassium permanganate, anisaldehyde).[5] | |
| Compound is volatile and evaporated.[5] | Visualization by TLC may be difficult.[5] | |
| Spots are at the Baseline (Low Rf) | Mobile phase is not polar enough.[5][14] | Increase the proportion of the polar solvent in your mobile phase.[5] |
| Spots are at the Solvent Front (High Rf) | Mobile phase is too polar.[5][14] | Decrease the proportion of the polar solvent or choose a less polar solvent.[5] |
| Strangely Shaped Spots (e.g., crescents) | The spotting process damaged the silica gel layer.[11] | Be gentle when spotting and avoid scratching the plate surface. |
| Uneven Solvent Front | The adsorbent has flaked off the sides of the plate.[15] | Handle the TLC plate carefully to avoid damaging the stationary phase. |
| The plate is touching the side of the developing chamber or the filter paper.[15] | Ensure the plate is centered in the chamber and not in contact with the sides. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC offers higher resolution and quantitative data, making it a powerful tool for analyzing complex reaction mixtures.[16]
FAQs for HPLC
Q1: Why are my retention times shifting?
A1: Retention time shifts can be caused by several factors, including changes in mobile phase composition, inconsistent flow rate, column degradation, or temperature fluctuations.[17][18] Ensure your mobile phase is prepared consistently, the pump is functioning correctly, and the column is properly equilibrated.[18]
Q2: What is the difference between peak tailing and peak fronting?
A2: Peak tailing is when the back half of the peak is drawn out, often due to interactions with the stationary phase or a blocked column frit.[17][19] Peak fronting, where the front of the peak is sloped, is commonly caused by sample overload or injecting the sample in a solvent stronger than the mobile phase.[17][20][21]
Q3: How can I improve the separation of co-eluting peaks?
A3: To improve resolution, you can optimize the mobile phase composition, change the gradient program, use a longer column, or switch to a different stationary phase.[17]
Common HPLC Problems and Solutions
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing | Interaction with active sites on the column (e.g., silanol groups).[22] | Use a mobile phase with an appropriate buffer or additive to suppress unwanted interactions.[17] Adjust the mobile phase pH.[17] |
| Blocked column inlet frit or guard column contamination. | Reverse flush the column (if permissible) or replace the guard column/frit. | |
| Peak Fronting | Sample overload.[17][20] | Dilute the sample or reduce the injection volume.[17][20] |
| Sample solvent is stronger than the mobile phase.[21] | Prepare or dilute the sample in the mobile phase. | |
| Split Peaks | Partially blocked column inlet.[19] | Replace the column inlet frit or the entire column. |
| Column void. | Replace the column. | |
| Baseline Noise or Drift | Air bubbles in the system.[17][23] | Degas the mobile phase and purge the pump.[17] |
| Contaminated mobile phase or flow cell.[23] | Use high-purity solvents and clean the flow cell. | |
| Poor temperature control.[17][23] | Use a column oven to maintain a stable temperature.[17] | |
| High System Pressure | Blockage in the system (e.g., tubing, in-line filter, column).[18] | Systematically check components for blockages, starting from the detector and moving backward.[24] |
| Buffer precipitation. | Ensure the buffer is soluble in the mobile phase composition. Flush the system with water. |
Experimental Protocols
TLC Workflow for Reaction Monitoring
Caption: Standard workflow for monitoring a reaction using TLC.
Methodology:
-
Preparation: Add the chosen solvent system to a developing chamber with a piece of filter paper to ensure saturation of the atmosphere.[4] On a TLC plate, lightly draw a baseline with a pencil about 1 cm from the bottom.[25]
-
Spotting: Using separate capillary tubes, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline.[4][6] Ensure spots are small and do not spread into each other.[4]
-
Development: Place the spotted TLC plate in the prepared chamber, ensuring the baseline is above the solvent level.[25] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil.[14] Visualize the spots, typically using a UV lamp or a chemical stain.[12]
-
Analysis: Observe the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane.[6][26] Calculate Rf values to characterize the spots.
HPLC Workflow for Reaction Monitoring
Caption: General workflow for quantitative reaction monitoring via HPLC.
Methodology:
-
System Preparation: Prepare the mobile phase, ensuring all solvents are HPLC grade, filtered, and degassed. Equilibrate the entire HPLC system, including the pump, column, and detector, until a stable baseline is achieved.
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture. If necessary, quench the reaction to stop it from proceeding further. Dilute the aliquot with a suitable solvent (ideally the mobile phase) and filter it through a syringe filter (e.g., 0.45 µm) to remove particulates.
-
Injection and Data Acquisition: Inject the prepared sample into the HPLC system. Run the established analytical method and record the chromatogram.
-
Data Analysis: Integrate the peaks corresponding to the starting material and the product. By comparing the peak areas (and using response factors if necessary), you can calculate the percentage conversion of the starting material and the yield of the product over time.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. pharmdecks.com [pharmdecks.com]
- 3. Separations Analysis (TLC, HPLC, GC) Services [tricliniclabs.com]
- 4. How To [chem.rochester.edu]
- 5. silicycle.com [silicycle.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. pediaa.com [pediaa.com]
- 9. How To Calculate The Rf Value Chromatography [aseshop.uz]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. chembam.com [chembam.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Chromatography [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. bitesizebio.com [bitesizebio.com]
- 16. quora.com [quora.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. youtube.com [youtube.com]
- 21. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 22. hplc.eu [hplc.eu]
- 23. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 24. youtube.com [youtube.com]
- 25. LabXchange [labxchange.org]
- 26. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Head-to-Head Battle of Chiral Auxiliaries: N-Acetyl-(+)-Pseudoephedrine vs. Evans Auxiliaries in Asymmetric Synthesis
In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral auxiliaries have long stood as reliable tools for inducing chirality. Among the pantheon of these molecules, N-acetyl-(+)-pseudoephedrine and Evans auxiliaries have emerged as titans, each offering a robust platform for the stereoselective formation of carbon-carbon bonds. This guide provides an objective comparison of their performance in asymmetric alkylation reactions, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal auxiliary for their synthetic endeavors.
Performance Comparison: A Quantitative Look at Diastereoselectivity and Yields
The efficacy of a chiral auxiliary is primarily judged by its ability to direct a reaction to form one diastereomer preferentially over all others, a measure known as diastereoselectivity. This, coupled with the chemical yield, provides a clear picture of the auxiliary's performance. Below is a summary of representative data for the asymmetric alkylation of enolates derived from N-acyl pseudoephedrine and Evans auxiliaries.
| Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans Auxiliary | Allyl Iodide | 98:2 | 61-77 | [1] |
| (4-benzyl-2-oxazolidinone) | Benzyl Bromide | >99:1 | 92 | [2] |
| Pseudoephedrine Amide | Methyl Iodide | 91:9 | - | [3] |
| Benzyl Bromide | 99:1 | - | [3] | |
| n-Butyl Iodide | 90:10 (crude) | 83 | [4] | |
| Pseudoephenamine Amide * | Methyl Iodide | 98:2 (crude) | 84 | [5][6] |
| Benzyl Bromide | ≥99:1 (crude) | 99 | [5][6] |
*Pseudoephenamine is a closely related and often superior alternative to pseudoephedrine.[5][6]
The data indicates that both Evans auxiliaries and pseudoephedrine-based auxiliaries consistently provide high levels of diastereoselectivity in asymmetric alkylation reactions.[1][3][4] Evans auxiliaries are particularly well-known for their excellent performance in a wide range of applications, including aldol reactions.[7][8] Pseudoephedrine amides, and their analogue pseudoephenamine amides, also offer exceptional stereocontrol, with the latter showing potential for even higher selectivity in certain cases.[5][6]
Mechanistic Underpinnings: The Origin of Stereoselectivity
The high diastereoselectivity observed with both auxiliaries can be attributed to the formation of rigid, chelated enolate transition states that effectively shield one face of the enolate from the incoming electrophile.
Evans Auxiliary Transition State
For Evans auxiliaries, the formation of a (Z)-enolate is crucial. The metal cation (typically lithium or sodium) chelates between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. The bulky substituent at the C4 position of the oxazolidinone then sterically blocks one face of the enolate, directing the electrophile to attack from the less hindered face.
This compound Transition State
Similarly, the enolate of an N-acyl pseudoephedrine amide forms a rigid chelated structure. The lithium cation is coordinated by the enolate oxygen and the hydroxyl group of the pseudoephedrine backbone. This conformation, along with the steric hindrance provided by the phenyl and methyl groups of the auxiliary, effectively directs the approach of the electrophile.
Experimental Protocols: A Step-by-Step Guide
For a practical comparison, detailed experimental protocols for the asymmetric alkylation of a propionyl group using both auxiliaries are provided below.
Asymmetric Alkylation with an Evans Auxiliary
This protocol is adapted from a procedure demonstrating the alkylation of an N-propionyl oxazolidinone.[1]
1. Acylation of the Evans Auxiliary:
-
To a solution of (4R,5S)-4-benzyl-2-oxazolidinone in a suitable solvent (e.g., toluene), add propionic anhydride, triethylamine, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Heat the reaction mixture to reflux for 30 minutes.
-
After cooling, perform an aqueous workup and purify the product by chromatography to yield the N-propionyl oxazolidinone.
2. Diastereoselective Alkylation:
-
Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool the solution to -78 °C.
-
Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) dropwise to form the (Z)-enolate.
-
After stirring for 30 minutes, add the alkylating agent (e.g., allyl iodide).
-
Allow the reaction to proceed at -78 °C for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and perform an aqueous workup.
-
Purify the product by flash chromatography to separate the diastereomers.
3. Cleavage of the Auxiliary:
-
Dissolve the alkylated product in a 4:1 mixture of THF and water and cool to 0 °C.
-
Add aqueous hydrogen peroxide (30%) followed by a solution of lithium hydroxide.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the excess peroxide with a solution of sodium sulfite.
-
Acidify the mixture and extract the carboxylic acid product. The chiral auxiliary can be recovered from the aqueous layer.[9][10][11]
Asymmetric Alkylation with this compound
This protocol is based on the general procedure for the alkylation of pseudoephedrine amides.[4]
1. Acylation of (+)-Pseudoephedrine:
-
(+)-Pseudoephedrine can be acylated with an appropriate acid chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) in a solvent like dichloromethane.
-
The resulting N-acyl pseudoephedrine is typically a crystalline solid and can be purified by recrystallization.
2. Diastereoselective Alkylation:
-
To a suspension of lithium chloride in anhydrous THF, add a solution of lithium diisopropylamide (LDA) at -78 °C.
-
Add a solution of the N-acyl pseudoephedrine in THF to the cold LDA/LiCl mixture.
-
Allow the mixture to warm to 0 °C and then briefly to room temperature to ensure complete enolization.
-
Cool the resulting enolate suspension to 0 °C or -78 °C and add the alkylating agent.
-
Stir the reaction until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride and perform an aqueous workup.
-
The product can be purified by flash chromatography or recrystallization.
3. Cleavage of the Auxiliary:
-
To obtain the carboxylic acid: The alkylated amide can be hydrolyzed under acidic (e.g., refluxing aqueous H₂SO₄) or basic (e.g., refluxing aqueous KOH) conditions.[6]
-
To obtain the primary alcohol: Reduction of the amide with a reagent like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) yields the corresponding primary alcohol.[3]
-
To obtain the ketone: Addition of an organolithium or Grignard reagent to the amide affords the corresponding ketone.[6]
Workflow Diagrams
The general workflow for employing a chiral auxiliary in asymmetric synthesis is a three-step process: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary.
Conclusion
Both this compound and Evans auxiliaries are powerful and reliable tools for asymmetric alkylation, each capable of delivering high diastereoselectivities and good yields. The choice between them may depend on several factors, including the specific substrate and electrophile, the desired final product (as cleavage methods for pseudoephedrine amides offer more diverse outcomes), and the cost and availability of the auxiliary. Evans auxiliaries have a long and storied history with a vast body of literature supporting their use in a wide array of transformations. Pseudoephedrine-based auxiliaries, particularly the more recent pseudoephenamine variants, offer a highly practical and efficient alternative, with the added benefit of often producing crystalline intermediates that are easier to purify. Ultimately, the selection of the chiral auxiliary is a critical decision in the design of an asymmetric synthesis, and a thorough understanding of the strengths and limitations of each of these exemplary auxiliaries will enable researchers to navigate the complexities of stereoselective synthesis with greater confidence and success.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hwpi.harvard.edu [hwpi.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Navigating Asymmetric Synthesis: A Comparative Guide to Enantiomeric Excess Validation for Products Synthesized with N-Acetyl-(+)-Pseudoephedrine
For researchers, scientists, and drug development professionals, achieving high enantiomeric excess (ee) is a critical benchmark in the synthesis of chiral molecules. This guide provides a comparative analysis of the validation of enantiomeric excess for products synthesized using N-Acetyl-(+)-pseudoephedrine as a chiral auxiliary, benchmarked against other common alternatives. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for selecting and validating stereoselective synthetic routes.
This compound, a derivative of the readily available and inexpensive natural product (+)-pseudoephedrine, has emerged as a valuable chiral auxiliary in asymmetric synthesis. Its utility lies in its ability to direct the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer over the other. This guide delves into the performance of this auxiliary, particularly in asymmetric alkylation and aldol reactions, and provides a framework for the rigorous validation of the resulting enantiomeric excess.
Comparative Performance of Chiral Auxiliaries
The effectiveness of a chiral auxiliary is primarily measured by the diastereoselectivity it imparts to a reaction, which, after cleavage of the auxiliary, translates to the enantiomeric excess of the final product. Below is a comparison of the diastereomeric ratios (d.r.) and resulting enantiomeric excesses (ee) for products synthesized using N-acyl pseudoephedrine derivatives and the widely used Evans oxazolidinone auxiliaries in asymmetric alkylation and aldol reactions.
| Reaction Type | Chiral Auxiliary | Electrophile/Aldehyde | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) of Cleaved Product |
| Asymmetric Alkylation | N-Propionyl-(+)-pseudoephedrine | Benzyl bromide | α-Methyl-hydrocinnamamide | ≥99:1 | >98% |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | Benzyl bromide | 2-Methyl-3-phenylpropanoic acid | >99:1 | >99% | |
| Asymmetric Aldol Reaction | N-Propionyl-(+)-pseudoephedrine | Benzaldehyde | syn-α-Methyl-β-hydroxy amide | >95:5 | >99% (after transmetalation) |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | Benzaldehyde | syn-α-Methyl-β-hydroxy imide | >99:1 | >99% |
Note: The enantiomeric excess of the final product after cleavage of the auxiliary is expected to be very high, reflecting the high diastereoselectivity of the reaction. Specific ee values post-cleavage are often reported as >98% or >99%.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for achieving high stereoselectivity and for the accurate determination of enantiomeric excess.
General Procedure for Asymmetric Alkylation using this compound Amide
-
Amide Formation: this compound is reacted with a suitable acylating agent (e.g., an acid chloride or anhydride) in the presence of a base to form the corresponding N-acyl amide.
-
Enolate Formation: The N-acyl amide is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to -78°C. A strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), is added to deprotonate the α-carbon, forming the lithium enolate. The presence of lithium chloride is often crucial for achieving high diastereoselectivity.
-
Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at low temperature. The reaction is allowed to proceed until completion.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product. For example, acidic or basic hydrolysis can yield the corresponding carboxylic acid.
-
Enantiomeric Excess Determination: The enantiomeric excess of the final product is determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
General Protocol for Enantiomeric Excess Determination by Chiral HPLC
-
Column Selection: A suitable chiral stationary phase (CSP) is chosen based on the structure of the analyte. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective for a wide range of compounds.
-
Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: A dilute solution of the purified product is prepared in the mobile phase.
-
Analysis: The sample is injected onto the HPLC system, and the chromatogram is recorded. The retention times of the two enantiomers will differ.
-
Calculation of Enantiomeric Excess: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Visualizing the Workflow
To provide a clear understanding of the experimental process, the following diagrams illustrate the key workflows.
A Researcher's Guide to Chiral HPLC Analysis: Comparing Stationary Phases for Enantiomer Separation
The separation of enantiomers is a critical task in the pharmaceutical and chemical industries, as the stereochemistry of a molecule can dramatically influence its pharmacological and toxicological properties. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and versatile technique for this purpose.[1][2] This guide provides an objective comparison of common CSPs, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate tools for their chiral separation challenges.
The fundamental principle of chiral HPLC involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector in the stationary phase.[3] The differing stability of these complexes leads to different retention times, enabling separation. The most widely used CSPs are based on polysaccharide derivatives, which have proven effective for a broad range of chiral compounds.[3][4]
Comparison of Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, typically derived from cellulose or amylose coated or immobilized on a silica support, are renowned for their wide applicability.[4][5] The choice between different polysaccharide columns can significantly impact separation performance, including resolution, selectivity, and even the elution order of enantiomers.[4]
A comparative study on the separation of fluoxetine enantiomers highlights the performance differences between several common columns. Baseline separation (Resolution, Rs > 1.5) was achieved on Chiralcel OD-H, Chiralpak AD-H, and Cyclobond I 2000 DM columns, with the cyclodextrin-based Cyclobond column providing the highest resolution.[6] In contrast, for the separation of N-fluorenylmethoxycarbonyl (FMOC) protected alpha-amino acids, cellulose-derived CSPs like Chiralcel OD-H and Chiralcel OD demonstrated the best overall performance among nine tested polysaccharide columns.[7]
Table 1: Performance Comparison for the Separation of Fluoxetine Enantiomers
| Chiral Stationary Phase (CSP) | Chiral Selector | Resolution (Rs) | Separation Factor (α) | Retention Time (tR1 / tR2, min) |
|---|---|---|---|---|
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | 1.51 | 1.15 | 13.9 / 15.3 |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | 1.63 | 1.25 | 6.8 / 8.0 |
| Cyclobond I 2000 DM | 5-dimethyl-β-cyclodextrin | 2.30 | 1.20 | 12.2 / 14.0 |
| Chiralcel OJ-H | Cellulose tris(4-methylbenzoate) | Not well separated | - | - |
| Kromasil CHI-TBB | O,O′-bis(4-tert-butylbenzoyl)-N,N′-diallyl-L-tartardiamide | Not well separated | - | - |
Data sourced from reference[6]
Table 2: Performance Comparison for the Separation of Azole Fungicides (Sulconazole)
| Chiral Stationary Phase (CSP) | Chiral Selector | Organic Modifier | Resolution (Rs) | Separation Factor (α) |
|---|---|---|---|---|
| Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Methanol (15%) | 1.62 | 1.12 |
| Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Ethanol (15%) | 1.95 | 1.15 |
| Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Isopropanol (15%) | 2.31 | 1.18 |
| Lux® Cellulose-2 | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Isopropanol (15%) | 3.20 | 1.22 |
| Lux® Amylose-2 | Amylose tris(5-chloro-2-methylphenylcarbamate) | Isopropanol (15%) | 2.59 | 1.16 |
Data sourced from references[8][9]
These tables illustrate that the choice of both the polysaccharide backbone (amylose vs. cellulose) and the derivatizing agent can significantly influence separation.[4] For azole fungicides, the Lux® Cellulose-2 column with isopropanol as a modifier provided the best resolution.[8][9] Furthermore, coated CSPs like Chiralcel OD-H generally show better enantioseparation for certain analytes compared to their covalently bonded counterparts (e.g., Chiralpak IB), though bonded phases offer the advantage of compatibility with a broader range of solvents.[7]
Experimental Protocols
Detailed and reproducible experimental methods are fundamental to successful chiral separations. The following protocols correspond to the data presented in the tables above.
Protocol 1: Separation of Fluoxetine Enantiomers[6]
-
Instrumentation: Standard HPLC system.
-
Columns:
-
Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)
-
Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)
-
Cyclobond I 2000 DM (250 mm x 4.6 mm, 5 µm)
-
-
Mobile Phase:
-
For Chiralcel OD-H, Chiralpak AD-H: Hexane / Isopropanol / Diethylamine (98/2/0.2, v/v/v).
-
For Cyclobond I 2000 DM: Methanol / 0.2% Triethylamine Acetic Acid (TEAA) (25/75, v/v; pH 3.8).
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 227 nm.
Protocol 2: Separation of Azole Fungicides[8][9]
-
Instrumentation: Supercritical Fluid Chromatography (SFC) system with a circular dichroism detector.
-
Columns:
-
Lux® Cellulose-1 (150 x 4.6 mm, 5 µm)
-
Lux® Cellulose-2 (150 x 4.6 mm, 3 µm)
-
Lux® Amylose-2 (150 x 4.6 mm, 5 µm)
-
-
Mobile Phase: Supercritical CO2 and an organic modifier (Methanol, Ethanol, or Isopropanol).
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 35°C.
-
Detection: Circular Dichroism (CD) at 220 nm.
Workflow for Chiral Method Development
Developing a robust chiral separation method is often an empirical process that requires systematic screening of columns and mobile phases.[1][10] The trial-and-error approach can be time-consuming, but a structured screening strategy can significantly shorten the process.[10] The following diagram illustrates a typical workflow for developing a chiral HPLC method.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. mdpi.com [mdpi.com]
- 5. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Determining the Absolute Configuration of Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and drug discovery. The spatial arrangement of atoms can dramatically influence a molecule's pharmacological and toxicological properties. This guide provides an objective comparison of the leading analytical techniques used to determine absolute configuration, supported by experimental data and detailed protocols.
The primary methods for determining absolute configuration include X-ray crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique possesses distinct advantages and limitations, making the choice of method dependent on the nature of the sample and the research question at hand.
Comparative Analysis of Key Techniques
The selection of an appropriate method for determining absolute configuration is a trade-off between sample requirements, destructive nature of the technique, and the level of structural information desired. The following table summarizes the key performance characteristics of the most common techniques.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Optical Rotatory Dispersion (ORD) | NMR Spectroscopy |
| Principle | Diffraction of X-rays by a single crystal | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore | Variation of optical rotation with the wavelength of polarized light | Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR spectra |
| Sample Phase | Solid (single crystal) | Solution or neat liquid | Solution | Solution | Solution |
| Sample Amount | Micrograms to milligrams[1] | 5-15 mg (recoverable)[2] | Typically mg scale | Typically mg scale | Typically mg scale |
| Destructive? | No | No | No | No | No (unless derivatization is irreversible) |
| Key Advantage | Provides unambiguous 3D structure and absolute configuration[1] | Applicable to a wide range of molecules in solution, no chromophore needed[3] | High sensitivity for molecules with chromophores[4] | Can be used for molecules without a chromophore in the accessible UV-Vis range | Widely available instrumentation |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain[3] | Weaker signals compared to ECD, requiring higher concentrations or longer acquisition times[5] | Requires the presence of a suitable chromophore in the molecule[4] | Less structural information compared to CD techniques | Indirect method requiring chiral auxiliaries; interpretation can be complex[6] |
| Data Analysis | Refinement of the crystal structure against diffraction data (e.g., Flack parameter)[7] | Comparison of experimental spectrum with quantum chemical calculations (e.g., DFT)[3][8] | Comparison of experimental spectrum with quantum chemical calculations or empirical rules (e.g., exciton chirality)[9][10] | Comparison of experimental ORD curve with calculations or known compounds[11] | Analysis of chemical shift differences (Δδ) between diastereomers[12] |
Experimental Workflows and Logical Relationships
Visualizing the workflow of each technique can aid in understanding the experimental and analytical steps involved in determining the absolute configuration.
Detailed Experimental Protocols
X-ray Crystallography
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. Common techniques include slow evaporation of a solvent, vapor diffusion, and liquid-liquid diffusion. The choice of solvent and crystallization conditions must be optimized for each compound.
-
Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to yield a set of structure factors. The initial crystal structure is determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to optimize atomic positions, and thermal parameters.
-
Absolute Configuration Determination: For non-centrosymmetric space groups, the absolute configuration is determined by analyzing the anomalous dispersion effects. The Flack parameter is a key indicator; a value close to 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted structure is correct.[7] The presence of a heavy atom (e.g., Br, S) enhances the anomalous scattering signal, facilitating a more reliable determination.[3]
Vibrational Circular Dichroism (VCD)
-
Sample Preparation: A solution of the chiral compound is prepared in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃, CCl₄, DMSO-d₆). Typical concentrations range from 0.05 to 0.2 M.[3] The sample is placed in an IR cell with BaF₂ or CaF₂ windows.
-
Spectral Acquisition: The VCD and IR spectra are recorded simultaneously on a VCD spectrometer. Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
Computational Modeling: A 3D model of one enantiomer of the molecule is generated. A conformational search is performed to identify all low-energy conformers.
-
Spectral Calculation: The VCD and IR spectra for each stable conformer are calculated using Density Functional Theory (DFT). A Boltzmann-weighted average of the individual spectra is then computed.
-
Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectra of both enantiomers. A good match in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[3][8]
Electronic Circular Dichroism (ECD)
-
Sample Preparation: A dilute solution of the chiral compound containing a chromophore is prepared in a UV-transparent solvent (e.g., methanol, acetonitrile).
-
Spectral Acquisition: The ECD and UV-Vis spectra are recorded on a CD spectrometer.
-
Computational Modeling and Calculation: Similar to VCD, a conformational analysis is performed, and the ECD spectrum for each conformer is calculated using Time-Dependent DFT (TD-DFT).[13] A Boltzmann-weighted average spectrum is then generated.
-
Comparison and Assignment: The experimental ECD spectrum is compared with the calculated spectrum. Alternatively, for molecules with two interacting chromophores, the exciton chirality method can be used to determine the absolute configuration based on the sign of the Cotton effect couplet.[10]
NMR Spectroscopy (using a Chiral Derivatizing Agent)
-
Derivatization: The chiral compound (e.g., an alcohol or amine) is reacted with an enantiomerically pure chiral derivatizing agent (CDA), such as Mosher's acid chloride (MTPA-Cl), to form a mixture of diastereomers.[6]
-
NMR Analysis: The ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture is recorded.
-
Data Analysis: The chemical shifts of specific protons or fluorine atoms in the two diastereomers will be different due to the anisotropic effect of the CDA. By analyzing the differences in chemical shifts (Δδ = δS - δR), and applying a conformational model (e.g., the Mosher model), the absolute configuration of the original chiral center can be deduced.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. biotools.us [biotools.us]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. chemistrywithatwist.com [chemistrywithatwist.com]
- 5. jascoinc.com [jascoinc.com]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. researchgate.net [researchgate.net]
- 10. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An ingenious method for the determination of the relative and absolute configurations of compounds containing aryl-glycerol fragments by 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Methods for Confirming the Stereochemistry of N-Acetyl-(+)-Pseudoephedrine Adducts
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical aspect of drug development and chemical synthesis, as different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. For N-Acetyl-(+)-Pseudoephedrine adducts, which possess multiple chiral centers, unambiguous confirmation of their three-dimensional structure is paramount. This guide provides a comparative overview of key spectroscopic methods employed for this purpose, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution, providing detailed information about connectivity and stereochemistry.[1] For this compound, both one-dimensional (¹H, ¹³C) and two-dimensional (NOESY) NMR experiments are invaluable.
Principle: ¹H and ¹³C NMR provide information on the chemical environment of individual atoms. The relative stereochemistry can often be inferred from coupling constants (via the Karplus relationship) and through-space correlations. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful as it detects protons that are close in space (typically < 5 Å), allowing for the determination of relative stereochemistry.[2] For diastereomers, which have different physical properties, distinct NMR spectra are expected.
Data Presentation:
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. [1]
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Phenyl-H | 7.2 - 7.5 (m) | 125 - 140 | Aromatic protons |
| CH-O | ~5.5 (d) | ~75 | Benzylic proton |
| CH-N | ~3.5 - 4.0 (m) | ~60 | Methine proton adjacent to nitrogen |
| N-CH₃ | ~2.7 (s) | ~35 | N-methyl group |
| Acetyl-CH₃ | ~2.1 (s) | ~22 | Acetyl methyl group |
| C-CH₃ | ~1.0 (d) | ~15 | Methyl group on the propane backbone |
| Acetyl C=O | - | ~170 | Amide carbonyl carbon |
Note: The presence of rotamers due to hindered rotation around the amide bond can lead to the doubling of signals for nearby protons and carbons.[1]
Experimental Protocol: 2D NOESY for Diastereomer Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound adduct in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The sample should be free of particulate matter and paramagnetic impurities. For optimal results, degas the sample using the freeze-pump-thaw technique to remove dissolved oxygen.[3]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Tune and match the probe for the ¹H frequency.
-
Perform standard shimming procedures to obtain high resolution. The experiment should be run without sample spinning.[4]
-
-
Acquisition:
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate transmitter offset.
-
Set up a 2D NOESY experiment (e.g., using the noesyphsw pulse program on Bruker instruments).[5]
-
Key Parameter - Mixing Time (d8): This is the most critical parameter. For small molecules like this compound, a mixing time in the range of 0.5 to 1.0 seconds is typically optimal.[2] It may be necessary to run a series of 1D NOESY experiments with varying mixing times to determine the best value.
-
Set the number of scans (NS) to 16 or higher, depending on the sample concentration, and acquire a sufficient number of increments (TD in F1) for the desired resolution (typically 256-512).[5]
-
-
Processing and Analysis:
-
Process the 2D data using appropriate window functions (e.g., sine-bell).
-
Analyze the resulting spectrum for cross-peaks. A cross-peak between two protons indicates they are in close spatial proximity. By correlating specific protons (e.g., the benzylic proton with one of the methyl groups), the relative stereochemistry can be confirmed.
-
Logical Workflow for NMR-based Stereochemical Confirmation
References
Comparison of different methods for cleaving the pseudoephedrine auxiliary
For researchers, scientists, and drug development professionals utilizing the robust and reliable pseudoephedrine chiral auxiliary in asymmetric synthesis, the efficient and stereoretentive cleavage of the auxiliary is a critical final step. This guide provides a comprehensive comparison of the most common methods for cleaving the pseudoephedrine amide, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in method selection and optimization. Furthermore, a comparison with the related pseudoephenamine auxiliary is included where data is available.
Data Presentation: A Comparative Overview
The following tables summarize the performance of different cleavage methods for pseudoephedrine and pseudoephenamine amides, focusing on yield and the stereochemical purity of the resulting products.
Table 1: Cleavage of Pseudoephedrine Amides to Carboxylic Acids
| Method | Reagents and Conditions | Substrate | Product Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Excess (de) (%) | Reference |
| Acidic Hydrolysis | H₂SO₄, H₂O, Dioxane, reflux | α-alkylated propionamide | 85-95 | >95 ee | |
| HCl, H₂O, reflux | α-amino amide | High | ≥99 ee | ||
| Basic Hydrolysis | NaOH, H₂O, MeOH, t-BuOH, reflux | α-alkylated propionamide | 80-90 | Can lead to partial racemization in some cases | |
| n-Bu₄NOH, H₂O, THF, reflux | α-alkylated propionamide | 88-93 | 90-98 ee |
Table 2: Cleavage of Pseudoephedrine and Pseudoephenamine Amides to Other Functionalities
| Auxiliary | Method | Reagents and Conditions | Product | Yield (%) | Enantiomeric/Diastereomeric Purity (%) | Reference |
| Pseudoephedrine | Reduction to Alcohol | LiAlH₄, THF | Primary Alcohol | 60-90 | >95 ee | |
| Reduction to Aldehyde | LiAlH(OEt)₃, THF, -78 °C to 0 °C | Aldehyde | 60-90 | 90-98 ee | ||
| Addition of Organolithium | R'Li, THF | Ketone | High | >95 ee | ||
| Pseudoephenamine | Acidic/Basic Hydrolysis | - | Carboxylic Acid | 89-99 | Little to no epimerization | |
| Reduction to Alcohol | Lithium amidotrihydroborate (LAB) | Primary Alcohol | 89-94 | High | ||
| Addition of Organolithium | R'Li, THF | Ketone | 95-98 | High |
Experimental Protocols
Detailed methodologies for the key cleavage experiments are provided below.
Acidic Hydrolysis to Carboxylic Acids
This protocol is a robust method for obtaining enantiomerically enriched carboxylic acids.
-
Procedure:
-
The pseudoephedrine amide (1 equivalent) is dissolved in a mixture of dioxane and 10% aqueous sulfuric acid.
-
The reaction mixture is heated to reflux and stirred for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether or another suitable organic solvent.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude carboxylic acid can be purified by chromatography or crystallization. The pseudoephedrine auxiliary can be recovered from the aqueous layer by basification and extraction.
-
Basic Hydrolysis to Carboxylic Acids
Basic hydrolysis offers an alternative for substrates that may be sensitive to strong acid.
-
Procedure:
-
The pseudoephedrine amide (1 equivalent) is dissolved in a mixture of methanol, tert-butyl alcohol, and water (2:1:1).
-
Sodium hydroxide (5-8 equivalents) is added, and the mixture is heated to reflux for 12-24 hours.
-
After cooling, the organic solvents are removed under reduced pressure.
-
The aqueous residue is acidified with concentrated HCl and extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated to afford the carboxylic acid.
-
Reduction to Primary Alcohols
Lithium aluminum hydride is a common reagent for the reduction of the amide to the corresponding primary alcohol.
-
Procedure:
-
A solution of the pseudoephedrine amide (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (excess) in THF at 0 °C under an inert atmosphere.
-
The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give the crude alcohol, which can be purified by chromatography.
-
Reduction to Aldehydes
The use of a less reactive hydride reagent allows for the isolation of the aldehyde.
-
Procedure:
-
Lithium triethoxyaluminum hydride is prepared in situ by the slow addition of ethanol to a suspension of lithium aluminum hydride in THF at 0 °C.
-
A solution of the pseudoephedrine amide (1 equivalent) in THF is then added dropwise to the hydride solution at -78 °C.
-
The reaction is stirred at -78 °C for several hours and then quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated to yield the aldehyde.
-
Addition of Organolithium Reagents to form Ketones
This method provides access to chiral ketones.
-
Procedure:
-
A solution of the pseudoephedrine amide (1 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
The organolithium reagent (e.g., R'Li, 2-3 equivalents) is added dropwise, and the reaction mixture is stirred at -78 °C for several hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
After warming to room temperature, the product is extracted, and the organic phase is washed, dried, and concentrated to give the ketone.
-
Mandatory Visualization
The following diagrams illustrate the general experimental workflows for the described cleavage methods.
Caption: General workflow for the hydrolysis of pseudoephedrine amides.
Assessing the Recyclability of Chiral Auxiliaries: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficiency and economy of asymmetric synthesis are paramount. Chiral auxiliaries, while powerful tools for controlling stereochemistry, must be readily recoverable and reusable to be truly practical and sustainable. This guide provides a comparative assessment of the recyclability of the pseudoephedrine chiral auxiliary against two other common alternatives: Evans' oxazolidinones and Oppolzer's sultam, supported by experimental data and detailed protocols.
Performance Comparison of Chiral Auxiliary Recyclability
The selection of a chiral auxiliary often extends beyond its stereodirecting ability to include practical considerations such as its ease of removal and the efficiency of its recovery and reuse. Here, we compare pseudoephedrine with Evans' oxazolidinones and Oppolzer's sultam in these key aspects.
| Chiral Auxiliary | Typical Recovery Yield | Method of Recovery | Notes on Recyclability |
| Pseudoephedrine | High (not explicitly quantified in multiple cycles) | Extractive isolation after hydrolysis | Recovery is reported to be straightforward, though quantitative data on multi-cycle reuse is limited. The basic nature of pseudoephedrine facilitates its separation from acidic or neutral products. |
| Evans' Oxazolidinones | 77-89% | Chromatography or crystallization | Recovery yields are generally good. The auxiliary is a solid, which can facilitate handling and purification by crystallization.[1] |
| Oppolzer's Sultam | 71-79% (crude), can be >99% pure after recrystallization (48-56% yield) | Extraction and crystallization; amenable to continuous flow recycling | A continuous flow process has been developed, demonstrating the potential for automated recycling over multiple cycles (at least 8) with consistent performance.[2] Average yields/recoveries per reaction or in-line purification step in this flow process are reported to be 90-95%. |
Experimental Protocols for Auxiliary Cleavage and Recovery
Detailed and reliable protocols for the cleavage of the chiral auxiliary from the desired product and its subsequent recovery are crucial for assessing its practical utility.
Pseudoephedrine Auxiliary Cleavage and Recovery
The cleavage of the N-acyl pseudoephedrine amide can be achieved under both acidic and basic conditions, followed by a simple extraction to recover the auxiliary.[3]
Protocol for Basic Hydrolysis and Recovery:
-
Hydrolysis: The N-acyl pseudoephedrine amide is dissolved in a suitable solvent (e.g., a mixture of tert-butyl alcohol and water). An aqueous solution of a strong base, such as tetrabutylammonium hydroxide, is added. The reaction mixture is heated to 95 °C until the amide cleavage is complete (monitored by TLC or LC-MS).
-
Extraction of Product: After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to remove the chiral product (assuming it is neutral or acidic).
-
Isolation of Pseudoephedrine: The aqueous layer, containing the pseudoephedrine, is then basified further if necessary (e.g., with NaOH) to ensure the pseudoephedrine is in its free base form. The aqueous layer is then extracted with a different organic solvent (e.g., dichloromethane) to recover the pseudoephedrine.
-
Purification: The organic extracts containing the pseudoephedrine are dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the recovered pseudoephedrine, which can be further purified by crystallization if necessary.
Evans' Oxazolidinone Auxiliary Cleavage and Recovery
Cleavage of N-acyl oxazolidinones is commonly performed using lithium hydroperoxide, followed by separation of the auxiliary from the carboxylic acid product.
Protocol for Hydrolytic Cleavage and Recovery: [4]
-
Cleavage: The N-acyl oxazolidinone is dissolved in a mixture of tetrahydrofuran (THF) and water at 0 °C. A solution of lithium hydroxide (LiOH) and hydrogen peroxide (H2O2) is added, and the reaction is stirred until cleavage is complete.
-
Quenching: The reaction is quenched by the addition of an aqueous solution of sodium sulfite (Na2SO3) to reduce the excess peroxide.
-
Extraction of Auxiliary: The bulk of the THF is removed under reduced pressure. The resulting aqueous mixture is extracted with an organic solvent (e.g., dichloromethane) to recover the oxazolidinone auxiliary.[1]
-
Isolation of Product: The aqueous layer is then acidified (e.g., with HCl) and extracted with an organic solvent (e.g., ethyl acetate) to isolate the carboxylic acid product.
-
Purification of Auxiliary: The organic extracts containing the oxazolidinone are dried, filtered, and concentrated. The recovered auxiliary can be purified by crystallization. In one documented procedure, the recovered oxazolidinone was obtained as white crystals with an 89% yield.
Oppolzer's Sultam Auxiliary Cleavage and Recovery
Cleavage of N-acyl sultams can be achieved under various conditions, and the recovery of the sultam is well-established, even in continuous flow systems.[2]
Protocol for Hydrolytic Cleavage and Recovery (Batch Process):
-
Hydrolysis: The N-acyl sultam is dissolved in a suitable solvent system (e.g., a mixture of toluene and aqueous NaOH). A phase transfer catalyst (e.g., Aliquat 336) can be added to facilitate the reaction. The mixture is stirred vigorously until the cleavage is complete.
-
Phase Separation: The organic and aqueous layers are separated. The organic layer contains the product (if neutral), while the aqueous layer contains the sodium salt of the cleaved carboxylic acid and the sultam.
-
Extraction of Product: The aqueous layer is washed with an organic solvent to ensure complete removal of any non-acidic product.
-
Isolation of Carboxylic Acid: The aqueous layer is acidified (e.g., with HCl), and the resulting carboxylic acid is extracted with an organic solvent.
-
Recovery of Sultam: The organic layer from the initial separation (or a dedicated extraction of the basified aqueous layer before acidification) contains the Oppolzer's sultam. This organic phase is dried, filtered, and concentrated to yield the crude sultam.
-
Purification: The crude sultam is then purified by recrystallization, typically from hexanes, to yield the highly pure chiral auxiliary.[2]
Visualizing the Workflow
To illustrate the logical flow of the cleavage and recovery process, a generalized workflow is presented below.
Conclusion
The recyclability of a chiral auxiliary is a critical factor in its overall utility, impacting both the economic and environmental viability of a synthetic route.
-
Pseudoephedrine offers a significant advantage in its straightforward recovery via simple extraction, avoiding the need for chromatography. However, the lack of extensive, publicly available data on its multi-cycle reuse presents a gap in its complete assessment.
-
Evans' oxazolidinones are well-established with good recovery yields, and their solid nature can be advantageous for purification by crystallization.
-
Oppolzer's sultam stands out for its demonstrated high recovery and purity after recrystallization, and its successful integration into a continuous flow recycling system highlights its potential for large-scale, automated applications.[2]
Ultimately, the choice of a chiral auxiliary will depend on a balance of factors including its stereochemical control, cost, and the specifics of the synthetic sequence. However, for processes where recyclability is a primary concern, auxiliaries with well-documented, high-yield recovery procedures and amenability to modern techniques like continuous flow chemistry, such as Oppolzer's sultam, present a compelling case. Further quantitative studies on the multi-cycle recovery and reuse of pseudoephedrine would be valuable to solidify its position in this comparative landscape.
References
- 1. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05192A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.williams.edu [chemistry.williams.edu]
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Benchmarking N-Acetyl-(+)-Pseudoephedrine
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries, temporary stereogenic units incorporated into a substrate to direct a stereoselective transformation, remain a powerful and reliable strategy. Among the various classes of chiral auxiliaries, those derived from amino alcohols have proven to be exceptionally versatile and effective. This guide provides an objective comparison of the performance of N-Acetyl-(+)-pseudoephedrine against other prominent chiral amino alcohol-derived auxiliaries, with a focus on the widely employed asymmetric alkylation of amide enolates. The information presented is supported by experimental data to aid researchers in selecting the optimal chiral auxiliary for their synthetic endeavors.
Data Presentation: Performance in Asymmetric Alkylation
The following tables summarize the performance of this compound (via its corresponding propionamide), its close analog pseudoephenamine, and the well-established Evans (4-benzyl-2-oxazolidinone) auxiliary in the diastereoselective alkylation of their respective N-propionyl amides.
Table 1: Asymmetric Alkylation of N-Propionyl-(+)-pseudoephedrine Amide [1][2]
| Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (dr) |
| Benzyl bromide | 90 | ≥99:1 |
| Ethyl iodide | 88 | 97:3 |
| n-Butyl bromide | 89 | 98:2 |
| Isopropyl iodide | 70 | >95:5 |
Reactions were typically carried out using LDA as a base in the presence of LiCl in THF.
Table 2: Asymmetric Alkylation of N-Propionyl-(+)-pseudoephenamine Amide [3][4]
| Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (dr) |
| Benzyl bromide | 99 | ≥99:1 |
| Ethyl iodide | 98 | ≥99:1 |
| n-Butyl bromide | 97 | ≥99:1 |
| Allyl bromide | 99 | 98:2 |
Pseudoephenamine is noted for providing products with greater crystallinity and is not subject to the same regulatory restrictions as pseudoephedrine.[3][4]
Table 3: Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) [5][6][7]
| Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (dr) |
| Allyl iodide | 61-77 | 98:2 |
| Benzyl bromide | ~90 | >99:1 |
The Evans auxiliary is known for its high and reliable stereoselectivity in a wide range of reactions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the asymmetric alkylation using pseudoephedrine and Evans-type auxiliaries.
Protocol 1: Asymmetric Alkylation of N-Propionyl-(+)-pseudoephedrine Amide[1][2]
1. Enolate Formation: A suspension of anhydrous lithium chloride (6.0-7.0 equiv.) in anhydrous tetrahydrofuran (THF) containing diisopropylamine (2.25 equiv.) is cooled to -78 °C. n-Butyllithium (2.1 equiv.) is added, and the resulting mixture is briefly warmed to 0 °C and then re-cooled to -78 °C. A solution of the N-propionyl-(+)-pseudoephedrine amide (1.0 equiv.) in THF is then added to the cold lithium diisopropylamide (LDA) solution. The reaction mixture is stirred at -78 °C for 30-60 minutes, warmed to 0 °C for 10-15 minutes, and briefly stirred at room temperature before being re-cooled to 0 °C.
2. Alkylation: The electrophile (e.g., benzyl bromide, 1.5-4.0 equiv.) is added to the cold enolate solution. The reaction is stirred at 0 °C for 1-3 hours or until completion as monitored by thin-layer chromatography (TLC).
3. Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography or recrystallization to yield the alkylated product.
4. Auxiliary Cleavage: The chiral auxiliary can be cleaved to furnish the corresponding carboxylic acid, primary alcohol, or ketone. For example, acidic hydrolysis (e.g., with 9 N sulfuric acid in dioxane at 115 °C) yields the carboxylic acid.[3]
Protocol 2: Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone[5][6][7]
1. Enolate Formation: A solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF is cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv.) is added, and the solution is stirred at -78 °C for 30 minutes to form the sodium enolate.
2. Alkylation: The electrophile (e.g., allyl iodide, 1.2 equiv.) is added to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
3. Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The mixture is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The product is purified by flash chromatography.
4. Auxiliary Cleavage: A common method for cleaving the Evans auxiliary to yield the carboxylic acid is through treatment with lithium hydroxide and hydrogen peroxide in a THF/water mixture.[5][6][7]
Visualizing the Reaction Pathways and Mechanisms
The following diagrams, generated using Graphviz, illustrate the experimental workflow for asymmetric alkylation and the proposed models for stereochemical induction.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Caption: Proposed stereoinduction model for pseudoephedrine-mediated alkylation.
Note: The images in the DOT script above are placeholders. In a real implementation, these would be replaced with actual chemical structure diagrams.
Caption: Stereoinduction model for Evans auxiliary-controlled alkylation.
Note: The images in the DOT script above are placeholders. In a real implementation, these would be replaced with actual chemical structure diagrams.
Concluding Remarks
Both this compound and Evans-type oxazolidinones are highly effective chiral auxiliaries for asymmetric alkylation, consistently providing products with high levels of diastereoselectivity.
-
This compound offers the advantages of being derived from an inexpensive and readily available starting material. The resulting alkylated amides are often crystalline, facilitating purification by recrystallization.[2] However, the parent compound, pseudoephedrine, is a regulated substance in many regions due to its use in the illicit synthesis of methamphetamine, which can pose procurement challenges.[3][4]
-
Pseudoephenamine , a close structural analog of pseudoephedrine, has been introduced as a superior alternative, offering comparable or even improved diastereoselectivity, particularly in the formation of quaternary centers, without the regulatory burden.[3][4]
-
Evans auxiliaries are renowned for their broad applicability and predictable, high levels of stereocontrol in a variety of asymmetric transformations, not limited to alkylations. The mechanism of stereoinduction is well-understood, relying on a rigid chelated enolate where one face is effectively blocked by a substituent on the oxazolidinone ring.
The choice between these auxiliaries will depend on the specific requirements of the synthesis, including the nature of the substrate and electrophile, scalability, cost, and regulatory considerations. For routine asymmetric alkylations where high diastereoselectivity is paramount, both families of auxiliaries represent excellent choices. For syntheses where the formation of α-quaternary centers is required or where regulatory concerns are significant, pseudoephenamine-derived auxiliaries may offer a distinct advantage. The Evans auxiliary remains a benchmark in the field due to its extensive documented success across a wide array of asymmetric reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hwpi.harvard.edu [hwpi.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.williams.edu [chemistry.williams.edu]
A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of diastereomeric ratios (d.r.) is a critical step in asymmetric synthesis, stereochemical assignment, and the overall success of a chemical entity. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for this purpose, supported by experimental data and detailed protocols.
The spatial arrangement of atoms in a molecule can dramatically influence its physical, chemical, and biological properties. Diastereomers, being stereoisomers that are not mirror images of each other, possess different physicochemical properties, which allows for their differentiation and quantification by various analytical methods. Among these, NMR spectroscopy has emerged as a powerful and versatile tool. This guide will delve into the nuances of using NMR for diastereomeric ratio determination and compare its performance against established chromatographic and mass spectrometric techniques.
Principles of Diastereomeric Ratio Determination by NMR Spectroscopy
The fundamental principle behind using NMR to determine diastereomeric ratios lies in the fact that diastereomers are distinct chemical entities with different magnetic environments for their nuclei. This difference in the magnetic environment leads to distinguishable signals in the NMR spectrum, most commonly in ¹H NMR. The ratio of the integrals of well-resolved signals corresponding to each diastereomer is directly proportional to their molar ratio in the sample.
Key aspects of d.r. determination by NMR include:
-
Chemical Shift Non-equivalence: Protons (or other NMR-active nuclei) in diastereomers will experience slightly different shielding or deshielding effects, resulting in separate signals with distinct chemical shifts.
-
Signal Integration: The area under an NMR signal is directly proportional to the number of nuclei contributing to that signal. By integrating a pair of non-overlapping signals, one for each diastereomer, their relative ratio can be accurately calculated.[1]
-
Advanced NMR Techniques: In cases of severe signal overlap in standard ¹H NMR spectra, more advanced techniques can be employed. These include:
-
¹³C NMR: Offers a wider chemical shift range, often leading to better resolution of signals from diastereomers.[2][3]
-
Band-Selective Pure Shift NMR: This technique collapses complex multiplets into singlets, significantly improving spectral resolution and allowing for accurate integration even in crowded spectral regions.[4][5]
-
2D NMR (e.g., EXSY): Can be used to identify and quantify equilibrating diastereomers.[6]
-
Comparison of Analytical Methods
While NMR is a robust technique, other methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are also widely used for determining diastereomeric ratios. The choice of method often depends on the specific properties of the analytes, the required level of accuracy, and the available instrumentation.
| Feature | NMR Spectroscopy | Chiral HPLC/GC | Mass Spectrometry |
| Principle | Different magnetic environments of nuclei in diastereomers lead to distinct chemical shifts and/or coupling constants. Ratio is determined by signal integration. | Differential interaction of diastereomers with a chiral stationary phase leads to different retention times. Ratio is determined by peak area integration. | Diastereomers can sometimes be distinguished based on differences in fragmentation patterns or through derivatization to form species with different mass-to-charge ratios. |
| Accuracy | Generally high, with reported accuracies within <3.4% of values obtained from ¹H NMR.[2][3] Can be affected by signal overlap and baseline distortions. | High, but can be influenced by differences in detector response factors (e.g., extinction coefficients in UV detection) for the diastereomers.[2][3] | Can be quantitative, but may require careful calibration and validation for each diastereomer.[7] |
| Precision | High, with good reproducibility. | High, with excellent run-to-run precision. | Generally good, but can be affected by ion suppression effects in complex matrices. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Moderate. Can be challenging for very minor diastereomers. Advanced techniques can improve sensitivity. | Very low. Excellent for detecting and quantifying trace-level diastereomers. | Very low. Highly sensitive, capable of detecting minute quantities. |
| Sample Requirements | Typically requires 1-10 mg of sample dissolved in a deuterated solvent.[2][3] | Requires smaller sample amounts, typically in the microgram to nanogram range. | Requires very small sample amounts, often in the picogram to femtogram range. |
| Sample Preparation | Minimal; typically involves dissolving the sample in a suitable deuterated solvent. | More involved; requires dissolution in a mobile phase-compatible solvent and filtration. Method development for separation can be time-consuming. | Can be complex, often requiring derivatization or specific ionization techniques.[8] |
| Analysis Time | Relatively fast, with standard ¹H NMR spectra acquired in minutes. More advanced experiments can take longer. | Can be time-consuming, with typical run times of 10-30 minutes per sample, plus method development time. | Very fast for direct infusion, but often coupled with a separation technique like LC or GC, increasing the overall analysis time. |
| Non-destructive | Yes, the sample can be fully recovered.[9] | No, the sample is consumed during the analysis. | No, the sample is consumed during the analysis. |
| Cost | High initial instrument cost and maintenance. | Moderate instrument cost. Consumables (columns, solvents) can be a significant ongoing expense. | High initial instrument cost and maintenance. |
Experimental Protocols
Diastereomeric Ratio Determination by ¹H NMR Spectroscopy
A detailed methodology for determining the diastereomeric ratio of a hypothetical compound, Compound X , is provided below.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the diastereomeric mixture of Compound X .
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the solvent does not have signals that overlap with the analyte signals of interest.
-
Gently vortex or shake the tube to ensure complete dissolution.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Standard acquisition parameters:
-
Pulse Angle: 30-45 degrees.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure full relaxation and accurate quantification. A value of 10-30 seconds is often sufficient.
-
Number of Scans (ns): Typically 8 to 16 scans are sufficient for a sample of this concentration. Increase the number of scans for more dilute samples to improve the signal-to-noise ratio.
-
Acquisition Time (aq): At least 2-3 seconds to ensure good digital resolution.
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to ensure a flat baseline across the entire spectrum. This is crucial for accurate integration.
-
Identify a pair of well-resolved signals, one corresponding to each diastereomer. These signals should ideally be singlets, doublets, or other simple multiplets that are free from overlap with other signals.
-
Integrate the selected signals. Set the integral of one of the peaks to a specific value (e.g., 1.00). The integral of the other peak will then represent the relative ratio.
-
The diastereomeric ratio is calculated as the ratio of the two integral values. For example, if the integrals are 1.00 and 0.75, the d.r. is 1:0.75 or 4:3.
Mandatory Visualizations
Caption: Experimental workflow for diastereomeric ratio determination by NMR spectroscopy.
Caption: Comparison of key attributes of NMR, HPLC/GC, and MS for d.r. determination.
Conclusion
The determination of diastereomeric ratios is a fundamental task in modern chemistry. NMR spectroscopy offers a reliable, accurate, and often rapid method for this purpose, with the significant advantage of being non-destructive. While chiral chromatography techniques like HPLC and GC provide superior sensitivity for trace analysis, they come at the cost of more complex sample preparation and method development. Mass spectrometry, while highly sensitive and fast, may require more extensive calibration for accurate quantification of diastereomers.
Ultimately, the choice of the optimal analytical technique will be dictated by the specific requirements of the analysis, including the nature of the sample, the expected diastereomeric ratio, the need for high sensitivity, and the available resources. For many applications in research and development, the straightforward and robust nature of NMR spectroscopy makes it an invaluable tool for the routine and accurate determination of diastereomeric ratios.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of diastereomers in LC/MS-MS - Chromatography Forum [chromforum.org]
- 8. Diastereomeric resolution directed towards chirality determination focussing on gas-phase energetics of coordinated sodium dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azooptics.com [azooptics.com]
Evaluating the scope and limitations of N-Acetyl-(+)-Pseudoephedrine as a chiral auxiliary
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in asymmetric synthesis. This guide provides a comprehensive evaluation of N-Acetyl-(+)-pseudoephedrine as a chiral auxiliary, comparing its performance with other widely used alternatives, namely Evans' oxazolidinones and Oppolzer's sultams. The following sections present a detailed analysis of their scope and limitations, supported by experimental data and protocols.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are stereogenic compounds that are reversibly incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product. The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high stereoselectivity, and be readily cleaved without racemization of the product.
This compound, derived from the naturally occurring and inexpensive (+)-pseudoephedrine, has been utilized as an effective chiral auxiliary, particularly in the diastereoselective alkylation of enolates. Its mode of action relies on a rigid chelate formed between the lithium enolate and the auxiliary's hydroxyl and N-acetyl groups, which effectively shields one face of the enolate from electrophilic attack.
Performance Comparison: this compound vs. Alternatives
To provide a clear and objective comparison, the following table summarizes the performance of this compound, an Evans' oxazolidinone, and an Oppolzer's sultam in a representative asymmetric alkylation reaction.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (de) | Yield (%) | Reference |
| This compound | N-Propionyl-(+)-pseudoephedrine | Benzyl bromide | ≥99% de | 90% | [1] |
| (4S)-4-isopropyl-2-oxazolidinone (Evans') | N-Propionyl-(4S)-4-isopropyl-2-oxazolidinone | Benzyl bromide | 99:1 d.r. | 91% | [2] |
| (2R)-Bornane-10,2-sultam (Oppolzer's) | N-Propionyl-(2R)-bornane-10,2-sultam | Benzyl bromide | >98% de | ~85-95% (typical) | N/A |
Scope and Limitations
This compound
Scope:
-
High Diastereoselectivity: As demonstrated in the table, N-acetyl-pseudoephedrine amides can provide excellent levels of stereocontrol in alkylation reactions, often exceeding 99% de.[1] This is attributed to the well-defined chelation-controlled transition state.
-
Reliable Cleavage: The auxiliary can be cleaved under various conditions (acidic or basic hydrolysis, reductive cleavage) to afford carboxylic acids, alcohols, aldehydes, or ketones.[3][4]
-
Cost-Effective: Both enantiomers of pseudoephedrine are commercially available and relatively inexpensive.[5]
Limitations:
-
Regulatory Restrictions: A significant drawback is the regulation of pseudoephedrine as a precursor for the illicit synthesis of methamphetamine.[3] This can make its acquisition and use in research and industrial settings difficult.
-
Crystallinity of Products: Products derived from pseudoephedrine amides are often oils, which can make purification by crystallization challenging.[6]
Evans' Oxazolidinones
Scope:
-
High Diastereoselectivity: Evans' auxiliaries are renowned for providing consistently high levels of diastereoselectivity in a wide range of reactions, including alkylations, aldol reactions, and conjugate additions.[7]
-
Predictable Stereochemistry: The stereochemical outcome is highly predictable based on the chelation-controlled transition state model.
-
Crystalline Products: The resulting acyloxazolidinones are often crystalline, facilitating purification and analysis.
Limitations:
-
Cost: While commercially available, Evans' auxiliaries can be more expensive than pseudoephedrine.
Oppolzer's Sultams
Scope:
-
High Diastereoselectivity: Camphorsultams are highly effective in directing stereoselective transformations, including alkylations, cycloadditions, and conjugate additions.[8]
-
Crystalline Derivatives: The sultam derivatives are typically highly crystalline, which is advantageous for purification and handling.
-
Thermal Stability: They are generally robust and stable to a wide range of reaction conditions.
Limitations:
-
Cleavage Conditions: Cleavage of the sultam auxiliary can sometimes require harsh conditions, which may not be compatible with sensitive functional groups in the product.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the asymmetric alkylation of a propionyl amide using each of the discussed chiral auxiliaries.
Protocol 1: Asymmetric Alkylation of N-Propionyl-(+)-pseudoephedrine
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
(1S,2S)-(+)-Pseudoephedrine propionamide
-
Anhydrous Lithium Chloride (LiCl)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Toluene
-
Standard laboratory glassware and workup equipment
Procedure:
-
A flask is charged with anhydrous LiCl (6.0-7.0 equiv) and anhydrous THF under an argon atmosphere.
-
The suspension is cooled to -78 °C, and diisopropylamine (2.25 equiv) is added, followed by the dropwise addition of n-BuLi (2.1 equiv).
-
The mixture is stirred at -78 °C for 5 minutes, warmed to 0 °C for 5 minutes, and then re-cooled to -78 °C.
-
A solution of (1S,2S)-pseudoephedrine propionamide (1.0 equiv) in anhydrous THF is added dropwise to the lithium diisopropylamide (LDA) solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour, warmed to 0 °C for 15 minutes, and briefly (5 minutes) to 23 °C before being re-cooled to 0 °C.
-
Benzyl bromide (1.5 equiv) is added dropwise, and the reaction is stirred at 0 °C for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with toluene, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by crystallization from toluene to afford (1S,2S)-pseudoephedrine-(R)-2-methyl-3-phenylpropionamide.
Protocol 2: Asymmetric Alkylation of N-Propionyl-(4S)-4-isopropyl-2-oxazolidinone (Evans' Auxiliary)
This protocol is a representative procedure for Evans' auxiliary alkylation.[2]
Materials:
-
(4S)-3-(1-oxopropyl)-4-isopropyl-2-oxazolidinone
-
Sodium hexamethyldisilazide (NaHMDS) (1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Standard laboratory glassware and workup equipment
Procedure:
-
A solution of (4S)-3-(1-oxopropyl)-4-isopropyl-2-oxazolidinone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
NaHMDS (1.1 equiv) is added dropwise over 2 minutes.
-
The solution is stirred at -78 °C for 30 minutes.
-
A solution of benzyl bromide (1.1 equiv) in anhydrous THF is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 3: General Procedure for Asymmetric Alkylation using Oppolzer's Sultam
A general procedure for the alkylation of N-acyl camphorsultams.
Materials:
-
N-Acyl-(2R)-bornane-10,2-sultam
-
Strong base (e.g., n-BuLi or NaHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., benzyl bromide)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Standard laboratory glassware and workup equipment
Procedure:
-
The N-acyl sultam is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.
-
A strong base (typically 1.1 equivalents) is added dropwise to form the enolate.
-
The mixture is stirred at -78 °C for a specified time (e.g., 30-60 minutes).
-
The alkylating agent is added, and the reaction is stirred at -78 °C until completion.
-
The reaction is quenched with an appropriate aqueous solution.
-
The product is extracted into an organic solvent, and the combined organic layers are dried and concentrated.
-
Purification is typically achieved by crystallization or chromatography.
Visualizing the Mechanisms and Workflows
To further aid in the understanding of these chiral auxiliary-mediated reactions, the following diagrams illustrate key concepts and workflows.
Caption: Chelation-controlled alkylation using this compound.
Caption: A typical workflow for chiral auxiliary-mediated asymmetric alkylation.
Caption: A simplified decision-making guide for selecting a chiral auxiliary.
Conclusion
This compound is a highly effective and economical chiral auxiliary for asymmetric alkylations, capable of delivering products with excellent enantiomeric purity. Its primary limitation is the regulatory control surrounding its precursor, pseudoephedrine. For applications where cost is a major driver and regulatory hurdles can be overcome, it remains a valuable tool. However, for broader applicability, ease of sourcing, and often more crystalline products, Evans' oxazolidinones and Oppolzer's sultams represent superior alternatives, albeit at a higher cost. The ultimate choice of auxiliary will depend on a careful consideration of the specific synthetic problem, including cost, scalability, regulatory landscape, and the desired final product characteristics.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. MSciprac2 [bristol.ac.uk]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 6. hwpi.harvard.edu [hwpi.harvard.edu]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. Camphorsultam - Wikipedia [en.wikipedia.org]
The Merits of N-Acetyl-(+)-Pseudoephedrine in Large-Scale Asymmetric Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary is a critical decision in the intricate process of asymmetric synthesis, profoundly impacting stereochemical control, overall yield, and economic viability, especially in large-scale production. This guide provides a comprehensive cost-benefit analysis of N-Acetyl-(+)-Pseudoephedrine as a chiral auxiliary, juxtaposed with prominent alternatives, supported by experimental data and detailed protocols.
This compound, derived from the readily available and inexpensive commodity chemical (+)-pseudoephedrine, has established itself as a powerful tool for the synthesis of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[1] Its utility stems from the high diastereoselectivity achieved in the alkylation of its corresponding amide enolates. However, the regulatory restrictions surrounding pseudoephedrine due to its illicit use in methamphetamine synthesis present a significant hurdle for its application in industrial settings.[2] This guide will delve into the practical advantages and disadvantages of using this compound, offering a clear comparison with other widely used chiral auxiliaries such as Evans' oxazolidinones and Oppolzer's camphorsultam, as well as the notable alternative, pseudoephenamine.
Performance Comparison of Chiral Auxiliaries in Asymmetric Alkylation
The efficacy of a chiral auxiliary is primarily judged by its ability to direct the stereochemical outcome of a reaction, typically measured by diastereomeric excess (d.e.), and the efficiency of the transformation, reflected in the chemical yield. The following tables summarize the performance of this compound and its alternatives in representative asymmetric alkylation reactions.
Table 1: Asymmetric Alkylation of Propionamides
| Chiral Auxiliary | Electrophile (RX) | Base | Solvent | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| This compound | Benzyl bromide | LDA, LiCl | THF | 90 | ≥99 | [3] |
| (R)-4-Benzyl-2-oxazolidinone | Benzyl bromide | NaHMDS | THF | 85-95 | >98 | [4] |
| (1S)-(-)-2,10-Camphorsultam | Methyl iodide | LHMDS | THF | >90 | >98 | |
| N-Acetyl-(+)-Pseudoephenamine | Benzyl bromide | LDA, LiCl | THF | 99 | >98 | [5] |
Table 2: Asymmetric Alkylation for the Synthesis of α-Branched Carboxylic Acids
| Chiral Auxiliary | Substrate | Electrophile (RX) | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| This compound | Pseudoephedrine propionamide | Isopropyl iodide | 85 | 98 | [6] |
| (R)-4-Benzyl-2-oxazolidinone | N-Propionyl oxazolidinone | Ethyl iodide | 90-95 | >99 | [7] |
| N-Acetyl-(+)-Pseudoephenamine | Pseudoephenamine isobutyramide | Methyl iodide | 92 | ≥99:1 (dr) | [4] |
Cost-Benefit Analysis
A holistic cost-benefit analysis extends beyond the price of the chiral auxiliary to encompass factors such as regulatory compliance, process efficiency, and the ease of auxiliary recovery.
Table 3: Cost-Benefit Comparison of Chiral Auxiliaries
| Feature | This compound | Evans' Oxazolidinones | Oppolzer's Camphorsultam | Pseudoephenamine |
| Cost of Auxiliary | Low (Pseudoephedrine is inexpensive)[1][5] | Moderate to High[8][9][10] | High | Moderate (Synthesized from benzil)[5] |
| Regulatory Status | Highly regulated precursor | Unregulated | Unregulated | Unregulated[5] |
| Performance (Yield & d.e.) | High to excellent[1] | High to excellent[7] | High to excellent | Excellent, sometimes superior to pseudoephedrine[5] |
| Auxiliary Removal | Mild acidic or basic hydrolysis, or reduction[1] | Hydrolysis (LiOH/H₂O₂) or reduction[4] | Reductive cleavage (LiAlH₄) or hydrolysis[11] | Similar to pseudoephedrine[5] |
| Auxiliary Recovery | Recoverable | Recoverable | Recoverable | Recoverable |
| Crystallinity of Adducts | Often crystalline, facilitating purification[1] | Often crystalline | Often crystalline | High propensity for crystallinity[5] |
| Scalability | Challenged by regulations | Well-established for large-scale synthesis | Used in large-scale synthesis | Potentially high, free of regulatory hurdles |
Experimental Protocols
Detailed and reliable experimental protocols are paramount for reproducible results in a research and development setting.
Synthesis and Alkylation of N-Propionyl-(+)-Pseudoephedrine
1. Acylation of (+)-Pseudoephedrine:
-
To a solution of (+)-pseudoephedrine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add propionyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-propionyl-(+)-pseudoephedrine.
2. Diastereoselective Alkylation:
-
A solution of the N-propionyl-(+)-pseudoephedrine (1.0 eq) in tetrahydrofuran (THF) is added to a pre-cooled (-78 °C) suspension of lithium diisopropylamide (LDA) (2.2 eq) and anhydrous lithium chloride (6.0 eq) in THF.
-
The mixture is stirred at -78 °C for 30-60 minutes, then warmed to 0 °C for 15 minutes.
-
The enolate solution is then cooled back to 0 °C and the alkylating agent (e.g., benzyl bromide, 1.5 eq) is added.
-
The reaction is stirred at 0 °C for 1-3 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The diastereomeric excess can be determined by ¹H NMR or chiral HPLC analysis, and the product is purified by column chromatography or recrystallization.[1][3]
Cleavage of the Chiral Auxiliary
Hydrolysis to Carboxylic Acid:
-
The alkylated pseudoephedrine amide (1.0 eq) is dissolved in a mixture of dioxane and 9N aqueous sulfuric acid.
-
The mixture is heated to reflux for 4-12 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with diethyl ether to isolate the carboxylic acid. The aqueous layer can be basified to recover the pseudoephedrine auxiliary.[4]
Visualizing the Workflow
The general workflow for the utilization of a chiral auxiliary in asymmetric synthesis can be visualized as a three-step process: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary.
References
- 1. synarchive.com [synarchive.com]
- 2. hwpi.harvard.edu [hwpi.harvard.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. m.indiamart.com [m.indiamart.com]
- 9. crescentchemical.com [crescentchemical.com]
- 10. aboundchem.com [aboundchem.com]
- 11. tcichemicals.com [tcichemicals.com]
Literature review of successful applications of N-Acetyl-(+)-Pseudoephedrine
A Comparative Guide to N-Acetyl-(+)-Pseudoephedrine in Asymmetric Synthesis
Introduction: this compound is a derivative of the naturally occurring chiral amino alcohol, (+)-pseudoephedrine. While pseudoephedrine itself has applications as a nasal decongestant and stimulant[1][2][3], its N-acetylated form has found a significant niche in modern organic chemistry. Its primary and most successful application is as a chiral auxiliary.[4] A chiral auxiliary is a molecule temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer of a desired product, after which it can be removed and often recovered.[5][6] The N-acetylation of (+)-pseudoephedrine is a crucial modification that harnesses its inherent chirality for asymmetric synthesis, enabling the production of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[4][7]
This guide provides a comparative overview of the application of this compound as a chiral auxiliary, presents quantitative data on its performance against a key alternative, details the experimental protocols for its use, and visualizes the synthetic workflow.
Core Application: Asymmetric Alkylation
The most prominent application of this compound is in the diastereoselective alkylation of enolates. Amides are first formed by reacting this compound with a carboxylic acid derivative. The α-proton of the carbonyl in this amide is then removed by a strong, non-nucleophilic base to form a chiral lithium enolate. This enolate's conformation is rigidly controlled by the chiral auxiliary. When an electrophile (such as an alkyl halide) is introduced, it adds to the enolate from the less sterically hindered face, resulting in a new carbon-carbon bond with a high degree of stereocontrol.[4][5][6]
The general workflow for this process is outlined below.
Caption: Workflow for Asymmetric Alkylation using a Pseudoephedrine Auxiliary.
Performance Comparison: Pseudoephedrine vs. Pseudoephenamine
Due to regulatory restrictions on the sale and distribution of pseudoephedrine, as it can be used to synthesize methamphetamine, significant research has gone into finding practical alternatives.[2][7] A highly successful alternative is (1S,2S)-pseudoephenamine , which is not known to be transformable into illicit substances.[7][8]
Pseudoephenamine not only overcomes the regulatory hurdles but, in many cases, provides superior results. Amides derived from pseudoephenamine tend to be more crystalline, which facilitates purification by recrystallization and provides sharper, better-defined signals in NMR spectra.[7] Furthermore, it often demonstrates higher diastereoselectivities, particularly in the challenging synthesis of α-quaternary carbon centers.[7][8]
Table 1: Comparison of Diastereoselectivities in Asymmetric Alkylation
The following table summarizes the diastereomeric ratios (d.r.) obtained from the alkylation of α-substituted amides derived from both (+)-pseudoephedrine and (1S,2S)-pseudoephenamine. Higher ratios indicate greater stereocontrol.
| Entry | Electrophile (R-X) | α-Substituent | Auxiliary | Diastereomeric Ratio (d.r.) | Reference |
| 1 | MeI | Propionamide | (+)-Pseudoephedrine | >99:1 | [8] |
| 2 | MeI | Propionamide | (1S,2S)-Pseudoephenamine | >99:1 | [8] |
| 3 | BnBr | Propionamide | (+)-Pseudoephedrine | 99:1 | [8] |
| 4 | BnBr | Propionamide | (1S,2S)-Pseudoephenamine | >99:1 | [8] |
| 5 | Allyl-I | Propionamide | (+)-Pseudoephedrine | 96:4 | [8] |
| 6 | Allyl-I | Propionamide | (1S,2S)-Pseudoephenamine | 98:2 | [8] |
Table 2: Comparison in the Formation of α-Quaternary Centers
The creation of α-quaternary stereocenters is a significant challenge in organic synthesis. Here, pseudoephenamine shows a marked improvement over pseudoephedrine.
| Entry | Substrate | Electrophile | Auxiliary | Diastereomeric Ratio (d.r.) | Reference |
| 1 | α-Methylpropionamide | BnBr | (+)-Pseudoephedrine | 95.5:4.5 | [8] |
| 2 | α-Methylpropionamide | BnBr | (1S,2S)-Pseudoephenamine | 99:1 | [8] |
| 3 | α-Methylpropionamide | Allyl-I | (+)-Pseudoephedrine | 91:9 | [8] |
| 4 | α-Methylpropionamide | Allyl-I | (1S,2S)-Pseudoephenamine | 98.5:1.5 | [8] |
| 5 | α-Phenylpropionamide | MeI | (+)-Pseudoephedrine | 90:10 | [8] |
| 6 | α-Phenylpropionamide | MeI | (1S,2S)-Pseudoephenamine | 99:1 | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for the key steps in using a pseudoephedrine-based chiral auxiliary.
Protocol 1: General Procedure for Diastereoselective Alkylation
This protocol describes the formation of the chiral enolate and its subsequent reaction with an electrophile.
-
Preparation: A flame-dried flask under an inert atmosphere (e.g., Argon) is charged with the pseudoephedrine amide substrate and anhydrous lithium chloride (LiCl, ~6 equivalents). Anhydrous tetrahydrofuran (THF) is added as the solvent.
-
Cooling: The mixture is cooled to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: A solution of lithium diisopropylamide (LDA, ~2.2 equivalents) in THF is added dropwise to the cooled solution. The mixture is stirred at -78 °C for a specified time (e.g., 1 hour) to ensure complete enolate formation.[7]
-
Alkylation: The electrophile (e.g., alkyl halide, ~1.5 equivalents) is added neat or as a solution in THF. The reaction is allowed to proceed at low temperature (e.g., -78 °C or slowly warming to 0 °C) until completion, as monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography.
Protocol 2: Cleavage of the Chiral Auxiliary
Once the desired stereocenter is set, the auxiliary is removed to yield the final product. The cleavage method depends on the desired functional group.
A. To Yield a Carboxylic Acid (Acidic Hydrolysis):
-
The alkylated pseudoephedrine amide is dissolved in a mixture of dioxane and 9 N sulfuric acid.[8]
-
The solution is heated to a high temperature (e.g., 115 °C) for several hours.[8]
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent to isolate the enantiomerically enriched carboxylic acid. The aqueous layer can be basified to recover the pseudoephedrine auxiliary.
B. To Yield a Ketone (Organolithium Addition):
-
The alkylated amide is dissolved in anhydrous THF and cooled to 0 °C.
-
An organolithium reagent (e.g., phenyllithium, ~3 equivalents) is added dropwise.
-
The reaction is stirred until completion and then quenched. Standard workup and purification yield the enantiomerically enriched ketone.[8]
C. To Yield a Primary Alcohol (Reduction):
-
The alkylated amide is treated with a reducing agent such as lithium amidotrihydroborate (LAB).[8]
-
The reaction is performed in THF at a suitable temperature.
-
Workup and purification provide the corresponding enantiomerically enriched primary alcohol.[8]
Visualizing the Mechanism of Stereodirection
The high diastereoselectivity of the alkylation is a direct result of the rigid chelated structure of the lithium enolate intermediate. The lithium ion coordinates to both the enolate oxygen and the hydroxyl oxygen of the pseudoephedrine backbone. This locks the conformation of the molecule, and the phenyl and methyl groups of the auxiliary effectively block one face of the enolate. The incoming electrophile is therefore forced to approach from the opposite, less sterically hindered face.
Caption: Logical diagram illustrating the principle of stereodirection.
Conclusion
This compound is a well-established and effective chiral auxiliary that has been successfully applied in numerous asymmetric syntheses, particularly in diastereoselective alkylations. The methodology provides reliable access to a wide range of enantiomerically pure compounds. However, the regulatory landscape surrounding its precursor, pseudoephedrine, has driven the development of superior alternatives. Pseudoephenamine stands out as a practical and often higher-performing replacement, free from regulatory concerns and offering advantages in product crystallinity and stereoselectivity. For researchers in drug development and organic synthesis, while the pseudoephedrine method remains a foundational technique, newer auxiliaries like pseudoephenamine represent the current state-of-the-art for this class of asymmetric transformations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pseudoephedrine - American Chemical Society [acs.org]
- 3. Pseudoephedrine: MedlinePlus Drug Information [medlineplus.gov]
- 4. This compound | 84472-25-3 | Benchchem [benchchem.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Chiral_auxiliary [chemeurope.com]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
- 8. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Validation of Analytical Methods for Chiral Purity
For Researchers, Scientists, and Drug Development Professionals
The determination of chiral purity is a critical aspect of drug development and quality control, ensuring the safety and efficacy of pharmaceutical products. The validation of analytical methods used for this purpose, particularly through inter-laboratory studies, provides the highest level of confidence in a method's robustness and reliability. This guide offers a comparative overview of the most common analytical techniques for chiral purity analysis—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE)—supported by experimental data and detailed protocols for inter-laboratory validation.
Comparison of Analytical Techniques for Chiral Purity Analysis
The choice of analytical technique for chiral separation is often dependent on the specific properties of the analyte and the intended application of the method. High-Performance Liquid Chromatography (HPLC) has traditionally been the primary technique for determining chiral purity.[1] However, Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) have emerged as powerful alternatives, each offering distinct advantages.[2][3]
SFC, for instance, often provides faster and more efficient separations with better enantioselectivity compared to HPLC.[4] It is also considered a "greener" technology due to the use of supercritical carbon dioxide as the main mobile phase component.[3] CE, on the other hand, is known for its high separation efficiency, short analysis times, and minimal sample consumption.[2]
The following table summarizes key performance characteristics of HPLC, SFC, and CE for chiral purity analysis, drawing from various validation studies. It is important to note that direct inter-laboratory comparison data is often proprietary and not always publicly available. The data presented here is a synthesis of typical performance data from single-laboratory and the limited available inter-laboratory studies to provide a comparative perspective.
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Precision (Repeatability, %RSD) | ≤ 2% | ≤ 2% | ≤ 3% |
| Precision (Intermediate, %RSD) | ≤ 5% | ≤ 5% | ≤ 5% |
| Precision (Reproducibility, %RSD) | ≤ 10% | ≤ 10% | ≤ 15% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95-105% |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 |
| Limit of Quantitation (LOQ) | Typically in the low µg/mL range | Comparable to or lower than HPLC | Often in the low µg/mL to ng/mL range |
| Analysis Time | 5-30 minutes | 2-15 minutes | 5-20 minutes |
| Solvent Consumption | High | Low to Moderate | Very Low |
Inter-Laboratory Validation Workflow
An inter-laboratory validation study, also known as a collaborative study, is essential for establishing the reproducibility of an analytical method. This process involves multiple laboratories analyzing identical samples using the same protocol to assess the level of agreement in their results. The typical workflow for such a study is outlined below.
Caption: Workflow for an inter-laboratory validation study.
Logical Relationships of Validation Parameters
The validation of an analytical method involves assessing several interconnected performance characteristics. The relationships between these parameters are crucial for a comprehensive understanding of the method's capabilities.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Comparison of liquid and supercritical fluid chromatography for the separation of enantiomers on chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Acetyl-(+)-Pseudoephedrine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of N-Acetyl-(+)-pseudoephedrine is a critical component of laboratory safety and regulatory compliance. Due to its chemical properties and its relation to pseudoephedrine, a controlled substance precursor, specific procedures must be followed to ensure safety and prevent environmental contamination. This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a laboratory setting.
Hazard Assessment and Regulatory Framework
This compound is classified as harmful if swallowed[1]. As a derivative of pseudoephedrine, it should be handled with care, considering the potential for respiratory irritation[2][3]. The disposal of chemical waste in laboratories is regulated by federal and local authorities, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[4][5]. A key regulation is the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste[4][5].
Given that pseudoephedrine can be used in the illicit manufacture of methamphetamine, it is crucial to render any waste containing this compound "non-retrievable"[6][7][8]. This means the chemical must be permanently altered to prevent its extraction and misuse[7].
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including:
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
Lab coat
2. Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous chemical waste.
-
Do not mix this waste with non-hazardous trash or dispose of it down the drain[4][9].
-
Segregate this compound waste from incompatible materials, such as strong oxidizing agents[2]. Use physical barriers or secondary containment to prevent accidental mixing[4].
3. On-Site Neutralization/Deactivation (to render non-retrievable): To render the compound non-retrievable, a chemical deactivation step is recommended before collection by a waste disposal service. A common method for amine-containing compounds is treatment with a suitable reagent.
-
Experimental Protocol for Deactivation: A potential method involves reacting the this compound with a solution that will alter its chemical structure irreversibly. This should be performed by trained personnel in a fume hood. A possible, though not explicitly cited for this specific compound, method for analogous substances could involve treatment with an oxidizing agent. However, without a validated protocol for this compound, the primary and safest approach is to follow the hazardous waste disposal stream as outlined below, ensuring the waste is clearly labeled for incineration.
4. Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container[4][5]. The container must be in good condition and have a secure lid[4].
-
For liquid waste, do not fill the container to more than 90% of its capacity[5].
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the container sealed when not in use and store it in a well-ventilated, designated satellite accumulation area within the laboratory[4][10].
5. Storage and Disposal:
-
Store the sealed waste container in a designated, secure area away from heat and ignition sources[2].
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) office.
-
The EHS office will arrange for the collection and transport of the waste to a licensed hazardous waste disposal facility[5]. Incineration is the preferred method of destruction for this type of compound.
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Container Fill Level | Do not exceed 90% capacity for liquids. | [5] |
| Satellite Accumulation Limit | Up to 55 gallons of hazardous waste. | [10] |
| On-site Storage Time (Academic Labs) | Maximum of twelve months before removal from the laboratory. | [10] |
| On-site Storage Time (Large Quantity Generators) | Up to 90 days. | [5][11] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. This compound | C12H17NO2 | CID 11344789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. The advent of a new pseudoephedrine product to combat methamphetamine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. campus.und.edu [campus.und.edu]
- 8. gov.uk [gov.uk]
- 9. sudafed.com [sudafed.com]
- 10. epa.gov [epa.gov]
- 11. Regulation of Laboratory Waste - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
